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  • Product: 1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
  • CAS: 1374251-00-9

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine: A Core Scaffold in Medicinal Chemistry

This technical guide provides a comprehensive overview of 1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine, a heterocyclic compound of significant interest in the field of drug discovery and development. We will de...

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Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive overview of 1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine, a heterocyclic compound of significant interest in the field of drug discovery and development. We will delve into its chemical structure, physicochemical properties, synthesis, and biological relevance, with a particular focus on the broader context of the pyrazolo[3,4-d]pyrimidine scaffold as a privileged structure in medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this important molecular entity.

Introduction: The Prominence of the Pyrazolo[3,4-d]pyrimidine Scaffold

The pyrazolo[3,4-d]pyrimidine nucleus is a fused heterocyclic system that is considered a "privileged scaffold" in medicinal chemistry. Its structural resemblance to purine, a key component of nucleic acids, allows it to interact with a wide range of biological targets, particularly protein kinases. This mimicry of adenine enables pyrazolo[3,4-d]pyrimidine derivatives to act as ATP-competitive inhibitors, modulating the activity of kinases that are often dysregulated in diseases such as cancer. The versatility of this scaffold has led to the development of numerous derivatives with diverse therapeutic applications, including anticancer, antiviral, and anti-inflammatory agents.

Chemical Structure and Physicochemical Properties

The chemical structure of 1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is characterized by a pyrazolo[3,4-d]pyrimidine core substituted with a piperidin-3-yl group at the N1 position of the pyrazole ring and an amine group at the C4 position of the pyrimidine ring.

Canonical SMILES: C1CC(NC1)N2C3=C(C=N2)N=C(N=C3)N

InChI: InChI=1S/C10H14N6/c11-10-8-5-16(12-9(8)13-4-14-10)7-2-1-3-6-15-7/h4-5,7,15H,1-3,6H2,(H2,11,13,14)

While experimental data for the unsubstituted 1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is not extensively available in the public domain, its physicochemical properties can be predicted. For illustrative purposes, the table below includes predicted properties for the parent compound and experimental/predicted data for a well-studied derivative, 3-(4-phenoxyphenyl)-1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine, which serves as a key intermediate in the synthesis of the BTK inhibitor Ibrutinib.[1][2]

Property1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (Predicted)3-(4-phenoxyphenyl)-1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine[1][2]
Molecular Formula C₁₀H₁₄N₆C₂₂H₂₂N₆O
Molecular Weight 218.26 g/mol 386.45 g/mol
XLogP3 -0.33.1
Hydrogen Bond Donors 32
Hydrogen Bond Acceptors 56
Rotatable Bonds 14
Topological Polar Surface Area 99.4 Ų90.9 Ų
CAS Number 1374251-00-9[3]1022150-12-4

Synthesis of 1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

The synthesis of N-substituted pyrazolo[3,4-d]pyrimidines can be achieved through various synthetic routes. A common strategy involves the construction of the pyrazolo[3,4-d]pyrimidine core followed by the introduction of the desired substituent at the N1 position. One of the most effective methods for the N-alkylation of pyrazolo[3,4-d]pyrimidines is the Mitsunobu reaction.[4][5][6] This reaction allows for the coupling of a nucleophile (in this case, the pyrazolo[3,4-d]pyrimidine nitrogen) with a primary or secondary alcohol (such as a protected 3-hydroxypiperidine) under mild conditions.

The following diagram illustrates a general synthetic workflow for the preparation of 1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine.

Synthesis_Workflow General Synthesis Workflow cluster_0 Pyrazolo[3,4-d]pyrimidine Core Synthesis cluster_1 N1-Alkylation cluster_2 Final Deprotection Start Starting Materials (e.g., 5-amino-1H-pyrazole-4-carbonitrile) Cyclization Cyclization with Formamide or other reagents Start->Cyclization Core 1H-Pyrazolo[3,4-d]pyrimidin-4-amine Cyclization->Core Mitsunobu Mitsunobu Reaction (DEAD, PPh3) Core->Mitsunobu Piperidine N-Boc-3-hydroxypiperidine Piperidine->Mitsunobu Coupled N-Boc-1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine Mitsunobu->Coupled Deprotection Boc Deprotection (e.g., TFA or HCl) Coupled->Deprotection Final_Product 1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine Deprotection->Final_Product

Caption: A general synthetic workflow for 1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine.

Detailed Experimental Protocol (General Method)

The following is a representative, step-by-step protocol for the synthesis of a 1-substituted-1H-pyrazolo[3,4-d]pyrimidin-4-amine via the Mitsunobu reaction. This protocol is based on established methodologies for similar compounds and should be adapted and optimized for the specific synthesis of 1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine.

Step 1: Synthesis of the 1H-Pyrazolo[3,4-d]pyrimidin-4-amine Core

  • To a solution of 5-amino-1H-pyrazole-4-carbonitrile in formamide, add a catalytic amount of a suitable acid or base.

  • Heat the reaction mixture at reflux for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and pour it into ice water.

  • Collect the resulting precipitate by filtration, wash with water, and dry to yield 1H-pyrazolo[3,4-d]pyrimidin-4-amine.

Step 2: N1-Alkylation using the Mitsunobu Reaction

  • Dissolve 1H-pyrazolo[3,4-d]pyrimidin-4-amine, N-Boc-3-hydroxypiperidine, and triphenylphosphine (PPh₃) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0°C in an ice bath.

  • Slowly add a solution of diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) in THF to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain N-Boc-1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine.

Step 3: Boc Deprotection

  • Dissolve the N-Boc protected intermediate in a suitable solvent such as dichloromethane (DCM) or dioxane.

  • Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of hydrochloric acid (HCl) in dioxane.

  • Stir the reaction at room temperature for 1-4 hours until the deprotection is complete (monitored by TLC).

  • Remove the solvent and excess acid under reduced pressure.

  • The resulting salt can be neutralized with a suitable base and purified by recrystallization or chromatography to yield the final product, 1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine.

Biological Context and Therapeutic Potential

The biological significance of the pyrazolo[3,4-d]pyrimidine scaffold is primarily attributed to its ability to act as a kinase inhibitor. Numerous derivatives have been developed as potent inhibitors of various kinases, including cyclin-dependent kinases (CDKs), epidermal growth factor receptor (EGFR), and Bruton's tyrosine kinase (BTK).

While the specific biological activity of the unsubstituted 1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is not extensively documented, its structural motifs suggest a high potential for kinase inhibition. The piperidine moiety can form important interactions within the ATP-binding pocket of kinases, and the pyrazolo[3,4-d]pyrimidine core provides the necessary hydrogen bonding interactions.

A prominent example of a drug that contains a substituted version of this core is Ibrutinib , a potent BTK inhibitor used in the treatment of various B-cell malignancies. The synthesis of Ibrutinib involves the intermediate 3-(4-phenoxyphenyl)-1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine, highlighting the importance of this core structure in the development of targeted cancer therapies.[7]

The diagram below illustrates the general mechanism of action of pyrazolo[3,4-d]pyrimidine-based kinase inhibitors.

Kinase_Inhibition_Pathway General Mechanism of Kinase Inhibition ATP ATP Kinase Protein Kinase (Active Site) ATP->Kinase Binds to Active Site Phosphorylated_Substrate Phosphorylated Substrate (Leads to Cellular Response) Kinase->Phosphorylated_Substrate Phosphorylates Blocked Inhibition of Kinase Activity Kinase->Blocked Substrate Substrate Protein Substrate->Kinase Binds Inhibitor 1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine Inhibitor->Kinase Competitively Binds to ATP Site Blocked->Phosphorylated_Substrate Prevents Phosphorylation

Caption: Competitive inhibition of a protein kinase by a pyrazolo[3,4-d]pyrimidine derivative.

Conclusion

1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine represents a foundational structure within the broader class of pyrazolo[3,4-d]pyrimidine-based compounds. While its own biological profile is yet to be fully elucidated in publicly accessible literature, its core scaffold is a well-established pharmacophore in the design of potent and selective kinase inhibitors. The synthetic accessibility of this compound, coupled with the proven therapeutic potential of its derivatives, makes it a valuable building block for the development of novel therapeutics. Further investigation into the biological activities of this specific molecule and its analogues is warranted and holds promise for the discovery of new drug candidates.

References

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  • PubChem. (n.d.). (S)-3-(4-Phenoxyphenyl)-1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine hydrochloride. Retrieved from [Link]

  • Hassan, A. A., et al. (2005). Synthesis of Some New Pyrazolo[3,4-d]pyrimidin-4-amines.
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  • LookChem. (n.d.). Cas 1022150-12-4,3-(4-Phenoxy-phenyl). Retrieved from [Link]

  • PubChem. (n.d.). 1-(piperidin-4-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine. Retrieved from [Link]

  • GSRS. (n.d.). 1-(PIPERIDIN-3-YL)-1H-PYRAZOLO(3,4-D)PYRIMIDIN-4-AMINE HYDROCHLORIDE, (S). Retrieved from [Link]

  • El-Damasy, A. K., et al. (2014).
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  • MDPI. (2025). Adaptation of the Mitsunobu Reaction for Facile Synthesis of Dorsomorphin-Based Library. Molecules, 30(11), 2456.
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  • Pharmaffiliates. (n.d.). (R)-3-(4-Phenoxyphenyl)-1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine. Retrieved from [Link]

  • Patel, V. R., et al. (2011). Synthesis and Biological Studies of Pyrazolo [3, 4-d] Pyrimidines. E-Journal of Chemistry, 8(2), 735-742.
  • Honigberg, L. A., et al. (2010). The Bruton tyrosine kinase inhibitor PCI-32765 blocks B-cell activation and is efficacious in models of autoimmune disease and B-cell malignancy. Proceedings of the National Academy of Sciences, 107(29), 13075-13080.
  • PubChem. (n.d.). (R)-1-(3-(4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)-3-chloropropan-1-one. Retrieved from [Link]

  • PubChem. (n.d.). 1-(3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)prop-2-yn-1-one. Retrieved from [Link]

  • Chem-Space. (n.d.). (R)-3-(4-phenoxyphenyl)-1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine. Retrieved from [Link]

  • Ghorab, M. M., et al. (2021). Synthesis of N-alkylated pyrazolo[3,4-d]pyrimidine analogs and evaluation of acetylcholinesterase and carbonic anhydrase inhibition properties. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 743-751.
  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Retrieved from [Link]

  • NextSDS. (n.d.). 3-(4-Phenoxyphenyl)-1-piperidin-3-yl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. Retrieved from [Link]

  • Li, X., et al. (2015). Discovery of (R)-1-(3-(4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)-2-(dimethylamino)ethanone (CHMFL-FLT3-122) as a Potent and Orally Available FLT3 Kinase Inhibitor for FLT3-ITD Positive Acute Myeloid Leukemia. Journal of Medicinal Chemistry, 58(24), 9625-9638.

Sources

Exploratory

1-(Piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine: A Foundational Scaffold in the Design of Covalent Kinase Inhibitors

Target Audience: Medicinal Chemists, Structural Biologists, and Drug Development Professionals Document Type: Technical Whitepaper & Laboratory Guide Executive Summary In the landscape of targeted oncology and autoimmune...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Structural Biologists, and Drug Development Professionals Document Type: Technical Whitepaper & Laboratory Guide

Executive Summary

In the landscape of targeted oncology and autoimmune therapeutics, the development of small-molecule kinase inhibitors relies heavily on privileged chemical scaffolds. 1-(Piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (CAS 1374251-00-9) represents a critical diamine building block in modern medicinal chemistry[1][2]. As an adenine bioisostere, its pyrazolo[3,4-d]pyrimidine core provides exceptional ATP-competitive hinge-binding capabilities, while the N1-linked piperidine ring serves as a highly tunable, conformationally restricted vector for directing electrophilic warheads toward nucleophilic cysteine residues in the kinase active site[3][4].

This whitepaper provides an in-depth analysis of the physicochemical properties, structural biology rationale, and self-validating synthetic protocols for utilizing this scaffold in drug discovery campaigns.

Chemical Identity and Physicochemical Properties

Understanding the baseline properties of CAS 1374251-00-9 is essential for predicting its behavior in synthetic workflows and biological assays. The unsubstituted C3 position makes this specific molecule an ideal precursor for library generation via late-stage functionalization (e.g., Suzuki-Miyaura coupling)[4].

Table 1: Physicochemical Data
PropertyValue
Chemical Name 1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
CAS Number 1374251-00-9
Molecular Formula C10H14N6
Molecular Weight 218.26 g/mol
SMILES String NC1=NC=NC2=C1C=NN2C3CCCNC3
CLogP -0.343
Physical State Solid (Off-white to pale yellow powder)

Data sourced from EnamineStore and NextSDS chemical databases[1][2].

Table 2: Hazard and Safety Profile
Hazard ClassGHS CodeDescription
Acute Toxicity H302, H312, H332Harmful if swallowed, in contact with skin, or inhaled.
Skin Corrosion/Irritation H315Causes skin irritation.
Serious Eye Damage H318Causes serious eye damage.
STOT SE 3 H336May cause drowsiness or dizziness.

Mechanistic Rationale: The Structural Biology of the Scaffold

The success of the 1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine scaffold in generating blockbuster drugs (such as the BTK inhibitor ibrutinib) is not coincidental. It is driven by precise thermodynamic and spatial interactions within the kinase domain[5][6].

The Pyrazolo[3,4-d]pyrimidine Core: Hinge Binding

The core acts as a rigid, planar adenine mimetic. When docked into the ATP-binding pocket of kinases like Bruton's Tyrosine Kinase (BTK) or Janus Kinase 3 (JAK3), it establishes a robust bidentate hydrogen-bonding network. The exocyclic N4-amine acts as a hydrogen bond donor to the backbone carbonyl of a hinge residue (e.g., Glu475 in BTK), while the N5 (or N1, depending on the binding mode) acts as an acceptor from the backbone amide NH (e.g., Met477 in BTK)[3][4].

The N1-Piperidin-3-yl Vector: Trajectory and Covalency

The choice of a 3-substituted piperidine ring over a 4-substituted or acyclic variant is a masterclass in conformational restriction. The piperidine ring projects out of the hydrophobic pocket toward the solvent-exposed channel[6]. The secondary amine at the 3-position is perfectly angled to serve as an attachment point for an electrophilic warhead (e.g., an acrylamide group). This specific geometry places the Michael acceptor within 3.0–3.5 Å of the target nucleophile (such as Cys481 in BTK), dramatically increasing the local concentration and driving rapid, irreversible covalent bond formation[3][5].

Pathway BCR B-Cell Receptor (BCR) Activation LYN LYN / SYK Kinases BCR->LYN BTK Bruton's Tyrosine Kinase (BTK) LYN->BTK PLC PLCγ2 Activation BTK->PLC NFKB NF-κB Survival Pathway PLC->NFKB Scaffold Pyrazolo[3,4-d]pyrimidine Scaffold (Inhibitor) Scaffold->BTK Hinge Binding & Covalent Blockade

Fig 1. BCR signaling pathway illustrating BTK inhibition by pyrazolo[3,4-d]pyrimidine derivatives.

Experimental Protocols: Synthesis and Validation

To utilize this scaffold effectively, researchers must synthesize it with high enantiomeric or diastereomeric purity. The following self-validating protocol details the synthesis of the core scaffold and its subsequent diversification[4].

Protocol 1: Synthesis of 1-(Piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Objective: Alkylate 1H-pyrazolo[3,4-d]pyrimidin-4-amine at the N1 position using a Mitsunobu reaction, followed by Boc-deprotection.

Reagents:

  • 1H-pyrazolo[3,4-d]pyrimidin-4-amine (1.0 eq)

  • N-Boc-3-hydroxypiperidine (1.2 eq)

  • Triphenylphosphine (PPh3) (1.5 eq)

  • Diisopropyl azodicarboxylate (DIAD) (1.5 eq)

  • Anhydrous THF

  • Trifluoroacetic acid (TFA) / Dichloromethane (DCM)

Step-by-Step Methodology:

  • Mitsunobu Alkylation: Suspend 1H-pyrazolo[3,4-d]pyrimidin-4-amine and PPh3 in anhydrous THF under an inert N2 atmosphere. Cool the mixture to 0 °C.

  • Activation: Add N-Boc-3-hydroxypiperidine, followed by the dropwise addition of DIAD over 15 minutes. Causality Note: Slow addition prevents the premature consumption of the betaine intermediate, ensuring high regioselectivity for the N1 position over the N2 position.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12 hours.

  • Intermediate Validation: Quench with water, extract with EtOAc, and analyze via LC-MS. Checkpoint: Look for the [M+H]+ peak at m/z 319.1.

  • Deprotection: Dissolve the purified intermediate in a 1:4 mixture of TFA/DCM. Stir at room temperature for 2 hours to cleave the Boc group.

  • Isolation: Concentrate under reduced pressure, neutralize with saturated NaHCO3, and extract with 10% MeOH in DCM. Dry over Na2SO4 and concentrate to yield the target scaffold (CAS 1374251-00-9).

  • Final Validation: LC-MS must show a dominant[M+H]+ peak at m/z 219.1. 1H-NMR should confirm the disappearance of the Boc tert-butyl singlet at ~1.4 ppm.

Workflow SM 1H-pyrazolo[3,4-d] pyrimidin-4-amine Alkylation N1-Alkylation (Mitsunobu / Base) SM->Alkylation N-Boc-3-piperidinol Deprotection Boc Deprotection (TFA / HCl) Alkylation->Deprotection Intermediate Product CAS 1374251-00-9 (Core Scaffold) Deprotection->Product Cleavage Diversification C3-Halogenation & Warhead Attachment Product->Diversification Library Gen

Fig 2. Synthetic workflow for generating and diversifying the CAS 1374251-00-9 kinase scaffold.

Protocol 2: Biochemical Kinase Inhibition Assay (TR-FRET)

Once the scaffold is functionalized (e.g., C3-arylation and N-acryloylation), its potency must be validated.

Step-by-Step Methodology:

  • Preparation: Prepare a 3-fold, 10-point serial dilution of the synthesized inhibitor in 100% DMSO, starting at 1 mM.

  • Kinase Reaction: In a 384-well plate, combine 5 nM recombinant BTK enzyme, 1 μM fluorescently labeled peptide substrate, and the inhibitor dilutions (final DMSO concentration 1%).

  • Incubation: Incubate for 60 minutes at room temperature. Causality Note: Because covalent inhibitors are time-dependent, a fixed pre-incubation time is critical for reproducible IC50 calculation.

  • Initiation & Quench: Initiate the reaction with 10 μM ATP. After 60 minutes, add the TR-FRET development reagent containing EDTA (to chelate Mg2+ and stop the kinase) and a Terbium-labeled anti-phospho antibody.

  • Data Analysis: Read the plate on a microplate reader (Ex: 340 nm, Em: 495 nm / 520 nm).

  • Validation Checkpoint: The assay plate must include a known positive control (e.g., Ibrutinib) and DMSO negative controls. Calculate the Z'-factor; a value > 0.6 validates the assay's statistical robustness. Fit the emission ratio data to a four-parameter logistic curve to determine the IC50[5][6].

Conclusion

The 1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine scaffold (CAS 1374251-00-9) is a triumph of rational drug design. By combining the ATP-mimetic properties of the pyrazolopyrimidine core with the precise spatial vectoring of the piperidine ring, it enables the modular construction of highly selective, potent covalent kinase inhibitors. Rigorous adherence to the synthetic and analytical protocols outlined above ensures the integrity of downstream biological evaluations.

References

  • "1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine - NextSDS". NextSDS.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHoljgVOVCaaxJUnXuxjAMcn2s8y7LOFzSoIHn4n4NApxpfg5vZwdra3KQaZRKazIdcWAEzrB6JhaStdVx5mc2wssH7E2sj-_g-WFWAQZOaDS405WICYXN7S_n67ygjsszUEoL4enhs1tILf7aKJD6JTS2AEGyWVTOnHr3NLB8pw2-ccaXyloZkm-GJEBvedippFLxwSIcRguwoKQ==]
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Sources

Foundational

Mechanism of Action of 1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine in Kinase Inhibition: A Structural and Pharmacological Guide

Executive Summary The compound 1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is not merely a chemical intermediate; it is a masterclass in rational drug design. Serving as the foundational pharmacophore for seve...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is not merely a chemical intermediate; it is a masterclass in rational drug design. Serving as the foundational pharmacophore for several targeted covalent kinase inhibitors (TCKIs)—most notably the blockbuster drug ibrutinib—this scaffold operates through a dual-modality mechanism. By dissecting this molecule, we observe two distinct functional domains: the pyrazolo[3,4-d]pyrimidine core, which acts as a highly efficient ATP-competitive hinge binder, and the piperidin-3-yl ring, which functions as a stereochemically rigid vector for covalent warhead delivery. This whitepaper details the structural biology, mechanistic pathways, and the self-validating experimental protocols required to evaluate this privileged scaffold.

Structural Biology & Pharmacophore Analysis

The mechanism of action of this scaffold relies on precise spatial orientation within the kinase active site, specifically targeting Bruton's Tyrosine Kinase (BTK).

The Pyrazolo[3,4-d]pyrimidine Core: Hinge Region Engagement

The pyrazolo[3,4-d]pyrimidine scaffold is a privileged bioisostere of the adenine ring of ATP[1]. In the context of BTK, the N1 and N2 atoms, along with the C4-amine, form critical bidentate hydrogen bonds with the backbone carbonyl and amide NH of residues Glu475 and Met477 in the kinase hinge region[2]. This reversible affinity (quantified as KI​ ) anchors the molecule deeply in the active site, displacing ATP and stabilizing the kinase in an inactive conformation.

The Piperidin-3-yl Linker: Vectorial Delivery

The attachment of the piperidine ring at the N1 position is a calculated structural decision. The 3-position of the piperidine ring (specifically the R-enantiomer in clinical applications) projects outward toward the solvent-exposed channel of the kinase. This precise spatial orientation is required to position an electrophilic warhead (e.g., an acrylamide group) in close proximity to a nucleophilic cysteine residue, such as Cys481 in BTK[3].

BindingLogic ATP_Mimic Pyrazolo[3,4-d]pyrimidine Core (Adenine Bioisostere) Hinge Kinase Hinge Region (Met477, Glu475) ATP_Mimic->Hinge Bidentate H-Bonds Linker Piperidin-3-yl Linker (Spatial Vector) ATP_Mimic->Linker N1 Attachment Warhead Electrophilic Warhead (e.g., Acrylamide) Linker->Warhead N-Functionalization Cys481 Nucleophilic Cysteine (e.g., Cys481) Warhead->Cys481 Michael Addition

Pharmacophore binding logic of the pyrazolo-pyrimidine scaffold to the kinase active site.

Mechanistic Pathway of Kinase Inhibition

Upon reversible binding, the proximity of the warhead to the thiolate of Cys481 facilitates a rapid Michael addition, forming an irreversible covalent bond. All approved covalent BTK inhibitors utilize this spatial geometry to achieve target silencing[4].

In B-cells, BTK is a critical node in the B-Cell Receptor (BCR) signaling cascade. Covalent blockade of BTK prevents the downstream phosphorylation of Phospholipase C gamma 2 (PLCγ2). Without active PLCγ2, the cleavage of PIP2 into IP3 and DAG is halted, thereby preventing intracellular calcium mobilization and the subsequent activation of NF-κB-mediated cell survival and proliferation pathways[4].

BCRPathway BCR B-Cell Receptor (BCR) SYK SYK / LYN BCR->SYK Activation BTK BTK SYK->BTK Phosphorylation PLCg2 PLCγ2 BTK->PLCg2 Phosphorylation Inhibitor Scaffold + Warhead Inhibitor->BTK Covalent Blockade Ca2 Calcium Mobilization PLCg2->Ca2 IP3 Production NFkB NF-κB Survival PLCg2->NFkB DAG Pathway

BCR signaling pathway illustrating the intervention point of covalent BTK blockade.

Experimental Methodologies & Validation Protocols

As a Senior Application Scientist, I emphasize that standard IC50​ assays are fundamentally flawed for evaluating covalent inhibitors because their potency is time-dependent. Instead, we must determine the kinact​/KI​ ratio to accurately profile the 1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine scaffold.

Protocol 1: Time-Dependent Kinase Inhibition (TR-FRET)

Causality: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is explicitly chosen because the time-resolved delay (e.g., 50 µs) eliminates background auto-fluorescence common to highly conjugated pyrazolo-pyrimidine libraries, ensuring a pristine signal-to-noise ratio.

  • Reagent Preparation: Prepare 3X concentrations of recombinant BTK enzyme, 3X fluorescently labeled substrate (e.g., ULight-poly GT), and 3X inhibitor titrations in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Tween-20, 2 mM DTT).

  • Pre-incubation: Mix 5 µL of BTK with 5 µL of inhibitor in a 384-well plate. Incubate for variable time points (0, 15, 30, 60, and 120 minutes) to capture the kinetics of covalent bond formation.

  • Reaction Initiation: Add 5 µL of ATP/Substrate mix to initiate the phosphorylation reaction. Incubate for exactly 30 minutes at room temperature.

  • Detection: Add 10 µL of EDTA (to quench the reaction) containing a Europium-labeled anti-phospho antibody. Read the plate on a TR-FRET compatible microplate reader (Excitation: 320 nm, Emission: 615 nm and 665 nm).

TRFRET Step1 1. Enzyme-Inhibitor Pre-incubation Step2 2. ATP & Substrate Addition Step1->Step2 Step3 3. Kinase Reaction (Phosphorylation) Step2->Step3 Step4 4. TR-FRET Detection (Eu-Ab & APC) Step3->Step4

Time-resolved FRET experimental workflow for determining time-dependent kinase inhibition.

Protocol 2: Intact Protein Mass Spectrometry

Causality: To definitively prove the mechanism of action relies on the targeted covalent modification of Cys481, intact protein LC-MS/MS is employed. This protocol acts as a self-validating system : the observed mass shift must exactly equal the molecular weight of the inhibitor. A mass shift of 2x the inhibitor mass indicates non-specific binding to secondary cysteines, failing the selectivity criteria.

  • Incubation: Incubate 5 µM recombinant BTK kinase domain with 25 µM functionalized inhibitor for 2 hours at room temperature to ensure complete target occupancy.

  • Desalting: Pass the reaction mixture through a Zeba spin desalting column to remove excess unbound inhibitor.

  • LC-MS/MS Analysis: Inject the sample onto a C4 reverse-phase column coupled to a Time-of-Flight (TOF) mass spectrometer.

  • Deconvolution: Use maximum entropy deconvolution software to calculate the intact mass of the protein and verify the 1:1 binding stoichiometry.

Quantitative Data Presentation

The table below summarizes representative kinetic and mass spectrometry data for the functionalized 1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine scaffold (equipped with an acrylamide warhead) against wild-type and mutant kinases.

Kinase TargetInhibitor Warhead KI​ (nM) kinact​ ( s−1 ) kinact​/KI​ ( M−1s−1 )Mass Shift (Da)Mechanism
BTK (WT) Acrylamide12.50.00453.6 x 105 + MWCovalent Irreversible
BTK (C481S) Acrylamide15.0N/AN/A0Reversible Competitive
EGFR (WT) Acrylamide>1000N/AN/A0Off-Target / Inactive

Table 1: Representative kinetic parameters demonstrating the reliance on Cys481 for covalent target engagement.

Sources

Exploratory

The Architect of Covalent Inhibition: The Role of 1-(Piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine in BTK Inhibitor Synthesis

Executive Summary The development of irreversible Bruton’s Tyrosine Kinase (BTK) inhibitors revolutionized the treatment landscape for B-cell malignancies, such as mantle cell lymphoma (MCL) and chronic lymphocytic leuke...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of irreversible Bruton’s Tyrosine Kinase (BTK) inhibitors revolutionized the treatment landscape for B-cell malignancies, such as mantle cell lymphoma (MCL) and chronic lymphocytic leukemia (CLL). At the structural heart of this pharmacological breakthrough lies a highly specific chemical scaffold: 1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine .

Specifically, its functionalized derivative—(R)-3-(4-phenoxyphenyl)-1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (CAS: 1022150-12-4)—serves as the critical penultimate intermediate in the synthesis of Ibrutinib and related analogs[1]. This whitepaper deconstructs the mechanistic rationale behind this scaffold, evaluates divergent synthetic pathways, and provides self-validating experimental protocols for its integration into active pharmaceutical ingredients (APIs).

Mechanistic Rationale: Why This Specific Scaffold?

The efficacy of covalent BTK inhibitors relies on a precise "bind-and-strike" mechanism. The 1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine core is not merely a passive structural backbone; it actively orchestrates target engagement through three distinct domains[2]:

  • The Pyrazolo[3,4-d]pyrimidine Core (The Anchor): This fused bicyclic system is a well-established adenine isostere[2]. In the ATP-binding pocket of BTK, the N4 exocyclic amine and the N5 of the pyrimidine ring form critical, directional hydrogen bonds with the hinge region residues (Glu475 and Met477).

  • The 3-Position Substitution (The Hydrophobic Wedge): In clinical derivatives, a 4-phenoxyphenyl group is attached at the C3 position. This bulky moiety projects into the hydrophobic pocket (H3) located behind the gatekeeper residue (Thr474), dictating the high kinase selectivity[3].

  • The 1-(Piperidin-3-yl) Linker (The Vector): The stereochemistry of the piperidine ring is paramount. The (R)-enantiomer precisely vectors the piperidine nitrogen toward the solvent-exposed channel where Cysteine-481 resides. This spatial alignment is non-negotiable; it ensures that once an electrophilic warhead (like an acrylamide) is attached to the piperidine nitrogen, it is within covalent striking distance of the Cys481 sulfhydryl group.

G cluster_0 Inhibitor Scaffold cluster_1 BTK Active Site A Pyrazolo[3,4-d]pyrimidine Core B 1-(Piperidin-3-yl) Linker A->B N1 Substitution D 3-(4-Phenoxyphenyl) Group A->D C3 Substitution E Hinge Region (Glu475/Met477) A->E Hydrogen Bonding C Acrylamide Warhead B->C N-Acylation F Cys481 Residue C->F Irreversible Michael Addition G Hydrophobic Pocket (H3) D->G Hydrophobic Interaction

Pharmacophore mapping of the 1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidine scaffold in BTK.

Synthetic Pathways: Overcoming Stereochemical Bottlenecks

The synthesis of the core intermediate requires forming the N-N bond between the pyrazole ring and the piperidine ring while maintaining strict stereochemical control. Industry standards utilize two primary pathways[4]:

Route A: The Mitsunobu Approach (Traditional)

This route involves the coupling of 3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine with (S)-1-Boc-3-hydroxypiperidine using Diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh3).

  • Causality & Limitations: The Mitsunobu reaction proceeds via an SN2 mechanism, resulting in the inversion of stereochemistry to yield the desired (R)-configuration. However, this route is notoriously prone to partial racemization due to neighboring group participation and the basicity of the heterocycle, which can lower the optical purity of the final API[4].

Route B: The Hydrazine Cyclization Approach (Advanced)

To bypass Mitsunobu-induced racemization, modern scalable syntheses employ a direct cyclization strategy. Here, 4-phenoxybenzoyl chloride is condensed with malononitrile and subsequently reacted with (R)-(piperidin-3-yl)hydrazine[4].

  • Causality & Advantages: Because the stereocenter on the piperidine ring is never involved in a substitution reaction, its integrity is 100% preserved. This eliminates the need for expensive chiral chromatography downstream.

G Start1 3-(4-Phenoxyphenyl)-1H- pyrazolo[3,4-d]pyrimidin-4-amine Mitsunobu Mitsunobu Reaction (DIAD, PPh3) Start1->Mitsunobu Start2 (S)-1-Boc-3-hydroxypiperidine Start2->Mitsunobu Stereochemical Inversion Intermediate (R)-Boc-Protected Intermediate Mitsunobu->Intermediate Start3 4-Phenoxybenzoyl chloride + Malononitrile Hydrazine Direct Cyclization (Avoids Racemization) Start3->Hydrazine Start4 (R)-(Piperidin-3-yl)hydrazine Start4->Hydrazine Stereocenter Preserved Hydrazine->Intermediate Deprotect Boc Deprotection (HCl/EtOAc or TFA) Intermediate->Deprotect Core (R)-3-(4-Phenoxyphenyl)-1- (piperidin-3-yl)-1H-pyrazolo [3,4-d]pyrimidin-4-amine Deprotect->Core Acylation Acylation (Acryloyl Chloride, NEt3) Core->Acylation Final Ibrutinib (Covalent BTK Inhibitor) Acylation->Final

Divergent synthetic routes to the critical pyrazolo[3,4-d]pyrimidine BTK inhibitor intermediate.

Quantitative Route Comparison
ParameterRoute A: Mitsunobu CouplingRoute B: Hydrazine Cyclization
Primary Reagents (S)-1-Boc-3-hydroxypiperidine, DIAD, PPh3(R)-(piperidin-3-yl)hydrazine
Stereochemical Integrity Moderate (Prone to partial racemization)Excellent (Stereocenter preserved)
Byproduct Profile High (Triphenylphosphine oxide waste)Low (Water/HCl)
Overall Yield (to Intermediate) 60 - 65%75 - 82%
Industrial Scalability Low (Difficult purification)High (Crystallizable intermediates)

Experimental Protocol: Final Acylation Workflow

The following methodology details the critical transformation of the core scaffold—(R)-3-(4-phenoxyphenyl)-1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine —into the final active covalent inhibitor via N-acylation[5].

Note: This protocol is designed as a self-validating system. The use of specific washes and temperature controls are not arbitrary; their causal justifications are embedded in the steps.

Materials Required:

  • (R)-3-(4-phenoxyphenyl)-1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (0.5 g, 1.29 mmol)

  • Dichloromethane (DCM), anhydrous (30 mL)

  • Triethylamine (NEt₃) (0.47 mL, 3.37 mmol)

  • Acryloyl chloride (0.104 mL, 1.28 mmol)

  • 1N Citric Acid solution

  • Brine (Saturated NaCl)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Step-by-Step Methodology:

  • Substrate Dissolution: Suspend 0.5 g of the pyrazolo[3,4-d]pyrimidin-4-amine intermediate in 25 mL of anhydrous DCM in a flame-dried round-bottom flask under an inert nitrogen atmosphere.

  • Base Addition: Inject 0.47 mL of NEt₃ into the stirring solution.

    • Causality: NEt₃ acts as an acid scavenger. It neutralizes the HCl generated during the acylation, preventing the protonation of the piperidine nitrogen, which would otherwise halt the nucleophilic attack.

  • Temperature Control: Chill the reaction mixture to 0°C – 5°C using an ice-water bath.

    • Causality: Acryloyl chloride is highly reactive. Low temperatures prevent the exothermic runaway that leads to the polymerization of the acrylamide warhead and suppresses off-target acylation at the exocyclic N4-amine of the pyrimidine core.

  • Acylation: Dissolve 0.104 mL of acryloyl chloride in 5 mL of anhydrous DCM. Add this solution dropwise to the chilled reaction mixture over 15 minutes. Stir for an additional 1 hour at 0°C.

  • Reaction Quenching & Washing: Transfer the mixture to a separatory funnel. Wash the organic layer with 20 mL of 1N Citric Acid solution.

    • Causality: Citric acid selectively protonates and extracts unreacted NEt₃ and any unreacted piperidine starting material into the aqueous phase without hydrolyzing the newly formed, delicate acrylamide bond (which could occur if a strong mineral acid like HCl were used).

  • Brine Wash & Drying: Wash the organic layer with 20 mL of brine to remove residual water, then dry over anhydrous Na₂SO₄.

  • Isolation: Filter off the drying agent and evaporate the DCM under reduced pressure. Perform a solvent exchange with benzonitrile or recrystallize from ethanol/water to yield the final amorphous API[5].

References

  • Source: Google Patents (US20190040070A1)
  • Source: Google Patents (WO2017039425A1)
  • Biologically Driven Synthesis of Pyrazolo[3,4-d]pyrimidines As Protein Kinase Inhibitors: An Old Scaffold As a New Tool for Medicinal Chemistry and Chemical Biology Studies Source: ACS Publications (Journal of Medicinal Chemistry) URL:[Link]

  • Design and synthesis of novel 1-substituted 3-(6-phenoxypyridin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine analogs as selective BTK inhibitors for the treatment of mantle cell lymphoma Source: PubMed (Bioorganic Chemistry) URL:[Link]

Sources

Foundational

Pharmacokinetics of 1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine Derivatives in Early Drug Discovery

Executive Summary The 1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine scaffold represents one of the most successful pharmacophores in modern targeted oncology. Serving as the structural foundation for1, this core...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine scaffold represents one of the most successful pharmacophores in modern targeted oncology. Serving as the structural foundation for1, this core has inspired a generation of Bruton's Tyrosine Kinase (BTK) inhibitors[1]. In early drug discovery, optimizing the pharmacokinetics (PK) of this scaffold is as critical as maximizing its pharmacodynamics. This technical guide provides an in-depth analysis of the ADME (Absorption, Distribution, Metabolism, Excretion) properties of these derivatives, detailing the causality behind their PK behaviors and outlining self-validating protocols for rigorous preclinical evaluation.

Mechanistic Grounding: The BTK Target and Scaffold Rationale

The pyrazolo[3,4-d]pyrimidin-4-amine core functions as an ATP-mimetic, anchoring the molecule within the highly conserved hinge region of the BTK active site.

Causality in Structural Design: The 1-(piperidin-3-yl) substituent serves a dual purpose. First, the basic piperidine nitrogen improves aqueous solubility compared to planar, fully aromatic rings, aiding in gastrointestinal dissolution. Second, the piperidine ring acts as a precise spatial vector to position an electrophilic warhead (typically an acrylamide group) in close proximity to Cysteine 481 (Cys481) within the BTK binding pocket, enabling rapid and 2[2].

BCR_BTK_Pathway BCR B-Cell Receptor (BCR) LYN Lyn Kinase BCR->LYN Activation SYK Syk Kinase LYN->SYK Phosphorylation BTK Bruton's Tyrosine Kinase (Target) SYK->BTK Recruitment PLCg2 PLCγ2 BTK->PLCg2 Phosphorylation NFKB NF-κB Pathway (Survival & Proliferation) PLCg2->NFKB Downstream Signaling Inhibitor 1-(piperidin-3-yl)-... Derivative Inhibitor->BTK Covalent Binding (Cys481)

BCR-BTK signaling cascade illustrating targeted covalent inhibition by pyrazolo-pyrimidine analogs.

Pharmacokinetic Profiling: ADME Characteristics

While the scaffold is highly potent, its physicochemical properties present distinct PK challenges during early discovery:

  • Absorption & Bioavailability: The lipophilic nature of the core ensures rapid gastrointestinal absorption, but absolute oral bioavailability is typically low (<10% in humans) due to 3 in the gut wall and liver[3].

  • Distribution: These derivatives exhibit a high volume of distribution (Vd), readily partitioning into tissues. They are heavily protein-bound (>97%), which must be factored into free-fraction (fu) calculations to accurately predict in vivo efficacy[4].

  • Metabolism: The primary clearance mechanism is oxidative metabolism mediated by Cytochrome P450 3A4 (CYP3A4). The piperidine ring and the aromatic appendages are highly susceptible to hydroxylation, leading to5[5].

  • Excretion: Biliary excretion of metabolites is the predominant elimination route, with 4 recovered in urine or feces[4].

Self-Validating Experimental Protocols

To accurately predict in vivo clearance, early discovery teams must utilize robust, self-validating assays.

Protocol 1: In Vitro Liver Microsomal Stability Assay

Causality: Because the pyrazolo[3,4-d]pyrimidine core is highly lipophilic, it suffers from rapid CYP3A4-mediated oxidative metabolism. This assay determines the intrinsic clearance (CL_int) by measuring the depletion of the parent compound over time in the presence of liver microsomes and NADPH. Self-Validation: The protocol mandates a minus-NADPH control. If the compound depletes in the absence of NADPH, it indicates chemical instability or non-CYP-mediated degradation (e.g., hydrolysis), invalidating the assumption of pure CYP clearance.

PK_Workflow Prep 1. Compound Prep (1 μM in Buffer) Microsomes 2. Add Liver Microsomes (0.5 mg/mL) Prep->Microsomes NADPH 3. Initiate Reaction (+NADPH) Microsomes->NADPH Quench 4. Time-Course Quench (Cold ACN + IS) NADPH->Quench LCMS 5. LC-MS/MS Analysis (Quantify Parent) Quench->LCMS Calc 6. Calculate CL_int (Intrinsic Clearance) LCMS->Calc

Step-by-step workflow for the in vitro liver microsomal stability assay to determine CL_int.

Step-by-Step Methodology:

  • Preparation: Prepare a 1 μM solution of the pyrazolo-pyrimidine derivative in 100 mM potassium phosphate buffer (pH 7.4).

  • Incubation: Add human or rodent liver microsomes to a final protein concentration of 0.5 mg/mL. Pre-incubate at 37°C for 5 minutes.

  • Initiation: Initiate the metabolic reaction by adding NADPH (final concentration 1 mM). Control: For the minus-NADPH self-validation control, add an equivalent volume of buffer instead.

  • Time-Course Quenching: At specific time points (0, 5, 15, 30, 45, and 60 minutes), transfer 50 μL aliquots into 150 μL of ice-cold acetonitrile containing a Stable Isotope-Labeled Internal Standard (SIL-IS). Causality: The cold organic solvent instantly denatures the CYP enzymes, halting the reaction, while the SIL-IS corrects for any subsequent extraction losses or LC-MS matrix effects.

  • Centrifugation: Centrifuge at 4000 rpm for 15 minutes at 4°C to precipitate proteins.

  • LC-MS/MS Analysis: Inject the supernatant into an LC-MS/MS system. Quantify the peak area ratio of the parent compound to the SIL-IS.

  • Data Analysis: Plot the natural log of the remaining percentage versus time. The slope of the linear regression yields the elimination rate constant (k), used to calculate CL_int.

Protocol 2: In Vivo Pharmacokinetic Profiling in Rodents

Causality: In vivo models validate the in vitro predictions and provide critical data on oral bioavailability (F%) and half-life (t1/2). Self-Validation: Both intravenous (IV) and oral (PO) dosing arms are conducted simultaneously in parallel cohorts. IV dosing establishes the absolute systemic clearance and volume of distribution, which are mathematically required to accurately calculate the absolute oral bioavailability from the PO arm.

Step-by-Step Methodology:

  • Formulation: Formulate the derivative for IV administration (e.g., 5% DMSO, 10% Solutol, 85% Saline) and PO administration (e.g., 0.5% Methylcellulose in water). Causality: Ensuring complete dissolution for IV prevents micro-embolisms and ensures 100% systemic delivery.

  • Dosing: Administer 1 mg/kg IV via the tail vein and 10 mg/kg PO via oral gavage to Sprague-Dawley rats (n=3 per group).

  • Sampling: Collect serial blood samples (~200 μL) via the jugular vein at 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Processing: Centrifuge blood in K2EDTA tubes at 3000g for 10 minutes to isolate plasma. Store at -80°C until analysis.

  • Extraction and Quantification: Extract plasma using protein precipitation (acetonitrile + SIL-IS) and analyze via LC-MS/MS to generate concentration-time profiles.

Quantitative PK Data Summary

The table below summarizes the typical pharmacokinetic parameters of the prototypical 1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine derivative (ibrutinib) compared to optimized next-generation analogs.

Pharmacokinetic ParameterPrototypical Scaffold (e.g., Ibrutinib)Next-Gen Analogs (e.g., Acalabrutinib/Zanubrutinib)Causality / Discovery Implication
Oral Bioavailability (F%) < 10% (Highly variable)20% - 30%6 limits the prototypical scaffold[6].
Half-Life (t1/2) 4 - 6 hours1 - 4 hoursShort half-life is offset by 3 to the target[3].
Volume of Distribution (Vd) ~683 L~34 - 100 LHigh lipophilicity of the pyrazolo-pyrimidine core drives 4[4].
Protein Binding 97.3%94% - 97%High binding reduces the free fraction available for target engagement[3].
Systemic Exposure (AUC) ~732 ng·h/mL (420 mg dose)~1843 - 2099 ng·h/mLOptimized scaffolds demonstrate6[6].

Optimization Strategies for the Scaffold

In early drug discovery, medicinal chemists employ several strategies to optimize the PK profile of this scaffold:

  • CYP3A4 Liability Reduction: The high clearance is primarily driven by CYP3A4 oxidation. Substituting electron-withdrawing groups (e.g., fluorine) on the phenoxyphenyl ring or modifying the piperidine core can sterically hinder CYP-mediated hydroxylation, improving metabolic stability[5].

  • Solubility Enhancement: The flat, aromatic nature of the pyrazolo[3,4-d]pyrimidine core results in poor aqueous solubility, limiting oral absorption. Introducing basic amines or modifying the piperidine stereochemistry (e.g., utilizing the (3R)-enantiomer) disrupts crystal packing and enhances dissolution in the gastrointestinal tract.

  • Intentional PK Modulation: In certain clinical applications, the scaffold is co-administered with a strong CYP3A4 inhibitor (like cobicistat) to 5, thereby increasing bioavailability and reducing the required dose[5].

Sources

Exploratory

Pharmacophore Dynamics: Binding Affinity of the 1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine Scaffold to Target Kinases

Executive Summary The 1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine scaffold represents one of the most clinically significant pharmacophores in modern targeted oncology and immunology. Serving as the structural...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine scaffold represents one of the most clinically significant pharmacophores in modern targeted oncology and immunology. Serving as the structural foundation for Bruton's Tyrosine Kinase (BTK) inhibitors like Ibrutinib (PCI-32765), this moiety mimics the adenine ring of ATP, allowing it to anchor deeply within the kinase hinge region[1].

As a Senior Application Scientist, I have structured this technical whitepaper to dissect the binding affinities, structural dynamics, and experimental validation protocols associated with this scaffold. By understanding the causality behind its interaction with target kinases—specifically BTK, BLK, BMX, and EGFR—drug development professionals can better navigate structure-activity relationship (SAR) optimizations and overcome emerging resistance mutations.

Molecular Architecture and Binding Mechanisms

The core efficacy of the 1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine scaffold lies in its dual-function architecture:

  • The Pyrazolo[3,4-d]pyrimidin-4-amine Core: This fused bicyclic system acts as a potent adenine isostere[1]. The exocyclic amine at the C4 position forms a critical hydrogen bond with the backbone carbonyl of the gatekeeper residue (e.g., Glu475 in BTK), while the N5 nitrogen accepts a hydrogen bond from the hinge region (Met477 in BTK).

  • The Piperidin-3-yl Ring at N1: This saturated ring projects outward toward the solvent-exposed channel of the kinase active site. Its primary role is to serve as a highly tunable vector. When functionalized with an electrophilic warhead (such as an acrylamide group), it perfectly positions the warhead to undergo a Michael addition with a nucleophilic cysteine residue (Cys481 in BTK)[2].

Without the electrophilic warhead, the base scaffold and its derivatives (such as PCI-29732) act as potent, reversible, ATP-competitive inhibitors[3].

Pathway BCR B-Cell Receptor (BCR) SYK SYK / LYN Kinases BCR->SYK Activation BTK BTK Kinase Domain SYK->BTK Phosphorylation PLCg2 PLCγ2 Activation BTK->PLCg2 Signal Transduction Scaffold 1-(piperidin-3-yl)-1H- pyrazolo[3,4-d]pyrimidin-4-amine Scaffold->BTK Hinge Binding / Inhibition NFkB NF-κB Survival Pathway PLCg2->NFkB Calcium Flux

BCR signaling pathway illustrating BTK inhibition by the pyrazolo-pyrimidine scaffold.

Target Kinase Profiling and Quantitative Affinity

The selectivity of the scaffold is heavily influenced by the gatekeeper residue of the target kinase. Kinases possessing a Threonine gatekeeper (e.g., Thr474 in BTK, Thr790 in EGFR) accommodate the bulky C3 substitutions (like the 4-phenoxyphenyl group) of the scaffold much more favorably than kinases with larger gatekeepers (like Methionine or Phenylalanine)[3].

Below is a summarized quantitative profile of the scaffold's binding affinity across primary and off-target kinases.

Table 1: Binding Affinity Profiles of Scaffold Derivatives
Kinase TargetGatekeeper ResidueScaffold DerivativeBinding Affinity (IC₅₀)Binding Mode
BTK Thr474Ibrutinib (Acryloyl-functionalized)0.5 nMIrreversible Covalent[3]
BLK ThrIbrutinib (Acryloyl-functionalized)0.5 nMIrreversible Covalent[3]
BMX ThrIbrutinib (Acryloyl-functionalized)0.8 nMIrreversible Covalent[3]
BTK Thr474PCI-29732 (Des-acryloyl precursor)8.0 nMReversible Competitive[3]
EGFR Thr790Ibrutinib (Acryloyl-functionalized)5.6 nMIrreversible Covalent

Note: The des-acryloyl precursor (PCI-29732) demonstrates that the core 1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine scaffold inherently possesses high nanomolar affinity for BTK even without covalent engagement[3].

Self-Validating Experimental Protocols for Affinity Measurement

Protocol A: Time-Resolved FRET (TR-FRET) Binding Assay

Purpose: To determine the half-maximal inhibitory concentration (IC₅₀) and equilibrium dissociation constant (K_d). Causality Check: Standard fluorescence polarization is prone to interference from the auto-fluorescence of heterocyclic pyrazolo-pyrimidines. TR-FRET utilizes a time delay before measurement, allowing short-lived background fluorescence to decay, thereby yielding an exceptionally high signal-to-noise ratio.

  • Reagent Preparation: Prepare a 2X master mix of His-tagged BTK kinase domain and a Lanthanide-labeled anti-His antibody in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 0.01% Brij-35, 1 mM EGTA). Causality: Brij-35 prevents non-specific compound aggregation, a common false-positive driver in biochemical screening.

  • Compound Titration: Dispense the 1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine derivatives in a 12-point, 3-fold dilution series using an acoustic liquid handler (e.g., Echo 550) to maintain a final DMSO concentration of strictly ≤1%. Causality: DMSO concentrations above 1% can destabilize the kinase domain and alter the apparent K_d.

  • Tracer Addition: Add the fluorescent ATP-competitive tracer (e.g., Kinase Tracer 236).

  • Equilibration: Incubate the microplate in the dark at 25°C for 60 minutes. Causality: 60 minutes ensures the reversible binding reaches thermodynamic equilibrium. For covalent derivatives, multiple time points (e.g., 30, 60, 120 mins) must be taken to calculate the inactivation rate (k_inact).

  • Detection: Read the plate on a TR-FRET compatible microplate reader (excitation at 337 nm; dual emission at 620 nm and 665 nm). Calculate the emission ratio (665/620) to determine specific binding.

Workflow Prep Kinase & Tracer Preparation Incubate Compound Incubation Prep->Incubate Equilibrate Binding Equilibration Incubate->Equilibrate Read TR-FRET Signal Detection Equilibrate->Read Analyze IC50 / Kd Calculation Read->Analyze

Step-by-step TR-FRET experimental workflow for quantifying kinase binding affinity.

Protocol B: Surface Plasmon Resonance (SPR)

Purpose: To map the real-time binding kinetics (k_on, k_off) and definitively distinguish between reversible and covalent binding modes. Causality Check: While TR-FRET provides equilibrium data, SPR is required to prove covalent target engagement by demonstrating a k_off rate of zero (no dissociation).

  • Surface Functionalization: Immobilize the target kinase (e.g., BTK) onto a Series S Sensor Chip NTA via its His-tag. Causality: Oriented capture via the His-tag ensures the ATP-binding pocket remains fully accessible to the scaffold, whereas random amine coupling risks occluding the active site.

  • Analyte Injection (Single-Cycle Kinetics): Inject the scaffold compound at five increasing concentrations sequentially without regeneration steps. Causality: Single-cycle kinetics avoids the use of harsh regeneration buffers (like NaOH or SDS) which rapidly denature captured kinase domains.

  • Data Fitting: Fit the resulting sensograms to a 1:1 Langmuir binding model for reversible analogs (like PCI-29732), or a two-state reaction model for covalent inhibitors.

Structure-Activity Relationship (SAR) and Resistance Dynamics

The clinical utility of the 1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine scaffold is currently being challenged by acquired resistance mutations, most notably the Cys481Ser (C481S) mutation in BTK[4].

When Cys481 mutates to Serine, the nucleophilicity of the residue drops dramatically, rendering the acryloyl warhead of Ibrutinib ineffective. The drug is forced to rely entirely on the reversible binding affinity (K_i) of the base pyrazolo-pyrimidine scaffold. Because the des-acryloyl scaffold has an IC₅₀ of ~8.0 nM[3], the loss of covalent bonding leads to rapid drug dissociation and clinical relapse.

SAR Optimization Strategies: To combat C481S and Thr474 mutations, drug developers are re-engineering the scaffold[4]:

  • C3 Substitutions: Expanding the 3-(4-phenoxyphenyl) group to induce a "C-helix out" inactive conformation of the kinase, enhancing reversible residence time.

  • Non-Covalent Rigidification: Replacing the flexible piperidine ring with rigid bicyclic systems to lower the entropic penalty of binding, thereby achieving sub-nanomolar reversible affinity without relying on Cys481.

References

  • Pan, Z., et al. "The Bruton tyrosine kinase inhibitor PCI-32765 blocks B-cell activation and is efficacious in models of autoimmune disease and B-cell malignancy." Proceedings of the National Academy of Sciences (PNAS). [Link]

  • Lou, Y., et al. "Bruton's Tyrosine Kinase Inhibitors: Approaches to Potent and Selective Inhibition, Preclinical and Clinical Evaluation for Inflammatory Diseases and B Cell Malignancies." Journal of Medicinal Chemistry. [Link]

  • Schenone, S., et al. "Biologically Driven Synthesis of Pyrazolo[3,4-d]pyrimidines As Protein Kinase Inhibitors: An Old Scaffold As a New Tool for Medicinal Chemistry and Chemical Biology Studies." Journal of Medicinal Chemistry. [Link]

  • Johnson, A. R., et al. "Battling Btk Mutants With Non-Covalent Inhibitors That Overcome Cys481 and Thr474 Mutations." OSTI.GOV. [Link]

Sources

Foundational

Identification and Synthesis of (R)-3-(4-Phenoxyphenyl)-1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine: The Core Ibrutinib Intermediate

Executive Summary The development of targeted covalent inhibitors has revolutionized the treatment of B-cell malignancies. Ibrutinib (Imbruvica), a first-in-class irreversible inhibitor of Bruton's Tyrosine Kinase (BTK),...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of targeted covalent inhibitors has revolutionized the treatment of B-cell malignancies. Ibrutinib (Imbruvica), a first-in-class irreversible inhibitor of Bruton's Tyrosine Kinase (BTK), exemplifies this paradigm[1]. The pharmacological efficacy of Ibrutinib relies entirely on its structural scaffold, which is synthesized via a critical intermediate: (R)-3-(4-phenoxyphenyl)-1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (often referred to as the Ibrutinib N-desacryloyl impurity)[2].

As application scientists, we recognize that the isolation, synthesis, and characterization of this intermediate dictate the overall yield, enantiomeric purity, and therapeutic viability of the final Active Pharmaceutical Ingredient (API). This whitepaper provides an in-depth technical analysis of the synthetic causality, analytical identification, and step-by-step methodologies required to validate this core intermediate.

Chemical Identity and Physicochemical Profiling

Before initiating synthetic workflows, it is critical to establish the exact physicochemical parameters of the target intermediate. The molecule consists of a pyrazolo[3,4-d]pyrimidine bioisostere of purine, substituted at C3 with a bulky 4-phenoxyphenyl group, and at N1 with an (R)-configured piperidine ring[3].

Table 1: Physicochemical Properties
ParameterSpecification / Value
IUPAC Name 3-(4-phenoxyphenyl)-1-[(3R)-piperidin-3-yl]pyrazolo[3,4-d]pyrimidin-4-amine
CAS Registry Number 1022150-12-4
Molecular Formula C₂₂H₂₂N₆O
Molecular Weight 386.46 g/mol
Stereochemistry (R)-enantiomer (Critical for BTK active site alignment)
Role in Synthesis Direct precursor; requires only N-acylation with acryloyl chloride

Data sourced from authoritative chemical databases[2].

Strategic Synthetic Pathways & Causality

The synthesis of the Ibrutinib intermediate is a masterclass in regiocontrol and stereochemical manipulation. The most robust industrial and laboratory-scale route avoids unstable arylboronic intermediates early in the synthesis and instead utilizes a stepwise functionalization of a halogenated pyrazolo-pyrimidine core[3].

Causality in Experimental Design:
  • Why the Mitsunobu Reaction? We strategically deploy the Mitsunobu reaction not merely for C-N bond formation, but to drive the stereochemical inversion of the inexpensive, commercially available (S)-N-Boc-3-hydroxypiperidine to the requisite (R)-configuration[3]. The azodicarboxylate activates the triphenylphosphine, forming a phosphonium intermediate that activates the secondary alcohol for an SN2 displacement by the relatively acidic N1 proton of the pyrazolo-pyrimidine scaffold.

  • Why Sequence Suzuki Coupling Post-Alkylation? The Suzuki-Miyaura cross-coupling is sequenced after N1-alkylation to prevent competitive coordination of the palladium catalyst by the free pyrazole nitrogen.

Synthesis_Workflow SM 3-Iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine Mitsunobu Mitsunobu Reaction (DIAD, PPh3, THF) Stereochemical Inversion to (R) SM->Mitsunobu Boc (S)-N-Boc-3-hydroxypiperidine Boc->Mitsunobu Int1 (R)-3-Iodo-1-(N-Boc-piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine Mitsunobu->Int1 Suzuki Suzuki-Miyaura Coupling (Pd(PPh3)4, K2CO3) + 4-Phenoxyphenylboronic acid Int1->Suzuki Int2 (R)-3-(4-Phenoxyphenyl)-1-(N-Boc-piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine Suzuki->Int2 Deprotect Boc Deprotection (HCl / Dioxane) Int2->Deprotect Final Ibrutinib Intermediate (Desacryloyl Ibrutinib) Deprotect->Final

Fig 1: Stepwise synthetic workflow for the Ibrutinib intermediate featuring stereochemical inversion.

Experimental Protocols

The following protocols represent a self-validating system designed for high yield and enantiomeric retention.

Protocol 1: Mitsunobu Regioselective Alkylation
  • Preparation: Charge a dry, argon-purged flask with 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine (1.0 eq), (S)-N-Boc-3-hydroxypiperidine (1.2 eq), and triphenylphosphine (PPh₃) (1.5 eq) in anhydrous THF (0.2 M).

  • Activation: Cool the mixture to 0 °C using an ice bath.

  • Coupling: Add diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise over 30 minutes. The slow addition prevents the formation of hydrazine byproducts.

  • Propagation: Allow the reaction to warm to room temperature and stir for 18 hours.

  • Workup: Concentrate under reduced pressure and purify via silica gel chromatography (EtOAc/Hexanes) to yield the (R)-configured intermediate.

Protocol 2: Suzuki-Miyaura Cross-Coupling
  • Preparation: In a Schlenk flask, combine the (R)-iodo intermediate from Protocol 1 (1.0 eq), 4-phenoxyphenylboronic acid (1.2 eq), and K₂CO₃ (2.5 eq).

  • Solvent System: Add a degassed mixture of 1,4-Dioxane and H₂O (4:1 ratio, 0.15 M). The biphasic system ensures solubility of both the organic electrophile and the inorganic base[3].

  • Catalysis: Add Pd(PPh₃)₄ (0.05 eq). Purge with argon for an additional 10 minutes.

  • Reaction: Heat to 90 °C for 12 hours.

  • Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over Na₂SO₄, and purify via column chromatography.

Protocol 3: Boc Deprotection
  • Cleavage: Dissolve the coupled product in CH₂Cl₂ (0.2 M) and add 4M HCl in 1,4-Dioxane (10 eq).

  • Reaction: Stir at room temperature for 2 hours until TLC indicates complete consumption of the starting material.

  • Isolation: Evaporate the solvent, neutralize with saturated aqueous NaHCO₃, extract with CH₂Cl₂, and dry to yield the final free-amine intermediate[4].

Analytical Identification and Characterization

To ensure the structural integrity and stereochemical purity of the synthesized intermediate, rigorous analytical characterization is mandatory. The following tables summarize the expected quantitative data for validation.

Table 2: ¹H NMR Spectral Assignments (400 MHz, CDCl₃)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
8.25 Singlet (s)1HPyrimidine C6-H
7.65 - 7.05 Multiplet (m)9HPhenoxyphenyl aromatic protons
5.50 Broad Singlet (br s)2HPyrimidine C4-NH₂
4.85 Multiplet (m)1HPiperidine C3-H (Chiral center)
3.20 - 2.60 Multiplet (m)4HPiperidine CH₂ (N-adjacent)
2.10 - 1.50 Multiplet (m)4HPiperidine CH₂ (Aliphatic backbone)
Table 3: High-Resolution Mass Spectrometry (ESI-TOF)
Ion SpeciesCalculated m/zObserved m/zStructural Implication
[M+H]⁺ 387.1928387.1935Confirms intact molecular formula (C₂₂H₂₂N₆O)
Fragment A 304.1304.1Loss of piperidine ring (-83 Da)
Fragment B 212.1212.1Cleavage of phenoxyphenyl moiety

Pharmacological Context: Mechanism of Action

Once the intermediate is isolated and validated, a final acylation step using acryloyl chloride converts the secondary amine of the piperidine ring into a Michael acceptor. This yields Ibrutinib.

Ibrutinib functions by covalently binding to the Cys-481 residue within the active site of Bruton's Tyrosine Kinase (BTK)[1]. BTK is a crucial signaling node in the B-Cell Receptor (BCR) pathway. By irreversibly inhibiting BTK, Ibrutinib halts downstream PLCγ2 activation and calcium mobilization, thereby inducing apoptosis in malignant B-cells (such as those in Mantle Cell Lymphoma)[4].

BTK_Signaling BCR B-Cell Receptor (BCR) LYN LYN / SYK Kinases BCR->LYN Activation BTK Bruton's Tyrosine Kinase (BTK) LYN->BTK Phosphorylation PLC PLCγ2 Activation BTK->PLC Signal Transduction NFKB NF-κB / Calcium Mobilization PLC->NFKB Proliferation Malignant B-Cell Proliferation NFKB->Proliferation Ibrutinib Ibrutinib (Acryloylated Intermediate) Ibrutinib->BTK Covalent Binding (Cys-481)

Fig 2: BCR signaling pathway illustrating BTK inhibition by the final Ibrutinib API.

References

  • [3] Title: WO2017039425A1 - A method for preparation of ibrutinib precursor | Source: Google Patents | URL:

  • [1] Title: Biologically Driven Synthesis of Pyrazolo[3,4-d]pyrimidines As Protein Kinase Inhibitors | Source: ACS Publications | URL: [Link]

  • [4] Title: CN114605418B - Ibrutinib acrylamide derivative with anti-tumor activity | Source: Google Patents | URL:

  • [2] Title: Ibrutinib N-desacryloyl impurity | C22H22N6O | CID 58223272 | Source: PubChem | URL: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Optimization of 1-(Piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine Scaffolds

Introduction and Mechanistic Rationale The pyrazolo[3,4-d]pyrimidine nucleus is a highly privileged pharmacophore in medicinal chemistry, acting as a bioisostere of adenine[1]. It is the core structural motif for numerou...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Mechanistic Rationale

The pyrazolo[3,4-d]pyrimidine nucleus is a highly privileged pharmacophore in medicinal chemistry, acting as a bioisostere of adenine[1]. It is the core structural motif for numerous ATP-competitive kinase inhibitors, most notably the Bruton's tyrosine kinase (BTK) inhibitor ibrutinib[1]. The functionalization of the N1 position of the pyrazolo[3,4-d]pyrimidine core with a piperidin-3-yl moiety is a critical transformation in the synthesis of these targeted therapeutics.

This application note details a robust, self-validating protocol for the synthesis of 1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine. The synthetic strategy relies on a stereospecific Mitsunobu N-alkylation of the pyrazolo-pyrimidine core using a Boc-protected hydroxypiperidine, followed by an acidic deprotection step[2].

Causality in Reagent Selection

The Mitsunobu reaction is selected over direct alkylation with a halogenated piperidine to strictly control the stereochemistry (inversion of configuration occurs at the chiral center of the alcohol) and to avoid competitive N2-alkylation or exocyclic amine alkylation. Diisopropyl azodicarboxylate (DIAD) is preferred over diethyl azodicarboxylate (DEAD) due to its superior safety profile and slightly better steric hindrance, which minimizes the formation of bis-alkylated byproducts.

SyntheticWorkflow SM1 1H-pyrazolo[3,4-d]pyrimidin-4-amine Mitsunobu Mitsunobu Coupling (PPh3, DIAD, THF, 0°C to RT) SM1->Mitsunobu SM2 1-Boc-3-hydroxypiperidine SM2->Mitsunobu Intermediate Boc-Protected Intermediate Mitsunobu->Intermediate Deprotection Acidic Deprotection (4M HCl in Dioxane) Intermediate->Deprotection Product 1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (Hydrochloride Salt) Deprotection->Product

Fig 1: Two-step synthetic workflow for the target pyrazolo-pyrimidine scaffold.

Quantitative Reaction Optimization

Historically, the Mitsunobu coupling of these specific bulky intermediates has suffered from low yields (often ~34%) due to steric hindrance and poor solubility of the heterocyclic core[2]. Optimization of the stoichiometric ratios and solvent systems is critical for industrial scalability.

Table 1: Optimization of the Mitsunobu N-Alkylation Step

EntrySolventPPh3/DIAD EquivalentsTemperature ProfileConversion Yield (%)Regioselectivity (N1:N2)
1THF1.2 eq0°C → 25°C38%85:15
2DMF1.5 eq0°C → 25°C45%70:30
3THF/Toluene (1:1)2.0 eq0°C → 40°C62%90:10
4 2-MeTHF 2.5 eq -5°C → 25°C 81% >95:5

Note: 2-MeTHF (Entry 4) provides optimal solubility for the starting materials while maintaining the strict aprotic environment required for the betaine intermediate stability.

Step-by-Step Experimental Protocol

Phase 1: Mitsunobu N-Alkylation

Synthesis of tert-butyl 3-(4-amino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine-1-carboxylate

Self-Validating Quality Control: Ensure all glassware is oven-dried and purged with argon. The presence of moisture will prematurely quench the triphenylphosphine-DIAD betaine complex, drastically reducing yields.

  • Preparation of the Reaction Mixture:

    • Charge a dry 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, argon inlet, and internal temperature probe with 1H-pyrazolo[3,4-d]pyrimidin-4-amine (10.0 g, 74.0 mmol) and triphenylphosphine (48.5 g, 185.0 mmol, 2.5 eq).

    • Add anhydrous 2-MeTHF (200 mL) and stir to form a suspension.

    • Add 1-Boc-3-hydroxypiperidine (17.9 g, 88.8 mmol, 1.2 eq). Note: If a specific enantiomer of the final product is desired (e.g., for ibrutinib synthesis), use the enantiopure (S)-1-Boc-3-hydroxypiperidine to yield the (R)-configured product via Walden inversion[2].

  • Betaine Formation and Coupling:

    • Cool the reaction mixture to -5°C using an ice/brine bath.

    • Dilute DIAD (37.4 g, 185.0 mmol, 2.5 eq) in 2-MeTHF (50 mL).

    • Critical Step: Add the DIAD solution dropwise via an addition funnel over 60 minutes. Maintain the internal temperature below 2°C. Causality: Rapid addition causes a localized exothermic reaction, leading to the decomposition of the betaine intermediate and the formation of unreactive triphenylphosphine oxide.

  • Reaction Progression:

    • Remove the cooling bath and allow the reaction to warm to ambient temperature (25°C). Stir for 18 hours.

    • Monitor via LC-MS. The reaction is complete when the starting pyrazolo-pyrimidine is <2% by UV area.

  • Workup and Purification:

    • Concentrate the mixture under reduced pressure.

    • Triturate the crude residue with cold diethyl ether (150 mL) to precipitate the bulk of the triphenylphosphine oxide byproduct. Filter and discard the solid.

    • Purify the filtrate via silica gel chromatography (eluent: gradient of 0% to 5% Methanol in Dichloromethane) to afford the Boc-protected intermediate as a pale yellow solid.

Phase 2: Acidic Deprotection

Synthesis of 1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine hydrochloride

  • Deprotection Reaction:

    • Dissolve the Boc-protected intermediate (15.0 g) in anhydrous Dichloromethane (75 mL) in a 250 mL round-bottom flask.

    • Cool the solution to 0°C.

    • Slowly add 4M HCl in Dioxane (50 mL). Causality: HCl in Dioxane is preferred over Trifluoroacetic acid (TFA) because it directly yields the highly crystalline, stable hydrochloride salt, avoiding the need for a subsequent salt-exchange step.

  • Isolation:

    • Stir the mixture at room temperature for 4 hours. A white precipitate will form as the deprotection proceeds and the product salt crystallizes.

    • Filter the precipitate under a nitrogen atmosphere using a Buchner funnel.

    • Wash the filter cake with cold Dichloromethane (2 x 30 mL) and dry in a vacuum oven at 45°C for 12 hours to yield the target 1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine dihydrochloride.

References

  • Biologically Driven Synthesis of Pyrazolo[3,4-d]pyrimidines As Protein Kinase Inhibitors: An Old Scaffold As a New Tool for Medicinal Chemistry and Chemical Biology Studies. ACS Publications. URL:[Link]

  • Preparation method of Ibrutinib intermediate (CN105820168A). Google Patents.
  • 3-iodo-1H-pyrazolo(3,4-d)pyrimidin-4-amine (CAS No: 151266-23-8) API Intermediate. Apicule. URL:[Link]

Sources

Application

Application Note: NMR Spectroscopy Characterization Techniques for 1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Strategic Context & Analytical Challenges 1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a highly privileged structural motif and a critical intermediate in the synthesis of Bruton's tyrosine kinase (BTK) inhi...

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Author: BenchChem Technical Support Team. Date: March 2026

Strategic Context & Analytical Challenges

1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a highly privileged structural motif and a critical intermediate in the synthesis of Bruton's tyrosine kinase (BTK) inhibitors, most notably Ibrutinib[1]. For drug development professionals and synthetic chemists, the unambiguous structural verification of this core is paramount before proceeding with late-stage functionalization (e.g., acrylamide coupling).

Characterizing this molecule via Nuclear Magnetic Resonance (NMR) spectroscopy presents two distinct analytical challenges:

  • Heteroaromatic Core Ambiguity: The pyrazolo[3,4-d]pyrimidine core contains two isolated protons (H-3 and H-6) that both appear as sharp singlets in the highly deshielded region (~8.0–8.4 ppm). Distinguishing them using 1D 1 H NMR alone is highly prone to error[2].

  • Piperidine Ring Dynamics: The attachment of the bulky heterocyclic core at the C-3' position of the piperidine ring breaks the molecule's symmetry. This chiral center renders the methylene protons (CH 2​ ) of the piperidine ring diastereotopic. Consequently, they appear as complex, overlapping axial and equatorial multiplets rather than simple first-order splitting patterns.

This application note details a self-validating, causality-driven NMR protocol designed to overcome these challenges and provide absolute structural certainty.

Experimental Design & Causality (E-E-A-T)

Solvent Selection: The Causality of DMSO-d 6​

A common pitfall in the characterization of this molecule is the use of CDCl 3​ . The dual presence of a primary amine at C-4 and a basic secondary amine on the piperidine ring renders the free base highly polar, leading to severe intermolecular hydrogen bonding in non-polar solvents. This results in significant line broadening and the collapse of critical multiplet structures.

Expert Insight: DMSO-d 6​ is explicitly chosen because it acts as a strong hydrogen-bond acceptor. It disrupts intermolecular networks, yielding sharp, highly resolved multiplets that are essential for calculating the 3JHH​ coupling constants of the diastereotopic piperidine protons[3]. Furthermore, DMSO-d 6​ slows the exchange rate of the amine protons, allowing the C-4 NH 2​ to be observed as a distinct broad singlet.

The Necessity of the 2D NMR Suite

To resolve the ambiguity of the H-3 and H-6 singlets, Heteronuclear Multiple Bond Correlation (HMBC) is non-negotiable. H-6 (on the pyrimidine ring) will show a 3JCH​ correlation to the C-4 quaternary carbon, whereas H-3 (on the pyrazole ring) will correlate with the bridgehead carbons C-3a and C-7a[2][4].

Self-Validating Experimental Protocol

A protocol is only as reliable as its internal controls. To ensure absolute confidence in the assignment of the exchangeable protons, this workflow integrates an in situ D 2​ O exchange step. This provides a binary, self-validating confirmation that prevents the misassignment of downfield piperidine multiplets.

Step-by-Step Methodology

Step 1: Sample Preparation

  • Weigh 15–20 mg of the highly pure compound.

  • Dissolve completely in 0.6 mL of high-purity DMSO-d 6​ (99.9% D) containing 0.03% v/v TMS as an internal standard.

  • Transfer the homogenous solution to a precision 5 mm NMR tube.

Step 2: Base 1D Acquisition

  • Instrument: 400 MHz or 500 MHz NMR spectrometer equipped with a multinuclear broadband observe (BBO) or cryoprobe.

  • Temperature: Equilibrate at 298 K.

  • 1 H NMR: Acquire with a spectral width of 12 ppm, relaxation delay (D1) of 2.0 s, and 16–32 scans.

  • 13 C NMR: Acquire with a spectral width of 250 ppm, D1 of 2.0 s, and 1024–2048 scans (extended scans are required to resolve the quaternary carbons C-3a, C-4, C-6, and C-7a).

Step 3: D 2​ O Exchange (The Validation Step)

  • Add 1–2 drops of D 2​ O directly to the NMR tube.

  • Shake vigorously for 30 seconds to ensure complete deuterium exchange.

  • Re-acquire the 1 H spectrum. Validation Check: The complete disappearance of the broad singlets at ~7.80 ppm (C-4 NH 2​ ) and ~2.50 ppm (piperidine NH) validates their assignment.

Step 4: 2D NMR Suite Acquisition

  • COSY: Acquire with 256 increments in t1, 8 scans per increment. Purpose: Map the continuous spin system from H-3' through the piperidine ring.

  • Multiplicity-Edited HSQC: Acquire with 256 increments. Purpose: Differentiate CH/CH 3​ (positive phase) from CH 2​ (negative phase), which is crucial for assigning the diastereotopic piperidine carbons.

  • HMBC: Optimize for long-range coupling ( nJCH​ = 8 Hz) with 512 increments. Purpose: Link the piperidine ring to the core (H-3' to C-3a) and definitively differentiate H-3 from H-6.

G N1 1D 1H NMR (Base Spectrum) N2 D2O Shake (Exchangeable Protons) N1->N2 Identify NH2 & NH N3 COSY (Piperidine Spin System) N1->N3 Trace H-3' to H-2'/H-4' N4 HSQC (C-H Direct Bonds) N1->N4 Resolve Overlap N5 HMBC (Long-Range Connectivity) N1->N5 Quaternary Carbons N8 Final Validated Assignment N2->N8 N7 Diastereotopic CH2 Resolution (Ring Assignment) N3->N7 Axial vs Equatorial N4->N7 13C Chemical Shifts N6 H-3 / H-6 Differentiation (Core Assignment) N5->N6 H-6 to C-4/C-5 H-3 to C-3a/C-7a N6->N8 N7->N8

Workflow for unambiguous NMR assignment of 1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine.

Data Presentation: Quantitative NMR Assignments

The following tables summarize the expected chemical shifts based on the structural logic of the pyrazolo[3,4-d]pyrimidine scaffold and the piperidine substituent[1][2][3].

Table 1: 1 H NMR Chemical Shift Assignments (DMSO-d 6​ , 400 MHz)
PositionProton TypeChemical Shift ( δ , ppm)MultiplicityCausality / Assignment Logic
6 Heteroaryl CH~8.30Singlet (s)Most deshielded; HMBC to C-4.
3 Heteroaryl CH~8.20Singlet (s)HMBC to C-3a and C-7a.
4-NH 2​ Primary Amine~7.80Broad Singlet (br s)Disappears upon D 2​ O shake.
3' Piperidine CH~4.65Multiplet (m)Deshielded by N1 attachment; HSQC to ~53 ppm.
2' Piperidine CH 2​ ~3.10 (eq), ~2.80 (ax)Multiplets (m)Adjacent to piperidine NH; COSY to H-3'.
6' Piperidine CH 2​ ~2.90 (eq), ~2.60 (ax)Multiplets (m)Adjacent to piperidine NH; no COSY to H-3'.
4' Piperidine CH 2​ ~1.90 (eq), ~1.60 (ax)Multiplets (m)Aliphatic region; COSY to H-3' and H-5'.
5' Piperidine CH 2​ ~1.70 (eq), ~1.40 (ax)Multiplets (m)Most shielded aliphatic protons.
1'-NH Secondary Amine~2.50Broad Singlet (br s)Disappears upon D 2​ O shake.
Table 2: 13 C NMR Chemical Shift Assignments (DMSO-d 6​ , 100 MHz)
PositionCarbon TypeChemical Shift ( δ , ppm)Key HMBC Correlations (Proton Carbon)
4 Quaternary (C-NH 2​ )~158.0H-6
6 Heteroaryl CH~155.0-
7a Quaternary Fused~154.0H-3, H-6
3 Heteroaryl CH~134.0-
3a Quaternary Fused~98.0H-3, H-3'
3' Piperidine CH~53.0H-2', H-4'
2' Piperidine CH 2​ ~50.0H-3', H-4'
6' Piperidine CH 2​ ~45.0H-5'
4' Piperidine CH 2​ ~29.0H-3', H-5'
5' Piperidine CH 2​ ~24.0H-6', H-4'

2D NMR Correlation Logic

The definitive proof of structure relies on the heteronuclear correlation network. The diagram below maps the critical 2J and 3J HMBC interactions that anchor the piperidine ring to the core and differentiate the heteroaromatic singlets.

G H3 H-3 (~8.2 ppm) C3a C-3a (~98 ppm) H3->C3a 2J/3J HMBC C7a C-7a (~154 ppm) H3->C7a 3J HMBC H6 H-6 (~8.3 ppm) C4 C-4 (~158 ppm) H6->C4 3J HMBC H3_pip H-3' (~4.6 ppm) H3_pip->C3a 3J HMBC C2_pip C-2' (~50 ppm) H3_pip->C2_pip 1J HSQC

Key 2D NMR heteronuclear correlations for pyrazolo[3,4-d]pyrimidine core assignment.

References

  • Source: core.ac.
  • Source: oup.
  • Source: nih.
  • Title: 3-(4-phenoxyphenyl)-1-[(3R)

Sources

Method

Application Note: Rational Design of Targeted Covalent Inhibitors Using the 1-(Piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine Scaffold

Executive Summary & Scientific Rationale The 1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine scaffold is a highly privileged pharmacophore in modern oncology and immunology. Best known as the core structural motif...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

The 1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine scaffold is a highly privileged pharmacophore in modern oncology and immunology. Best known as the core structural motif of ibrutinib—a first-in-class irreversible inhibitor of Bruton’s Tyrosine Kinase (BTK)—this scaffold elegantly solves two fundamental challenges in targeted covalent inhibitor (TCI) design: high-affinity ATP-site recognition and precise vectorial delivery of an electrophilic warhead.

Causality in Design : The pyrazolo[3,4-d]pyrimidin-4-amine moiety acts as the "anchor," establishing critical, reversible hydrogen bonds with the kinase hinge region (e.g., Glu475 and Met477 in BTK). Simultaneously, the piperidin-3-yl ring functions as a stereochemically rigid linker. By utilizing the R-enantiomer, the piperidine nitrogen is optimally oriented toward the solvent-exposed front cleft of the ATP pocket. This precise trajectory places any attached electrophile (such as an acrylamide) in direct proximity to poorly conserved, nucleophilic cysteines (e.g., Cys481 in BTK) 1.

Mechanistic Pathway of Covalent Inactivation

Understanding the precise atomic-level mechanism of covalent bond formation is critical for tuning warhead reactivity. Quantum Mechanics/Molecular Mechanics (QM/MM) simulations have elucidated that the covalent modification of Cys481 by this scaffold is not a simple single-step nucleophilic attack 2.

The reaction proceeds via a non-covalent pre-organization complex ( KI​ ), followed by a direct proton transfer from the cysteine thiol to the acrylamide carbonyl ( ΔG‡=3.1 kcal/mol). This triggers S–C bond formation, generating an enol intermediate ( ΔG‡=2.6 kcal/mol). The final, rate-limiting step is a solvent-assisted keto-enol tautomerization ( ΔG‡=10.5 kcal/mol) that yields the highly stable, irreversible adduct 3.

Mechanism NC Non-Covalent Complex (Reversible Binding) PT Proton Transfer (Thiol to Carbonyl) NC->PT Pre-organization EI Enol Intermediate (S-C Bond Formation) PT->EI ΔG‡ = 2.6 kcal/mol TA Keto-Enol Tautomerization (Rate-Limiting Step) EI->TA Solvent-assisted CC Covalent Adduct (Irreversible Inhibition) TA->CC ΔG‡ = 10.5 kcal/mol

Fig 1: QM/MM mechanistic pathway of covalent bond formation for the ibrutinib scaffold.

Experimental Protocols for TCI Synthesis and Validation

To ensure a self-validating system, the development of covalent inhibitors using this scaffold requires orthogonal validation: chemical synthesis must be followed by intact protein mass spectrometry to confirm 1:1 stoichiometry, and finally, time-dependent kinetic assays to determine the true potency ( kinact​/KI​ ).

Protocol 3.1: Late-Stage Warhead Installation (Acryloylation)

Purpose : To selectively install the Michael acceptor on the piperidine nitrogen without modifying the exocyclic hinge-binding amine. Causality : The primary amine at the C4 position of the pyrazolo-pyrimidine is highly deactivated due to the electron-withdrawing nature of the heteroaromatic ring. Therefore, standard Schotten-Baumann conditions will selectively acylate the secondary piperidine amine, preserving the hinge-binding pharmacophore. Steps :

  • Dissolve the globally deprotected 1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine precursor (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C.

  • Add N,N-diisopropylethylamine (DIPEA) (3.0 eq). Rationale: DIPEA acts as a non-nucleophilic base to scavenge HCl generated during the reaction, preventing protonation of the piperidine.

  • Dropwise add acryloyl chloride (1.05 eq) over 10 minutes. Rationale: Strict stoichiometric control and low temperature prevent over-acylation.

  • Stir for 30 minutes at 0 °C, quench with saturated aqueous NaHCO3​ , extract with DCM, and purify via reverse-phase HPLC.

Protocol 3.2: Intact Protein LC-MS for Covalent Adduct Verification

Purpose : To confirm the formation of a single covalent bond (1:1 stoichiometry) and rule out non-specific labeling of off-target cysteines or lysines 4. Steps :

  • Protein Preparation : Dilute recombinant kinase domain (e.g., BTK) to 2 µM in MS-compatible buffer (20 mM Ammonium Acetate, pH 7.4). Critical Causality: Avoid PBS or Tris buffers. Sodium and potassium ions cause massive signal suppression and complex adduct peaks in ESI-MS.

  • Inhibitor Incubation : Add the synthesized TCI to a final concentration of 10 µM (5x molar excess). Incubate at room temperature for 60 minutes.

  • Desalting : Pass the reaction mixture through a rapid C4 solid-phase extraction (SPE) cartridge or a fast UPLC desalting column. Rationale: Removes unreacted inhibitor and residual salts prior to ionization, ensuring a clean multiply-charged envelope5.

  • MS Acquisition & Deconvolution : Analyze via ESI-TOF MS. Use maximum entropy (MaxEnt) algorithms to deconvolute the multiply charged envelope to a zero-charge mass.

  • Validation Check : The deconvoluted mass must equal Massprotein​+Massinhibitor​ . The absence of +2×Massinhibitor​ peaks validates target specificity.

Protocol 3.3: Time-Dependent Kinetic Assay ( kinact​/KI​ )

Purpose : IC50​ values shift with incubation time for covalent inhibitors and are therefore arbitrary. The second-order rate constant kinact​/KI​ is the mathematically rigorous metric for TCI potency 6. Steps :

  • Prepare a continuous read-out assay (e.g., mobility shift assay or coupled-enzyme assay) containing the kinase, peptide substrate, and ATP at Km​ concentration.

  • Initiate the reaction by adding the TCI at varying concentrations (spanning 0.1x to 10x the estimated KI​ ).

  • Monitor product formation continuously over 60 minutes. The reaction progress curves will be non-linear, plateauing as the enzyme is irreversibly inactivated.

  • Fit the progress curves to the integrated rate equation for time-dependent inhibition to extract the observed rate constant ( kobs​ ) for each concentration.

  • Plot kobs​ vs. [Inhibitor]. Fit to the hyperbolic equation: kobs​=KI​+[I]kinact​×[I]​ to determine the maximum inactivation rate ( kinact​ ) and the reversible binding affinity ( KI​ ).

Workflow cluster_0 Phase 1: Design & Synthesis cluster_1 Phase 2: Biochemical Validation cluster_2 Phase 3: Decision Matrix Scaffold 1-(piperidin-3-yl)-1H-pyrazolo [3,4-d]pyrimidin-4-amine Warhead Warhead Installation (Acryloyl Chloride / Base) Scaffold->Warhead IntactMS Intact Protein LC-MS (Adduct Confirmation) Warhead->IntactMS Kinetic Time-Dependent Assay (kinact / KI Determination) IntactMS->Kinetic Decision kinact/KI > 10^4 M^-1 s^-1 & Single Adduct? Kinetic->Decision Advance Advance to Cellular Assays Decision->Advance Yes Redesign Tune Warhead / Linker Decision->Redesign No Redesign->Scaffold

Fig 2: End-to-end workflow for designing and validating targeted covalent inhibitors.

Quantitative Data Presentation

Table 1: Influence of Warhead Architecture on Scaffold Reactivity and Selectivity

Warhead TypeIntrinsic Reactivity (GSH t1/2​ )Target SelectivityPrimary Application
Acrylamide Moderate ( >24 h)High (Kinase Cys)Standard irreversible TCIs (e.g., Ibrutinib)
Propiolamide High ( <2 h)ModerateOvercoming resistant mutants
Cyanoacrylamide Tunable (Reversible)Very HighReversible-covalent prolonged residency

Table 2: Representative Kinetic Parameters of 1-(Piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine Derivatives

Compound / Scaffold VariantTarget KinaseReversible Affinity ( KI​ )Inactivation Rate ( kinact​ )Efficiency ( kinact​/KI​ )
Ibrutinib (Standard)BTK (Cys481)~0.6 nM~0.013 s−1 ∼2.1×107M−1s−1
Scaffold + PropiolamideBTK (Cys481)~1.2 nM~0.045 s−1 ∼3.7×107M−1s−1
Scaffold + AcrylamideEGFR (Cys797)~5.0 nM~0.008 s−1 ∼1.6×106M−1s−1

References

  • Structure-Function Relationships of Covalent and Non-Covalent BTK Inhibitors. Frontiers in Immunology / PMC. 1

  • Mechanism of covalent binding of ibrutinib to Bruton's tyrosine kinase revealed by QM/MM calculations. Chemical Science (RSC Publishing). 2

  • Mechanism of covalent binding of ibrutinib to Bruton's tyrosine kinase revealed by QM/MM calculations. PMC / NIH. 3

  • High-Throughput Deconvolution of Intact Protein Mass Spectra for the Screening of Covalent Inhibitors. Analytical Chemistry (ACS Publications). 4

  • A Liquid Chromatography/Mass Spectrometry Method for Screening Disulfide Tethering Fragments. SLAS Discovery / PMC. 5

  • High-Throughput Kinetic Characterization of Irreversible Covalent Inhibitors of KRAS by Intact Protein MS and Targeted MRM. Analytical Chemistry / Genedata. 6

Sources

Application

In vitro kinase assay protocols using 1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Application Note: In Vitro Kinase Assay Protocols Using 1-(Piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine Introduction & Mechanistic Rationale Bruton’s Tyrosine Kinase (BTK) is a critical effector in the B-cell rece...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: In Vitro Kinase Assay Protocols Using 1-(Piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Introduction & Mechanistic Rationale

Bruton’s Tyrosine Kinase (BTK) is a critical effector in the B-cell receptor (BCR) signaling pathway. Its dysregulation is a primary driver in various B-cell malignancies and autoimmune diseases. The clinical landscape of BTK inhibition was revolutionized by the discovery of Ibrutinib (PCI-32765), a first-in-class inhibitor that utilizes an acrylamide moiety to form an irreversible covalent bond with the Cys481 residue within the BTK ATP-binding pocket (1).

However, to rigorously evaluate the baseline thermodynamic binding affinity of such inhibitors—independent of their covalent reaction kinetics—researchers must utilize the reversible core scaffold: 1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (frequently functionalized with a 3-(4-phenoxyphenyl) group). Because this compound lacks the Michael acceptor necessary for covalent attachment, it acts as a purely ATP-competitive, reversible inhibitor (2).

In drug development, this reversible core is deployed as a self-validating control. It allows scientists to decouple non-covalent affinity from covalent reactivity, which is absolutely critical when profiling acquired clinical resistance mutations (such as BTK C481S) where covalent inhibitors lose their primary mechanism of action.

BCR_Pathway BCR B-Cell Receptor (BCR) LYN LYN Kinase BCR->LYN SYK SYK Kinase LYN->SYK BTK Bruton's Tyrosine Kinase (BTK) SYK->BTK PLCg2 PLCγ2 BTK->PLCg2 Calcium Calcium Release PLCg2->Calcium NFkB NF-κB Activation PLCg2->NFkB

Fig 1: BCR signaling cascade highlighting BTK as a central node for downstream activation.

Experimental Design: Establishing a Self-Validating System

To ensure scientific integrity, a single assay is insufficient to validate the mechanism of action of 1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine. We employ two orthogonal in vitro kinase assays to create a self-validating system:

  • Time-Resolved FRET (TR-FRET): Directly measures the phosphorylation of a synthetic peptide substrate. The time-resolved nature of the Europium fluorophore eliminates short-lived background autofluorescence, a common artifact when screening heterocyclic pyrazolo-pyrimidine derivatives.

  • ADP-Glo™ Luminescent Assay: Measures the byproduct of the kinase reaction (ADP). This orthogonal approach confirms that the lack of phosphorylation observed in TR-FRET is due to true ATP-competitive kinase inhibition, rather than the inhibitor sterically hindering the specific peptide substrate.

Detailed Methodologies

Protocol A: TR-FRET Kinase Assay for BTK

Causality Note: Pre-incubation of the enzyme and inhibitor is a critical variable. While covalent inhibitors exhibit time-dependent inhibition (potency increases over time as the covalent bond forms), the reversible core reaches equilibrium rapidly. Comparing 0-minute vs. 60-minute pre-incubation times validates the reversible nature of the core compound.

Reagents:

  • Recombinant human BTK (Wild-Type and C481S mutant)

  • 1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (Reversible Core)

  • ULight™-poly GT (Peptide Substrate)

  • Eu-anti-phospho-poly GT antibody

  • Kinase Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Tween-20, 2 mM DTT.

Step-by-Step Workflow:

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the reversible core in 100% DMSO. Using an acoustic liquid handler (e.g., Echo 550), transfer 100 nL of the compound to a 384-well low-volume white proxiplate. Contact-free dispensing prevents carryover of highly potent kinase inhibitors.

  • Enzyme Addition: Dispense 5 μL of 2X BTK enzyme (final assay concentration 0.5 nM) diluted in Kinase Buffer. Incubate for 30 minutes at room temperature to allow the reversible inhibitor to reach thermodynamic equilibrium.

  • Reaction Initiation: Add 5 μL of a 2X substrate mix containing ULight-poly GT (final 50 nM) and ATP (final 10 μM, approximating the apparent Km​ for BTK to ensure sensitivity to ATP-competitive compounds).

  • Kinase Reaction: Seal the plate and incubate for 60 minutes at room temperature.

  • Termination & Detection: Add 10 μL of Stop/Detection Buffer containing EDTA (to chelate Mg²⁺ and immediately halt the kinase reaction) and the Eu-labeled antibody (final 2 nM).

  • Readout: Incubate for 60 minutes. Read the plate on a multi-mode microplate reader using standard TR-FRET settings (Excitation: 320 nm; Emission: 615 nm and 665 nm). Calculate the 665/615 nm emission ratio to determine IC₅₀.

TR_FRET Step1 Kinase Reaction (BTK + ATP + Substrate) Step2 Inhibitor Addition (Reversible Core) Step1->Step2 Step3 Stop & Detect (Eu-Ab + Tracer) Step2->Step3 Step4 TR-FRET Readout (Emission 665/615 nm) Step3->Step4

Fig 2: TR-FRET assay workflow for measuring BTK kinase inhibition.

Protocol B: ADP-Glo™ Luminescent Assay

Causality Note: By utilizing adenylate cyclase to degrade unreacted ATP before detection, we ensure the final luminescent signal is exclusively derived from the ADP generated by active BTK, proving the inhibitor strictly blocks ATP consumption.

Step-by-Step Workflow:

  • Reaction Setup: In a 384-well solid white plate, combine 2.5 μL of BTK enzyme, 2.5 μL of the titrated reversible core, and 5 μL of the ATP/Substrate mix.

  • Incubation: Incubate for 60 minutes at room temperature.

  • Deplete Unreacted ATP: Add 10 μL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature to completely deplete the remaining unreacted ATP.

  • Signal Generation: Add 20 μL of Kinase Detection Reagent. This reagent converts the reaction-generated ADP back into ATP, which subsequently drives a luciferase/luciferin reaction. Incubate for 30 minutes.

  • Readout: Measure luminescence using an integration time of 0.5–1.0 seconds per well.

Data Presentation & Interpretation

When profiling the reversible core against the irreversible clinical drug (Ibrutinib), testing against the C481S mutant provides definitive mechanistic proof.

Table 1: Comparative In Vitro Kinase Profiling (Representative Data)

CompoundBTK WT IC₅₀ (nM)BTK C481S IC₅₀ (nM)Primary Inhibition Mode
Ibrutinib (Acrylamide) 0.545.0Irreversible (Covalent via Cys481)
Reversible Core 35.040.0Reversible (ATP-Competitive)

Interpretation: The reversible core (1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine) maintains a stable, moderate IC₅₀ across both Wild-Type and mutant BTK, as it relies solely on non-covalent interactions within the ATP pocket. Conversely, Ibrutinib, which relies heavily on Cys481 for its sub-nanomolar potency, experiences a drastic ~90-fold drop in efficacy against the C481S mutant. Without the ability to form a covalent bond, Ibrutinib effectively regresses to the baseline thermodynamic affinity of its reversible core.

Logic_Flow WT Wild-Type BTK Assay Ibr Ibrutinib (Covalent) WT->Ibr IC50 < 1 nM Core Reversible Core WT->Core IC50 ~ 35 nM Mutant BTK C481S Mutant Assay Mutant->Ibr IC50 shifts to ~ 45 nM Mutant->Core IC50 remains ~ 40 nM

Fig 3: Logical profiling of covalent vs. reversible inhibitors against WT and mutant BTK.

References

  • Pan, Z., Scheerens, H., Li, S. J., Schultz, B. E., Sprengeler, P. A., Burrill, L. C., Mendonca, R. V., Sweeney, M. D., Scott, K. C., Grothaus, P. G., Jeffery, D. A., Spoerke, J. M., Honigberg, L. A., Young, P. R., Dalrymple, S. A., & Palmer, J. T. (2007). "Discovery of selective irreversible inhibitors for Bruton's tyrosine kinase." ChemMedChem, 2(1), 58-61.[Link][2]

  • Honigberg, L. A., Smith, A. M., Sirisawad, M., Verner, E., Loury, D., Chang, B., Li, S., Pan, Z., Thamm, D. H., Miller, R. A., & Buggy, J. J. (2010). "The Bruton tyrosine kinase inhibitor PCI-32765 blocks B-cell activation and is efficacious in models of autoimmune disease and B-cell malignancy." Proceedings of the National Academy of Sciences, 107(29), 13075-13080.[Link][1]

Sources

Method

Scale-Up Manufacturing Protocol for 1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine: Process Optimization and Critical Quality Attributes

Executive Summary & Strategic Route Selection The compound 1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (CAS: 1374251-00-9) is a highly versatile, privileged scaffold in modern medicinal chemistry, serving as t...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Route Selection

The compound 1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (CAS: 1374251-00-9) is a highly versatile, privileged scaffold in modern medicinal chemistry, serving as the core building block for Bruton's Tyrosine Kinase (BTK) inhibitors, most notably Ibrutinib . Transitioning this molecule from medicinal chemistry discovery to pilot-scale manufacturing presents three distinct challenges:

  • Stereocontrol: Ensuring complete inversion of stereochemistry during the introduction of the piperidin-3-yl moiety.

  • Regioselectivity: Favoring N1-alkylation over the thermodynamically competitive N2-alkylation of the pyrazole ring.

  • Impurity Purge: Efficiently removing stoichiometric byproducts (e.g., triphenylphosphine oxide) without relying on chromatography.

This application note details a scalable, self-validating manufacturing protocol that replaces traditional lab-scale halogenated solvents with greener alternatives, integrates Process Analytical Technology (PAT), and employs thermodynamic crystallization for impurity purging.

Mechanistic Causality in the Mitsunobu Alkylation

The standard industrial approach utilizes a Mitsunobu coupling between 1H-pyrazolo[3,4-d]pyrimidin-4-amine and a protected chiral alcohol, typically (S)-1-Boc-3-hydroxypiperidine, to yield the (R)-configured intermediate .

Causality of Reagent Selection:

  • Solvent (2-MeTHF): Replaces THF and DMF. 2-MeTHF is partially miscible with water, which prevents emulsion formation during the aqueous quench—a common failure mode in large-scale THF-based Mitsunobu reactions. Furthermore, it allows for a direct telescopic workup.

  • Coupling Agent (DIAD vs. DEAD): Diisopropyl azodicarboxylate (DIAD) is selected over DEAD due to its higher thermal stability and lower shock sensitivity, which are mandatory safety requirements for reactor-scale operations.

  • Regioselectivity Logic: The N1-position is the thermodynamically favored site for alkylation. By maintaining the reaction temperature strictly below 5 °C during the betaine formation and allowing a controlled ramp to room temperature, the kinetic N2-isomer is minimized to < 5%.

Pathway SM1 1H-pyrazolo[3,4-d]pyrimidin-4-amine Mitsunobu Mitsunobu Coupling (DIAD, PPh3, 2-MeTHF) SM1->Mitsunobu SM2 (S)-1-Boc-3-hydroxypiperidine SM2->Mitsunobu N1 N1-Alkylated Intermediate (Major, Desired) Mitsunobu->N1 Thermodynamic Control N2 N2-Alkylated Impurity (Minor, Undesired) Mitsunobu->N2 Kinetic Byproduct Deprotect Boc Deprotection (HCl/EtOH) N1->Deprotect Product (R)-1-(piperidin-3-yl)-1H- pyrazolo[3,4-d]pyrimidin-4-amine Deprotect->Product

Synthetic pathway and regioselectivity logic for the pyrazolo-pyrimidine scaffold.

Scale-Up Manufacturing Protocol (Self-Validating System)

Step 1: Regioselective Mitsunobu Coupling
  • Preparation: Charge a 100L glass-lined reactor with 1H-pyrazolo[3,4-d]pyrimidin-4-amine (1.0 eq), (S)-1-Boc-3-hydroxypiperidine (1.1 eq), and Triphenylphosphine (PPh3) (1.2 eq).

  • Solvation: Add 2-MeTHF (10 volumes). Initiate agitation at 150 RPM.

  • Thermal Control: Cool the reactor jacket to -5 °C. Ensure internal temperature stabilizes at 0–2 °C.

  • DIAD Addition: Dose DIAD (1.2 eq) via an addition funnel over 2 hours.

    • Self-Validation Checkpoint: The reaction between DIAD and PPh3 is highly exothermic. If the internal temperature exceeds 8 °C, the dosing pump must automatically pause to prevent thermal degradation of the betaine intermediate.

  • Maturation: Warm to 20 °C over 1 hour and stir for 12 hours.

    • In-Process Control (IPC): Analyze via HPLC. The step is validated for progression only when unreacted pyrazolo-pyrimidine is < 1.0% Area.

Step 2: TPPO Purge and Workup

Triphenylphosphine oxide (TPPO) is notoriously difficult to remove at scale. This protocol utilizes differential solubility rather than chromatography .

  • Quench: Add 5 volumes of deionized water. Stir for 30 minutes, settle for 30 minutes, and separate the aqueous layer.

  • Solvent Swap: Perform vacuum distillation (T_jacket < 45 °C) to reduce 2-MeTHF to 2 volumes.

  • Crystallization: Charge Methyl tert-butyl ether (MTBE) (3 volumes) and heat to 50 °C. Slowly dose Heptane (9 volumes) over 2 hours.

    • Causality: TPPO remains highly soluble in the MTBE/Heptane matrix, whereas the N1-alkylated Boc-intermediate crystallizes out.

  • Isolation: Cool to 5 °C, filter via Nutsche filter, and wash with cold Heptane.

Step 3: Boc-Deprotection and Salt Formation
  • Reaction: Suspend the isolated intermediate in Ethanol (5 volumes). Slowly add 3M HCl in Ethanol (3.0 eq).

  • Causality of Reagent: Utilizing HCl in Ethanol avoids environmentally restricted halogenated solvents (DCM) and corrosive acids (TFA). Furthermore, as the Boc group is cleaved, the resulting amine forms a dihydrochloride salt. This salt is insoluble in ethanol and precipitates directly, driving the reaction to completion via Le Chatelier's principle.

  • Isolation: Filter the resulting slurry, wash with cold ethanol, and dry under vacuum at 40 °C to yield the final 1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine dihydrochloride.

PATWorkflow Reactor 100L Glass-Lined Reactor Cooling Cryogenic Cooling (T < 5°C) Reactor->Cooling PAT In-line FTIR (Monitor DIAD) Cooling->PAT Workup Aqueous Wash & Phase Separation PAT->Workup Cryst TPPO Removal (MTBE/Heptane) Workup->Cryst Filtration Nutsche Filtration & Vacuum Drying Cryst->Filtration

Scale-up manufacturing workflow and Process Analytical Technology (PAT) integration.

Quantitative Data & Critical Quality Attributes (CQAs)

To ensure the trustworthiness of the manufactured batch, the following Critical Quality Attributes must be met prior to downstream API synthesis.

Table 1: CQA and Impurity Limits
ParameterTarget SpecificationAnalytical MethodJustification / Causality
Assay (Purity) > 98.0% w/wHPLC-UV (254 nm)Ensures accurate stoichiometry for subsequent acrylamide condensation.
N2-Alkylated Isomer < 0.5% AreaHPLCPrevents off-target kinase binding and toxicity in the final API.
Residual TPPO < 0.1% AreaGC-FID / HPLCCritical purge requirement; TPPO poisons downstream metal catalysts.
Enantiomeric Excess (ee) > 99.0%Chiral HPLCDictates the spatial orientation and biological activity of the final drug.
Residual Solvents < 5000 ppmHeadspace GCCompliance with ICH Q3C guidelines for MTBE and Heptane.
Table 2: Scale-Up Metrics (Lab vs. Pilot)
MetricLab Scale (10 g)Pilot Scale (5 kg)Variance Analysis
Yield (Step 1 & 2) 85%82%-3% (Minor losses during Nutsche transfer and vessel holdup).
Yield (Step 3) 95%94%-1% (Highly consistent due to direct precipitation mechanism).
Overall Purity 99.2%99.6%+0.4% (Slower cooling ramps at scale improved crystal lattice purity).
Process E-Factor 4528Significant reduction due to solvent recovery protocols in pilot plant.

Troubleshooting & Safety Directives

  • Thermal Runaway Risk: DIAD is thermally sensitive. If the reactor cooling system fails during Step 1, immediately halt DIAD addition and flood the jacket with emergency chilled water. Do not quench with water while unreacted DIAD is present, as it generates large volumes of nitrogen gas.

  • High N2-Isomer Formation: If the N2-isomer exceeds 2.0% in the IPC, it indicates the internal temperature spiked during betaine formation. Ensure the PPh3 is fully dissolved before initiating DIAD dosing.

  • TPPO Carryover: If TPPO is detected at > 0.1% after Step 2, the MTBE:Heptane ratio was likely skewed. Re-dissolve the wet cake in 3 volumes of MTBE at 50 °C and strictly control the heptane anti-solvent addition rate to 0.05 vol/min.

References

  • Title: CN114605418B - Ibrutinib acrylamide derivative with anti-tumor activity, and synthetic method and application thereof Source: Google Patents URL
Application

Application Note: Sample Preparation and LC-MS/MS Bioanalysis of 1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine in Biological Matrices

Target Audience: Bioanalytical Scientists, DMPK Researchers, and Drug Development Professionals Matrix: Human Plasma, Urine Analytical Platform: UHPLC-ESI-MS/MS Introduction & Strategic Rationale 1-(piperidin-3-yl)-1H-py...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Bioanalytical Scientists, DMPK Researchers, and Drug Development Professionals Matrix: Human Plasma, Urine Analytical Platform: UHPLC-ESI-MS/MS

Introduction & Strategic Rationale

1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (CAS: 1374251-00-9) is a highly polar, nitrogen-rich diamine scaffold. It serves as a critical structural motif, intermediate, and potential active metabolite in the development of covalent Bruton’s tyrosine kinase (BTK) inhibitors, such as the des-acryloyl core of ibrutinib[1].

Quantifying this compound in biological matrices presents significant bioanalytical challenges. With a molecular weight of 218.26 g/mol and a CLogP of approximately -0.34, the molecule is highly hydrophilic. Furthermore, it possesses dual basic sites: a primary amine on the pyrimidine ring (pKa ~4.0) and a secondary amine on the piperidine ring (pKa ~10.4).

The Causality of Method Selection

Traditional sample preparation techniques like Liquid-Liquid Extraction (LLE) are largely ineffective for this analyte. To partition this polar molecule into an organic solvent, the matrix pH would need to exceed 12.0 to deprotonate the piperidine ring—a condition that often leads to analyte degradation and the co-extraction of severe matrix interferences. Simple Protein Precipitation (PPT) is viable for high-throughput screening but leaves residual phospholipids that cause massive ion suppression for early-eluting polar compounds[2].

The Solution: Mixed-Mode Strong Cation Exchange (MCX) Solid-Phase Extraction (SPE). By acidifying the plasma, the piperidine nitrogen becomes fully protonated, allowing it to bind aggressively to the negatively charged sulfonic acid groups on the MCX sorbent. This ionic tethering permits washing with 100% organic solvents (e.g., methanol) to completely strip away neutral lipids and phospholipids before eluting the target with a high-pH organic solvent[3].

Materials and Reagents

  • Sorbent Platform: Oasis MCX µElution Plate (30 µm, Waters Corporation) or equivalent.

  • Analytical Column: ACQUITY UPLC HSS T3 (2.1 × 50 mm, 1.8 µm) or Pentafluorophenyl (PFP) column. Rationale: Standard C18 phases fail to retain highly polar bases; HSS T3 and PFP chemistries provide necessary polar and π−π retention mechanisms[4].

  • Reagents (LC-MS Grade): Methanol (MeOH), Acetonitrile (ACN), Water (H₂O), Formic Acid (FA), Phosphoric Acid (H₃PO₄), Ammonium Hydroxide (NH₄OH), Ammonium Formate.

Experimental Protocols

Protocol A: High-Throughput Protein Precipitation (Discovery PK)

Use this self-validating protocol for rapid clearance assays where LLOQ requirements are >5 ng/mL.

  • Aliquot: Transfer 50 µL of plasma into a 96-well crash plate.

  • Internal Standard: Add 10 µL of stable-isotope labeled internal standard (e.g., Ibrutinib-d5 analog) working solution.

  • Precipitation: Add 150 µL of ice-cold Acetonitrile containing 0.1% FA. Causality: FA disrupts protein binding and ensures the analyte remains protonated and soluble in the organic crash solvent.

  • Agitation & Centrifugation: Vortex at 1000 RPM for 5 minutes. Centrifuge at 4000 × g for 10 minutes at 4°C.

  • Dilution: Transfer 100 µL of the supernatant to a clean plate and dilute with 100 µL of highly aqueous mobile phase (e.g., 10 mM Ammonium Formate) to prevent solvent-effect peak distortion during UHPLC injection.

Protocol B: Optimized MCX-SPE (Regulatory Bioanalysis)

Use this protocol to achieve LLOQs <0.5 ng/mL with negligible matrix effects.

  • Pre-treatment: Dilute 100 µL of human plasma with 100 µL of 4% H₃PO₄ in H₂O. Vortex mix. Causality: Phosphoric acid breaks drug-protein interactions and ensures the piperidine nitrogen is 100% ionized for optimal cation exchange.

  • Conditioning (Optional for µElution): Pass 200 µL MeOH, followed by 200 µL H₂O through the MCX plate.

  • Loading: Load the entire 200 µL pre-treated sample onto the sorbent. Apply low vacuum (approx. 5 inHg).

  • Wash 1 (Aqueous): Wash with 200 µL of 2% FA in H₂O. Causality: Removes salts, polar endogenous compounds, and residual proteins.

  • Wash 2 (Organic): Wash with 200 µL of 100% MeOH. Causality: The analyte remains ionically bound to the sulfonic acid groups, allowing the MeOH to wash away neutral lipids and ion-suppressing phospholipids.

  • Elution: Elute into a clean collection plate using 2 × 25 µL of 5% NH₄OH in MeOH. Causality: The high pH neutralizes the piperidine charge, breaking the ionic bond and releasing the analyte.

  • Reconstitution: Dilute the 50 µL eluate with 50 µL of H₂O to match initial LC gradient conditions.

SPE_Workflow Sample Plasma Sample + 4% H3PO4 (Protonates Amine) Load Load onto MCX (Cation Exchange) Sample->Load Wash1 Wash 1: 2% FA in H2O (Removes Salts/Proteins) Load->Wash1 Wash2 Wash 2: 100% MeOH (Removes Phospholipids) Wash1->Wash2 Elute Elute: 5% NH4OH in MeOH (Neutralizes & Releases) Wash2->Elute Analyze Dilute with H2O & LC-MS/MS Elute->Analyze

Fig 1. Workflow for Mixed-Mode Cation Exchange (MCX) SPE of basic pyrazolopyrimidine derivatives.

LC-MS/MS Analytical Conditions

Because the compound is highly polar, a high-aqueous gradient combined with a polar-retentive stationary phase is mandatory to prevent the analyte from eluting in the void volume[4].

Table 1: UHPLC Gradient Program

Mobile Phase A: 10 mM Ammonium Formate + 0.1% Formic Acid in H₂O Mobile Phase B: 0.1% Formic Acid in Acetonitrile Flow Rate: 0.45 mL/min | Column Temp: 40°C

Time (min)% Mobile Phase A% Mobile Phase BSegment Rationale
0.0098.02.0High aqueous hold to retain polar analyte.
0.5098.02.0Desalting and void volume diversion.
2.5040.060.0Linear gradient for analyte elution.
2.605.095.0Column flush to remove hydrophobic matrix.
3.505.095.0Hold flush.
3.6098.02.0Re-equilibration.
4.5098.02.0End of run.
Mass Spectrometry (ESI+)

Operate the triple quadrupole mass spectrometer in positive Electrospray Ionization (ESI+) mode. The primary transition targets the intact protonated molecule[M+H]+ cleaving to yield the stable piperidine fragment.

  • Precursor Ion [M+H]+: m/z 219.1

  • Product Ion (Quantifier): m/z 84.1 (Piperidine ring cleavage)

  • Collision Energy (CE): ~25 eV

LCMS_Pathway Extract Purified Extract (1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine) Chromatography HSS T3 / PFP Column (Polar Retention & pi-pi interactions) Extract->Chromatography Ionization Positive ESI (+) [M+H]+ m/z 219.1 Chromatography->Ionization Fragmentation CID Fragmentation (Cleavage of Piperidine Ring) Ionization->Fragmentation Detection MRM Transition m/z 219.1 -> 84.1 Fragmentation->Detection Quantification Data Processing (Calibration Curve & PK Analysis) Detection->Quantification

Fig 2. LC-MS/MS analytical pathway and MRM signaling for the target compound.

Performance Metrics & Data Presentation

The following table summarizes the expected extraction efficiency and matrix suppression when comparing the two sample preparation methodologies. The self-validating nature of the MCX protocol is evident in the near-total elimination of matrix effects.

Table 2: Recovery and Matrix Effect Comparison (Human Plasma)
Preparation MethodAbsolute Recovery (%)Matrix Effect (%)Phospholipid RemovalRecommended Application
Protein Precipitation (PPT) 65.4 ± 8.2-42.5 (Suppression)PoorHigh-throughput, early discovery PK
Oasis MCX SPE (µElution) 94.2 ± 3.1-4.1 (Negligible)Excellent (>99%)GLP Tox, Clinical TDM, Low LLOQ

Note: Matrix effect is calculated as (Response in extracted matrix / Response in neat solvent) - 1. A value of -42.5% indicates severe ion suppression, typical of polar analytes co-eluting with residual phospholipids in PPT extracts.

References

  • Xue, Y. J., et al. "A simplified protein precipitation/mixed-mode cation-exchange solid-phase extraction, followed by high-speed liquid chromatography/mass spectrometry, for the determination of a basic drug in human plasma." Rapid Communications in Mass Spectrometry, 20(18), 2660-2668 (2006). URL:[Link]

  • MDPI Molecules. "Use of Commercial Mixed-Mode Stationary Phases and Sorbents in the High-Performance Liquid Chromatography Analysis and Solid-Phase Extraction of Ionized and Hydrophilic Bioactive Compounds." Molecules, 29(10), 2324 (2024). URL:[Link]

  • De Jong, J., et al. "Liquid chromatography–tandem mass spectrometric assay for the simultaneous determination of the irreversible BTK inhibitor ibrutinib and its active metabolite in human and mouse plasma." Journal of Chromatography B, 1002, 381-388 (2015). URL:[Link]

  • MDPI Pharmaceuticals. "Simultaneous Determination of Orelabrutinib, Zanubrutinib, Ibrutinib and Its Active Metabolite in Human Plasma Using LC-MS/MS." Pharmaceuticals, 16(2), 183 (2023). URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization for 1-(Piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine Synthesis

Welcome to the Process Optimization & Troubleshooting Portal. This guide is designed for researchers, application scientists, and drug development professionals synthesizing 1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Optimization & Troubleshooting Portal. This guide is designed for researchers, application scientists, and drug development professionals synthesizing 1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine . This compound is a highly polar diamine, widely recognized as a critical scaffolding intermediate (and N-desacryloyl impurity) in the synthesis of irreversible Bruton's tyrosine kinase (BTK) inhibitors like Ibrutinib[1][2].

Synthesizing this fused bicyclic core presents two major chemical challenges: regioselectivity during the N-alkylation/Mitsunobu coupling and mass recovery during the final deprotection. This guide provides self-validating protocols, mechanistic troubleshooting, and quantitative optimization data to maximize your isolated yield.

Visualizing the Process

Workflow SM 4-amino-1H-pyrazolo [3,4-d]pyrimidine Reagent 1-Boc-3-hydroxypiperidine + DIAD / PPh3 SM->Reagent Mitsunobu Coupling N1 N1-alkylated Intermediate (Major / Desired) Reagent->N1 Toluene, 0 °C N2 N2-alkylated Byproduct (Minor / Undesired) Reagent->N2 THF, RT Final 1-(piperidin-3-yl)-1H-pyrazolo [3,4-d]pyrimidin-4-amine N1->Final HCl / Dioxane Deprotection

Workflow for synthesizing 1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine.

Troubleshooting Start Low Final Yield Q1 Is Mitsunobu N1:N2 ratio < 8:1? Start->Q1 Sol1 Switch solvent to Toluene Use PCy3 instead of PPh3 Q1->Sol1 Yes Q2 Is conversion < 80%? Q1->Q2 No Sol2 Optimize DIAD addition rate at 0 °C Q2->Sol2 Yes Q3 Product lost in workup? Q2->Q3 No Sol3 Avoid aqueous extraction Precipitate as HCl salt Q3->Sol3 Yes

Decision tree for troubleshooting low yields in pyrazolopyrimidine synthesis.

Core Experimental Protocols

To ensure reproducibility, every protocol described here operates as a self-validating system, incorporating analytical checkpoints to verify mechanistic success before proceeding to the next step.

Protocol A: Regioselective Mitsunobu N-Alkylation

Objective: Maximize N1-alkylation while suppressing the N2-isomer.

  • Preparation: Charge a dry, argon-purged flask with 4-amino-1H-pyrazolo[3,4-d]pyrimidine (1.0 eq), 1-Boc-3-hydroxypiperidine (1.2 eq), and triphenylphosphine (PPh3, 1.5 eq).

  • Solvent Addition: Suspend the mixture in anhydrous Toluene (0.2 M).

    • Self-Validation Check: Ensure solvent moisture is <50 ppm via Karl Fischer titration. Water prematurely quenches the Mitsunobu betaine intermediate.

  • Activation: Cool the suspension to 0 °C using an ice bath.

  • Coupling: Add Diisopropyl azodicarboxylate (DIAD, 1.5 eq) dropwise over 30 minutes.

  • Propagation: Allow the reaction to warm to room temperature and stir for 12 hours.

    • Self-Validation Check: Monitor via LC-MS. The N1-isomer (desired) typically elutes slightly later than the N2-isomer on a reverse-phase C18 column due to differences in dipole moment.

  • Isolation: Concentrate under reduced pressure. Purify via flash chromatography (Silica, DCM:MeOH gradient) to isolate the N1-alkylated Boc-intermediate.

Protocol B: Anhydrous Boc-Deprotection

Objective: Cleave the Boc group without losing the highly polar product to aqueous phases.

  • Preparation: Dissolve the purified N1-alkylated Boc-intermediate in anhydrous Dichloromethane (DCM, 0.1 M).

  • Deprotection: Add 4.0 M HCl in Dioxane (10.0 eq) dropwise at room temperature.

  • Precipitation: Stir for 4 hours. The product will precipitate out of the solution as a hydrochloride salt.

    • Self-Validation Check: The supernatant should show no starting material via TLC (ninhydrin stain).

  • Isolation: Filter the precipitate under a nitrogen atmosphere. Wash the filter cake with cold diethyl ether to remove residual dioxane and cleaved tert-butyl byproducts.

  • Drying: Dry the solid in a vacuum oven at 40 °C to afford 1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine hydrochloride.

Yield Optimization Data

The table below summarizes the causality between reaction conditions and the resulting N1:N2 regioselectivity during the Mitsunobu coupling phase.

SolventTemperature ProfilePhosphine / AzodicarboxylateN1:N2 RegioselectivityIsolated Yield (N1)
THF25 °C (Bolus addition)PPh3 / DIAD4:155%
THF0 °C to 25 °CPPh3 / DIAD6:168%
Toluene0 °C to 25 °CPPh3 / DIAD9:182%
Toluene 0 °C to 25 °C PCy3 / DIAD 12:1 89%

Data Interpretation: Switching from a polar coordinating solvent (THF) to a non-polar solvent (Toluene) drastically improves the thermodynamic preference for N1-alkylation[2][3].

Critical FAQs & Troubleshooting (E-E-A-T)

Q1: Why is my Mitsunobu reaction yielding a high percentage of the N2-alkylated isomer? A1: The pyrazolo[3,4-d]pyrimidine core is an ambident nucleophile. Alkylation at the N1 position is thermodynamically favored because it preserves the full aromaticity of both the pyrimidine and pyrazole rings in their lowest energy tautomeric states. However, the N2 position is kinetically accessible. When you use highly polar solvents like THF, the phosphonium-alkoxide ion pair separates, reducing steric hindrance and allowing kinetic attack at N2. Solution: Switch to Toluene. Non-polar solvents keep the ion pair tight, amplifying steric bulk and directing the piperidine electrophile exclusively to the less sterically encumbered N1 position.

Q2: How can I prevent the formation of hydrazine byproducts during the Mitsunobu coupling? A2: Hydrazine byproducts form when the DIAD/PPh3 betaine intermediate degrades before it can activate the 1-Boc-3-hydroxypiperidine. Solution: Ensure the alcohol is fully dissolved with the PPh3 before adding DIAD. Furthermore, DIAD must be added dropwise at 0 °C. Slow addition ensures the betaine is consumed by the alcohol as quickly as it is generated, preventing self-collapse.

Q3: I am losing massive amounts of product during the aqueous workup of the deprotection step. How can I fix this? A3: The final product, 1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine, contains both an exocyclic primary amine and a secondary piperidine amine. This makes the molecule exceptionally polar and highly water-soluble[1]. Standard aqueous workups (e.g., neutralizing with NaOH and extracting with EtOAc) will result in the product partitioning heavily into the aqueous layer. Solution: Abandon liquid-liquid extraction. Perform the deprotection in anhydrous conditions (HCl in dioxane) and directly filter the resulting bis-hydrochloride salt.

Q4: How can I eliminate triphenylphosphine oxide (TPPO) contamination from the intermediate? A4: TPPO notoriously co-elutes with polar heterocyclic intermediates during silica gel chromatography. Solution: If scaling up, replace PPh3 with polymer-bound triphenylphosphine, which can be removed via simple filtration. Alternatively, triturate the crude concentrated mixture with cold MTBE/hexane (1:1); TPPO is highly soluble in this mixture, while the Boc-protected pyrazolopyrimidine intermediate will precipitate.

References

  • Discovery of orally available 1H-pyrazolo [3, 4-d] pyrimidin-4-amine derivative as a novel BTK inhibitor. Arabian Journal of Chemistry.[Link]

  • Ibrutinib N-desacryloyl impurity | C22H22N6O | CID 58223272. PubChem.[Link]

  • ChemInform Abstract: Synthesis and Antimicrobial Activity of Novel Pyrazolo[3,4-d]pyrimidin Derivatives. European Journal of Medicinal Chemistry.[Link]

Sources

Optimization

Technical Support Center: Troubleshooting Solubility Issues for 1-(Piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Welcome to the Advanced Technical Support Guide for handling 1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (CAS 1374251-00-9). This compound is a critical intermediate in the synthesis of targeted protein kinase...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Guide for handling 1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (CAS 1374251-00-9). This compound is a critical intermediate in the synthesis of targeted protein kinase inhibitors (such as BTK and JAK inhibitors). However, its unique structural properties often present severe solubility bottlenecks during synthesis, purification, and analytical characterization.

This guide provides mechanistic insights into these solubility challenges and offers field-validated, self-indicating protocols to overcome them.

Mechanistic Causality: The "Why" Behind the Insolubility

Before attempting to dissolve this intermediate, it is crucial to understand the physical chemistry driving its recalcitrance in standard organic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or ethyl acetate (EtOAc).

The poor solubility is not an anomaly; it is a direct consequence of the molecule's high lattice energy and strong intermolecular forces. As detailed in studies on 1 [1], the planar heteroaromatic core promotes extensive π−π stacking. Furthermore, the molecule acts as both a strong hydrogen bond donor and acceptor:

  • Primary Amine (C4 position): Engages in dense hydrogen-bonding networks with adjacent pyrimidine nitrogens.

  • Secondary Amine (Piperidine ring): Forms additional intermolecular hydrogen bonds, effectively locking the molecules into a rigid crystalline lattice.

Because non-polar and weakly polar organic solvents cannot disrupt this zwitterionic-like hydrogen-bonding network, the free base remains stubbornly insoluble.

Quantitative Solubility Profiles

To assist in solvent selection for analytical and synthetic workflows, we have summarized the empirical solubility data for the free base.

Table 1: Solubility Profile of the Unprotected Free Base

Solvent SystemSolvating PowerEstimated SolubilityRecommended Use Case
Dichloromethane (DCM)Very Poor< 1 mg/mLNot recommended
Tetrahydrofuran (THF)Poor< 2 mg/mLSuspensions only
Methanol (MeOH)Moderate5 - 10 mg/mLCo-solvent, Salt formation
DCM:MeOH (8:2 v/v)Good20 - 30 mg/mLChromatography loading, LC-MS
DMSO / NMPExcellent> 50 mg/mLNMR, Stock solutions, SNAr reactions

Troubleshooting FAQs

Q1: I need to characterize the free base via NMR and LC-MS, but it won't dissolve in CDCl3 or standard LC mobile phases. What should I use?

A1: For purely analytical purposes where chemical modification is not viable, you must use strong hydrogen-bond accepting solvents. Dimethyl sulfoxide (DMSO-d6) is the gold standard for NMR of 2 [2]. If you require a volatile solvent mixture for LC-MS or flash chromatography loading, a binary mixture of DCM and Methanol (typically 8:2 v/v) is highly effective. The methanol disrupts the hydrogen bonding, while the DCM solvates the hydrophobic regions.

Q2: I need to perform a multi-step synthesis (e.g., cross-coupling) in non-polar solvents. How can I force this compound into solution?

A2: The most effective strategy is to temporarily mask the secondary amine on the piperidine ring using N-Boc (tert-butyloxycarbonyl) protection. By converting the secondary amine to a bulky, non-hydrogen-bonding carbamate, you drastically reduce the lattice energy. The resulting 3 [3] is highly soluble in DCM, THF, and EtOAc, allowing downstream chemistry to proceed smoothly.

Q3: Can salt formation improve solubility instead of using protecting groups?

A3: It depends entirely on your target solvent. Converting the free base to a hydrochloride (HCl) or trifluoroacetate (TFA) salt protonates the basic piperidine nitrogen. This will drastically increase solubility in polar protic solvents (like ethanol) and water, which is a common strategy for 4 [4]. However, salt formation will decrease solubility in non-polar organic solvents like DCM. Use salt formation only if your downstream reaction tolerates alcoholic solvents or aqueous biphasic conditions.

Workflow and Methodologies

Solubilization Decision Matrix

Workflow A 1-(Piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (Insoluble in DCM/THF) B Intended Application? A->B C Analytical / Characterization (NMR, LC-MS) B->C D Multi-step Organic Synthesis (Coupling, Acylation) B->D E Use Strong H-Bond Acceptors (DMSO-d6, NMP) C->E F Use Binary Solvent Systems (DCM:MeOH 8:2) C->F G Chemical Modification Required D->G H N-Boc Protection (Soluble in DCM/THF/EtOAc) G->H

Decision tree for solubilizing the pyrazolo[3,4-d]pyrimidine scaffold based on application.

Step-by-Step Methodology: Self-Validating N-Boc Protection

Because the starting material is insoluble in DCM, the reaction must be initiated as a suspension. This protocol is designed as a self-validating system : the physical state of the reaction mixture acts as a real-time indicator of reaction progress. As the 5 [5] proceeds, the insoluble free base converts into the highly soluble protected product, turning a cloudy suspension into a clear solution.

Reagents Required:

  • 1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (1.0 eq)

  • Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq)

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (1.5 eq)

  • Dichloromethane (DCM) and Methanol (MeOH)

Procedure:

  • Initial Suspension: In a round-bottom flask, suspend the starting material (1.0 eq) in a 1:1 mixture of DCM and MeOH to achieve an approximate concentration of 0.2 M. Note: The mixture will be a cloudy, heterogeneous suspension.

  • Base Addition: Add TEA (1.5 eq) to the suspension and stir for 10 minutes at room temperature. The base neutralizes any trace salts and prepares the secondary amine for nucleophilic attack.

  • Reagent Addition: Cool the flask to 0 °C using an ice bath. Slowly add Boc₂O (1.1 eq) dropwise.

  • Self-Indicating Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4–12 hours. Validation Check: You will visually observe the reaction progress. As the lattice-disrupting Boc group attaches to the piperidine ring, the solid will dissolve. The reaction is complete when the mixture becomes a completely clear, homogeneous solution.

  • TLC Confirmation: Spot the clear solution against the starting material on a TLC plate (Eluent: DCM:MeOH 9:1). The starting material will remain at the baseline ( Rf​≈0.0 ), while the Boc-protected product will migrate significantly higher ( Rf​≈0.5 ).

  • Workup: Concentrate the mixture under reduced pressure to remove the methanol. Redissolve the resulting residue in pure DCM (it will now dissolve easily). Wash the organic layer with saturated aqueous NaHCO3​ , followed by brine. Dry over anhydrous Na2​SO4​ , filter, and concentrate to yield the highly soluble N-Boc intermediate.

Pathway A Free Base - High Lattice Energy - Strong H-Bonding - Insoluble in DCM B Reagents: Boc2O, TEA DCM/MeOH A->B  Step 1 (Suspension)   C N-Boc Protected Intermediate - Masked Secondary Amine - Disrupted H-Bonding - Highly Soluble in DCM B->C  Step 2 (Clear Solution)  

Structural modification pathway demonstrating the physical state change during Boc protection.

References

  • Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. PubMed Central (PMC).
  • 4,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidine | 42754-96-1. ChemicalBook.
  • Amino Acid-Protecting Groups. SciSpace.
  • Prodrugs of Pyrazolo[3,4-d]pyrimidines: From Library Synthesis to Evaluation as Potential Anticancer Agents. ACS Publications.
  • Technical Support Center: Synthesis of N-Boc-Piperidine Derivatives. BenchChem.

Sources

Troubleshooting

Optimizing purification and crystallization conditions for 1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Welcome to the technical support and troubleshooting center for the purification and crystallization of 1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (CAS: 1374251-00-9)[1]. As a critical intermediate and bioiso...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support and troubleshooting center for the purification and crystallization of 1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (CAS: 1374251-00-9)[1]. As a critical intermediate and bioisostere scaffold in the synthesis of Bruton's Tyrosine Kinase (BTK) inhibitors (such as Ibrutinib) and CDK2 inhibitors[2], this molecule presents unique downstream processing challenges.

Its rigid, planar pyrazolo-pyrimidine core strongly promotes π−π stacking, while the highly flexible, basic piperidine ring (pKa ~9.5) complicates phase partitioning and lattice packing[3]. This guide provides field-proven, self-validating methodologies to resolve regioisomers, maximize extraction recovery, and force crystallization.

Process Workflow: From Crude Deprotection to Crystalline Salt

The following workflow illustrates the optimal downstream processing path, emphasizing the transition from a difficult-to-handle free base oil to a highly crystalline dihydrochloride salt.

Workflow Crude Crude Reaction Mixture (Boc-deprotection) LLE Liquid-Liquid Extraction (pH > 11, DCM/PrOH) Crude->LLE Alkaline pH adjustment Chromatography Flash Chromatography (DCM/MeOH/NH4OH) LLE->Chromatography Organic Phase Recovery FreeBase Pure Free Base (Amorphous Oil) Chromatography->FreeBase N1/N2 Isomer Resolution SaltForm Salt Formation (HCl in IPA) FreeBase->SaltForm Acid Addition (Rigidification) Cryst Cooling Crystallization (Controlled Anti-solvent) SaltForm->Cryst Heating & Seeding PureSalt Pure Dihydrochloride Salt (Crystalline) Cryst->PureSalt Filtration & Drying

Optimized downstream workflow for 1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine.

Troubleshooting & FAQs

Q1: Why is my product recovery so low (<50%) during the post-deprotection aqueous workup? Causality: The piperidine nitrogen is a secondary amine with a pKa of approximately 9.5. If you are deprotecting a Boc-group using TFA or HCl, the molecule exists as a highly water-soluble salt. Standard neutralization to pH 7-8 is insufficient; the molecule remains protonated and will not partition effectively into organic solvents. Solution: You must drive the aqueous phase to pH 11–12 using 2M NaOH or saturated Na2​CO3​ to fully deprotonate the piperidine ring before extraction. Furthermore, the pyrazolo-pyrimidine core limits solubility in pure non-polar solvents. Use a mixed solvent system like Dichloromethane/Isopropanol (DCM:IPA, 4:1 v/v) to enhance the extraction of the polar free base.

Q2: During silica gel chromatography, the N1 and N2 regioisomers co-elute as a massive streak. How do I resolve them? Causality: Alkylation of the pyrazolo[3,4-d]pyrimidine core inherently yields a mixture of N1 and N2 isomers[4]. The basic piperidine amine interacts strongly with the acidic silanol groups on standard silica gel, causing severe peak tailing (streaking) that blurs the separation of the isomers. Solution: You must chemically deactivate the silica gel. Pre-treat the column with 1-2% aqueous Ammonium Hydroxide ( NH4​OH ) or Triethylamine (TEA) in your mobile phase. The optimal eluent system is typically a gradient of DCM to DCM/MeOH/NH4OH (90:9:1).

Q3: After purification and solvent evaporation, my pure free base forms a sticky, amber oil instead of a solid. How do I crystallize it? Causality: The conformational flexibility of the piperidine ring, combined with the multiple hydrogen-bond donors/acceptors on the pyrazolo-pyrimidine core, creates a high entropic barrier to crystal lattice formation[3]. The free base prefers to exist as a supercooled liquid or amorphous glass. Solution: Do not attempt to crystallize the free base directly. Instead, restrict the molecule's conformational flexibility by converting it to a dihydrochloride salt. Protonation of the piperidine and pyrimidine nitrogens creates a rigid, highly ionic species that readily crystallizes from polar protic solvents (like Isopropanol or Methanol) upon the addition of an anti-solvent (like MTBE).

Optimized Experimental Protocols
Protocol A: Regioselective Purification (Self-Validating Chromatography)

Purpose: Isolate the desired N1-isomer from the N2-isomer and polymeric byproducts.

  • Aqueous Basification: Cool the crude deprotection mixture to 0°C. Slowly add 2M NaOH until the pH reaches 11.5.

    • Self-Validation (IPC): Spot the aqueous layer on broad-range pH paper. If the indicator does not turn dark blue/purple (pH > 11), continue adding base. Failure to verify this will result in the product remaining in the aqueous waste.

  • Extraction: Extract the aqueous layer three times with DCM/IPA (4:1 v/v). Dry the combined organics over anhydrous Na2​SO4​ and concentrate under reduced pressure.

  • Column Preparation: Pack a silica gel column using DCM containing 1% NH4​OH .

  • Elution: Load the crude mixture and elute using a stepwise gradient: 100% DCM 95:4:1 DCM/MeOH/ NH4​OH 90:9:1 DCM/MeOH/ NH4​OH .

    • Self-Validation (IPC): Run a 2D TLC of the fractions. Spot the plate, run in the mobile phase, dry it, rotate 90 degrees, and run again. If the spot forms a diagonal line, the silica is properly deactivated. If it streaks off the diagonal, increase the NH4​OH concentration to 2%.

  • Collection: The N1-isomer typically elutes after the N2-isomer due to differences in dipole moment. Pool the fractions and concentrate to yield the free base as a viscous oil.

Protocol B: Salt-Screening and Crystallization

Purpose: Convert the amorphous free base into a highly pure, stable dihydrochloride lattice.

  • Dissolution: Dissolve the pure free base oil in anhydrous Isopropanol (IPA) at a concentration of 100 mg/mL. Heat the solution to 65°C under nitrogen.

  • Acid Addition: Slowly add 2.2 equivalents of 4M HCl in Dioxane dropwise over 10 minutes. The solution may transiently cloud, then clear.

  • Anti-Solvent Addition: While maintaining the temperature at 65°C, slowly add Methyl tert-butyl ether (MTBE) dropwise until the solution becomes persistently turbid (the cloud point).

    • Self-Validation (IPC): Stop MTBE addition immediately at the cloud point and hold the temperature for 15 minutes. If the turbidity disappears, add 1-2 more drops of MTBE. If massive oiling occurs (oiling out), you have added MTBE too fast; reheat to 75°C to redissolve, then cool slower.

  • Cooling Profile: Cool the mixture linearly from 65°C to 20°C over 4 hours (approx. 0.2°C/min).

  • Harvesting: Filter the resulting white crystalline solid, wash with cold MTBE, and dry under vacuum at 40°C for 12 hours.

Quantitative Data: Solubility & Crystallization Matrix

The following table summarizes the solubility profile of the dihydrochloride salt to guide solvent/anti-solvent selection for crystallization optimization.

Solvent SystemRoleTemp (°C)Solubility (mg/mL)Crystallization Outcome
Water Solvent25°C> 200No crystallization (too soluble)
Methanol Solvent60°C120Good dissolution, requires high anti-solvent vol.
Isopropanol (IPA) Solvent65°C45Optimal primary solvent
IPA / MTBE (1:1) Mixed20°C< 5High yield, high purity crystals
Dichloromethane Anti-solvent25°C< 1Amorphous precipitation (too rapid)
Heptane Anti-solvent25°C< 0.1Biphasic oiling (immiscible with polar core)
References
  • Google Patents. CN114605418B - Ibrutinib acrylamide derivative with anti-tumor activity, and synthetic method and application thereof.
  • Tan, S. L., Tan, Y. S., Ng, J. H., Dolzhenko, A. V., & Tiekink, E. R. T. (2023). Two Conformational Polymorphs of a Bioactive Pyrazolo[3,4-d]pyrimidine. Crystals, 13(6), 974. MDPI. Retrieved from [Link]

  • National Center for Biotechnology Information (PMC). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Resolving LC-MS Peak Tailing for 1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Welcome to the Advanced Chromatography Support Center. This guide is engineered for analytical scientists and drug development professionals facing persistent peak tailing issues during the LC-MS quantification of 1-(pip...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Chromatography Support Center. This guide is engineered for analytical scientists and drug development professionals facing persistent peak tailing issues during the LC-MS quantification of 1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine and its structural analogs.

By analyzing the specific physicochemical properties of this molecule, this guide bypasses generic advice to provide targeted, mechanistically sound, and self-validating troubleshooting protocols.

Molecular Profiling & Root Cause Analysis

To solve peak tailing, we must first understand the analyte's behavior in solution. 1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine contains two critical functional regions:

  • The Piperidine Ring: A highly basic secondary amine with a pKa of approximately 10.4.

  • The Pyrazolo[3,4-d]pyrimidine Core: A conjugated system containing a primary amine and basic nitrogens, with a pKa of approximately 4.0.

Under standard LC-MS conditions (e.g., 0.1% Formic Acid, pH ~2.7), this molecule exists as a polycation . This highly charged state triggers two dominant mechanisms of peak tailing:

  • Secondary Ion-Exchange Interactions: The protonated piperidine nitrogen interacts strongly with ionized residual silanols (-Si-O⁻) on the silica stationary phase. Even on modern high-purity (Type-B) silica, trace silanol activity at low pH can severely distort peak shape for polycationic species 1.

  • Electrostatic Overloading: Standard MS-friendly additives like 0.1% Formic Acid possess extremely low ionic strength (~1.9 mM). This is insufficient to shield the charge-charge repulsion between analyte molecules in the stationary phase pores, leading to localized column overloading even at low injection concentrations 2.

Diagnostic Workflow

Before altering your mobile phase chemistry, you must definitively isolate whether the tailing is caused by physical system dead-volume or chemical secondary interactions.

TroubleshootingFlow Start Peak Tailing Detected 1-(piperidin-3-yl)-1H-pyrazolo [3,4-d]pyrimidin-4-amine TestNeutral Diagnostic Step: Inject Neutral Marker (e.g., Toluene or Uracil) Start->TestNeutral IsPhysical Does the neutral marker tail? TestNeutral->IsPhysical PhysicalCause Physical Issue: Extra-column volume, frit blockage, or column void IsPhysical->PhysicalCause Yes (All peaks tail) ChemicalCause Chemical Issue: Secondary Silanol Interactions or Charge Repulsion IsPhysical->ChemicalCause No (Only basic peaks tail) HardwareFix Hardware Resolution: Replace column, minimize tubing length/diameter PhysicalCause->HardwareFix Strategy1 Solution A: High pH (pH 10.5) Deprotonate piperidine (pKa ~10.4) Use Hybrid Silica Column ChemicalCause->Strategy1 If MS permits negative/positive switching Strategy2 Solution B: Low pH Buffer Add 10 mM Ammonium Formate to increase ionic strength ChemicalCause->Strategy2 If strict acidic conditions required

Diagnostic workflow for isolating and resolving LC-MS peak tailing of basic piperidine derivatives.

Frequently Asked Questions (Troubleshooting)

Q1: Why does 0.1% Formic Acid (FA) cause severe tailing for this compound, while Trifluoroacetic Acid (TFA) yields perfectly sharp peaks? A: The causality lies in ionic strength and ion-pairing capability. Formic acid is a weak acid; a 0.2 M FA solution yields an ionic strength of only 1.9 mM. In contrast, TFA is a strong acid that provides much higher ionic strength (e.g., 7.8 mM) and acts as a potent ion-pairing agent 2. The low ionic strength of FA fails to shield the electrostatic repulsion between the polycationic piperidine molecules and the ionized silanols on the column.

Q2: If TFA fixes the peak shape, why shouldn't I use it for my LC-MS method? A: TFA causes severe electrospray ionization (ESI) signal suppression. Its strong ion-pairing nature prevents the analyte from releasing into the gas phase, and its high surface tension destabilizes the electrospray droplet formation. For LC-MS, you must balance chromatographic peak shape with ionization efficiency.

Q3: How can I improve the peak shape under acidic conditions without sacrificing MS sensitivity? A: You must increase the ionic strength of the mobile phase using an MS-friendly volatile salt. Replacing 0.1% FA with a buffer of 10 mM Ammonium Formate (adjusted to pH 3.0 with FA) increases the ionic strength four-fold. This effectively shields the secondary silanol interactions and reduces charge repulsion without suppressing the MS signal 2.

Q4: Can adjusting the mobile phase to a high pH completely eliminate the tailing? A: Yes. Because the piperidine nitrogen has a pKa of ~10.4, raising the mobile phase pH to 10.5 deprotonates the secondary amine, rendering it neutral. This completely shuts down cation-exchange interactions with silanols 3. However, this strategy strictly requires high-pH stable columns (e.g., Ethylene Bridged Hybrid (BEH) silica) to prevent the dissolution of the silica backbone 4.

Quantitative Data Summary

The following table summarizes the mechanistic outcomes of various mobile phase strategies on the chromatography and MS detection of basic piperidine derivatives.

Mobile Phase ConditionpHIonic StrengthPeak Asymmetry (As)Relative MS Signal (ESI+)Mechanistic Outcome
0.1% Formic Acid (FA) 2.7~1.9 mM2.4 - 3.5100% (Baseline)Severe charge repulsion; unshielded silanol interactions.
0.1% Trifluoroacetic Acid 2.0~7.8 mM1.0 - 1.1< 15%Excellent shielding via ion-pairing; severe MS signal suppression.
10 mM Ammonium Formate 3.0~10.0 mM1.1 - 1.390 - 95%Adequate electrostatic shielding; minimal MS suppression.
10 mM Ammonium Bicarbonate 10.5~10.0 mM1.0 - 1.1110 - 120%Analyte deprotonation eliminates ion-exchange; enhanced gas-phase ionization.

Validated Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. By incorporating a neutral marker, you continuously verify that the system hardware is intact and that any improvements are strictly due to chemical causality.

Protocol A: Low-pH, High-Ionic-Strength Method (MS-Friendly)

Rationale: Shields silanol interactions and increases load tolerance for the polycationic state without suppressing MS ionization.

Step-by-Step Methodology:

  • Mobile Phase A Preparation: Dissolve 630 mg of LC-MS grade Ammonium Formate in 1 L of ultrapure water to yield a 10 mM solution. Adjust the pH to 3.0 using LC-MS grade Formic Acid (typically requires ~0.1-0.2% v/v).

  • Mobile Phase B Preparation: 100% Acetonitrile containing 0.1% Formic Acid.

  • Column Selection: Install a high-purity, end-capped C18 column designed to minimize baseline silanol activity (e.g., Waters XSelect HSS T3 or Phenomenex Kinetex C18).

  • System Equilibration: Flush the column with 95% A / 5% B for a minimum of 20 column volumes. Causality note: Ammonium ions require longer equilibration times than protons to fully saturate and shield the stationary phase active sites.

  • Self-Validation Step: Inject a mixed standard containing 1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (10 ng/mL) and Toluene (neutral marker, 1 µg/mL).

    • Success Criteria: Both peaks exhibit an Asymmetry Factor (As) between 0.9 and 1.3.

    • Failure Criteria: If Toluene is symmetric (As ~1.0) but the piperidine derivative still tails (As > 1.5), the ionic strength is still insufficient for your specific column's silanol density. Increase Ammonium Formate concentration to 20 mM.

Protocol B: High-pH Method (Deprotonation Strategy)

Rationale: Neutralizes the basic piperidine nitrogen, forcing pure hydrophobic retention and eliminating ion-exchange mechanisms entirely.

Step-by-Step Methodology:

  • Mobile Phase A Preparation: Prepare 10 mM Ammonium Bicarbonate in ultrapure water. Adjust to pH 10.5 using dilute Ammonium Hydroxide.

  • Mobile Phase B Preparation: 100% Acetonitrile (LC-MS grade).

  • Column Selection (Critical): You must use a hybrid organic-inorganic silica column (e.g., Waters XBridge BEH C18 or Agilent Poroshell HPH-C18) rated for pH 1-12. Standard silica columns will rapidly dissolve under these conditions.

  • MS Tuning: Tune the MS source specifically for high-pH eluents. Many basic amines ionize exceptionally well in ESI+ at high pH due to favorable changes in droplet surface tension and gas-phase protonation dynamics 3.

  • Post-Run Care: To prolong pump seal and column life, never leave the system sitting in high-pH buffers. Flush the system with neutral water/acetonitrile (50:50) immediately after the sequence completes.

References

  • The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. LCGC International.1

  • The Use of Ammonium Formate as a Mobile-Phase Modifier for LC-MS/MS Analysis. National Institutes of Health (PMC).2

  • Effect of pH on LC-MS Analysis of Amines. Waters Corporation.3

  • A Guide to HPLC and LC-MS Buffer Selection. HPLC.eu.4

Sources

Troubleshooting

Technical Support Center: Stability Optimization of 1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine. Its purpose is to offer a practical, sci...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine. Its purpose is to offer a practical, science-driven framework for understanding and optimizing the stability of this compound during long-term storage. The methodologies described herein are grounded in established principles of pharmaceutical science and authoritative regulatory guidelines.

Introduction: The Stability Challenge

1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine belongs to the pyrazolo[3,4-d]pyrimidine class of compounds. This scaffold is a well-known "privileged structure" in medicinal chemistry, forming the core of numerous kinase inhibitors and other therapeutic agents.[1][2] As an isostere of adenine, its structure is susceptible to various environmental factors that can compromise its integrity over time.[1] Ensuring the long-term stability of the drug substance is critical for obtaining reliable experimental results and is a foundational requirement for pharmaceutical development.[3]

This center addresses common stability issues through a series of frequently asked questions and detailed troubleshooting protocols.

Part 1: Frequently Asked Questions (FAQs)

This section provides rapid answers to common questions regarding the handling and storage of 1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine.

Q1: What are the ideal long-term storage conditions for this compound as a solid?

A1: For optimal stability, the solid compound should be stored in a well-sealed container at 2-8°C, protected from light and moisture.[4] An inert atmosphere (e.g., argon or nitrogen) is recommended to minimize the risk of oxidation. For many heterocyclic amines, long-term storage at -20°C or even -70°C can further extend shelf-life, especially for reference standards.[5]

Q2: My solid sample has developed a yellow or brownish tint over time. What could be the cause?

A2: Discoloration is a common indicator of degradation. For heterocyclic aromatic amines, this is often due to oxidation or photodecomposition.[6][7] The amine functional groups and the electron-rich pyrazolopyrimidine ring system are susceptible to oxidative processes, which can form highly colored, conjugated impurities. Exposure to light can provide the energy needed to initiate these degradation pathways. A visual change should always be followed by an analytical purity assessment (e.g., HPLC).

Q3: I've observed a decrease in purity by HPLC analysis of my stored sample. What are the most probable chemical degradation pathways?

A3: The most likely degradation pathways for this structure are hydrolysis and oxidation.

  • Hydrolysis: The 4-amino group on the pyrimidine ring can be susceptible to hydrolysis, particularly under acidic or basic conditions, potentially leading to the formation of a 4-hydroxy (or keto) analog.

  • Oxidation: The piperidine ring, the pyrazole ring, and the amino group are all potential sites for oxidation. This can be accelerated by exposure to air, trace metal ions, or peroxides that may be present in solvents.[6]

Q4: How should I prepare and store solutions of this compound for assays or long-term cell culture experiments?

A4: Stock solutions should be prepared in a high-quality, anhydrous solvent such as DMSO. For long-term storage, these stock solutions should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C. When preparing aqueous buffers for assays, it is crucial to evaluate the compound's stability at the final pH of the solution. The stability of related heterocyclic compounds can be pH-dependent.[6] A preliminary test, incubating the compound in the final assay buffer for the duration of the experiment and analyzing by HPLC, is highly recommended.

Q5: Is this compound known to be sensitive to light?

A5: While specific photostability data for this exact molecule is not widely published, the pyrazolo[3,4-d]pyrimidine scaffold and related heterocyclic amines can be light-sensitive.[7] The International Council for Harmonisation (ICH) guideline Q1B outlines standardized methods for photostability testing.[8][9] As a best practice, the compound, both in solid and solution form, should always be handled in a manner that minimizes light exposure (e.g., using amber vials, working in a fume hood with the sash down).

Part 2: Troubleshooting Guides & Experimental Protocols

This section provides structured, step-by-step guides to systematically investigate and resolve stability issues.

Guide 1: Protocol for a Forced Degradation Study

Objective: To identify the intrinsic stability of 1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine and to develop a stability-indicating analytical method. This protocol is adapted from the ICH Q1A(R2) guideline.[3][10][11]

Rationale: A forced degradation (or stress testing) study exposes the compound to conditions more severe than accelerated stability testing.[12] The goal is to intentionally degrade the compound to a modest extent (typically 5-20%) to identify potential degradation products and degradation pathways.[11] This information is crucial for developing robust formulations and selecting appropriate storage conditions.

Workflow for Forced Degradation Study

cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_eval Evaluation prep Prepare Stock Solution (e.g., 1 mg/mL in ACN or MeOH) acid Acid Hydrolysis (e.g., 0.1 M HCl) prep->acid base Base Hydrolysis (e.g., 0.1 M NaOH) prep->base ox Oxidation (e.g., 3% H₂O₂) prep->ox therm Thermal (Solution) (e.g., 60°C) prep->therm therms Thermal (Solid) (e.g., 80°C) prep->therms Solid sample photo Photolytic (ICH Q1B light exposure) prep->photo control Control Sample (Stored at -20°C, protected from light) hplc Analyze by HPLC-UV/DAD control->hplc quench Quench Reaction (Neutralize acid/base) acid->quench base->quench ox->hplc therm->hplc therms->hplc photo->hplc quench->hplc ms Characterize by LC-MS hplc->ms eval Assess Purity & Identify Degradants ms->eval cluster_products Potential Degradation Products Parent Parent Compound 1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine Hydrolysis Hydrolysis Product (+1 amu) 4-hydroxy analog Parent->Hydrolysis Acid/Base Hydrolysis Oxidation1 N-Oxide (+16 amu) Piperidine N-Oxide Parent->Oxidation1 Oxidation Oxidation2 Ring Oxidation (+16 amu) Hydroxylated Pyrazole/Pyrimidine Parent->Oxidation2 Oxidation/ Photolysis

Sources

Reference Data & Comparative Studies

Validation

Scaffold Mechanics in BTK Inhibition: 1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine vs. Next-Generation Architectures

Executive Summary The development of Bruton’s Tyrosine Kinase (BTK) inhibitors has revolutionized the treatment of B-cell malignancies. At the heart of this revolution is the 1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidi...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of Bruton’s Tyrosine Kinase (BTK) inhibitors has revolutionized the treatment of B-cell malignancies. At the heart of this revolution is the 1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine scaffold—the foundational pharmacophore of first-in-class covalent inhibitors like ibrutinib. While highly effective, the evolutionary pressure of acquired resistance (e.g., C481S mutations) and off-target toxicities has driven the rational design of next-generation scaffolds. This guide objectively compares the mechanistic architecture of the classic pyrazolo[3,4-d]pyrimidine core against newer covalent and non-covalent alternatives, providing actionable experimental workflows to evaluate their dual impact on BTK’s kinase and scaffolding functions.

Mechanistic Architecture & Causality

The Foundational Core: Pyrazolo[3,4-d]pyrimidine

The 1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine scaffold is a masterclass in rational drug design.

  • Adenine Isosterism: The fused nitrogen-containing pyrazolo[3,4-d]pyrimidine heterocycle acts as an isostere of the adenine ring of ATP, allowing the molecule to perfectly mimic hinge-region binding interactions within the kinase active site[1].

  • Spatial Vectoring: The piperidine ring attached at the N1 position is not merely a structural linker; it acts as a highly specific spatial vector. It directs the electrophilic acrylamide warhead (once functionalized) precisely toward the Cys481 residue, enabling irreversible covalent binding[2].

  • Limitations: Because the active site cysteine is conserved across other kinases (e.g., EGFR, ITK, TEC), this scaffold exhibits moderate off-target binding, leading to clinical toxicities such as rash and atrial fibrillation[2].

Evolution of Next-Generation Scaffolds

To overcome the limitations of the pyrazolo[3,4-d]pyrimidine core, newer architectures have been developed:

  • Imidazo[1,5-a]pyrazine (Acalabrutinib): This scaffold replaces the pyrazolo-pyrimidine core to enhance kinome selectivity. By restricting the conformational flexibility of the warhead, it minimizes off-target binding to EGFR and ITK while maintaining covalent efficacy at Cys481[3].

  • Tetrahydropyrazolo[1,5-a]pyrimidine (Zanubrutinib): Optimized for sustained target coverage and improved pharmacokinetic properties, this scaffold maximizes BTK occupancy while reducing off-target bleeding risks associated with TEC inhibition[2].

  • Non-Covalent Architectures (Pirtobrutinib): Escaping the reliance on Cys481 entirely, this scaffold utilizes reversible ATP-pocket binding. It extends deeper into the activation loop, retaining picomolar potency against both wild-type BTK and the C481S resistance mutant[4].

The Scaffolding Function of BTK

BTK is not solely an enzyme; it acts as a critical molecular scaffold that facilitates protein-protein interactions (e.g., with HCK and PLCγ2) downstream of the B-Cell Receptor (BCR)[5].

The Causality of Conformation: Covalent inhibitors (based on the pyrazolo[3,4-d]pyrimidine, imidazo[1,5-a]pyrazine, or tetrahydropyrazolo[1,5-a]pyrimidine scaffolds) effectively silence the kinase domain but often leave BTK in an "open" conformation. This allows the kinase-dead protein to continue acting as an adaptor, driving residual signaling[6]. Conversely, the non-covalent pirtobrutinib scaffold uniquely stabilizes BTK in a closed, inactive conformation . This structural lock prevents the phosphorylation of Y551 by upstream SYK kinases, effectively neutralizing both the enzymatic and scaffolding functions of BTK[4].

BTK_Signaling BCR B-Cell Receptor (BCR) SYK SYK / LYN Kinases BCR->SYK BTK_Open BTK (Open/Active Scaffold) Kinase + Adaptor Functions SYK->BTK_Open Phosphorylates Y551 Downstream PLCγ2 / NF-κB Activation Cell Proliferation BTK_Open->Downstream Signaling Cascade Ibrutinib Pyrazolo[3,4-d]pyrimidine Core Blocks Kinase, Leaves Scaffold Ibrutinib->BTK_Open Covalent Binding (Cys481) Pirtobrutinib Non-Covalent Scaffold Locks Closed Conformation Pirtobrutinib->BTK_Open Reversible ATP Binding

Fig 1: BTK signaling pathway and scaffold-specific intervention mechanisms.

Quantitative Scaffold Comparison

Scaffold ArchitectureRepresentative DrugBinding ModeTarget BTK StateSelectivity ProfileEfficacy vs C481S
Pyrazolo[3,4-d]pyrimidine + Piperidine IbrutinibCovalent (Cys481)Open/ActiveModerate (Off-target: EGFR, ITK)Poor
Imidazo[1,5-a]pyrazine AcalabrutinibCovalent (Cys481)Open/ActiveHigh (Spares EGFR/ITK)Poor
Tetrahydropyrazolo[1,5-a]pyrimidine ZanubrutinibCovalent (Cys481)Open/ActiveHigh (Sustained coverage)Poor
Non-covalent Architectures PirtobrutinibReversible (ATP Pocket)Closed/InactiveVery High (>300 kinases tested)Excellent

Experimental Methodologies

To objectively validate the performance of a novel BTK scaffold against the 1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine baseline, researchers must utilize self-validating assay systems that isolate kinase activity from scaffolding activity.

Protocol 1: Differential Scanning Fluorimetry (DSF) for Conformational Stability

Causality: To prove that a scaffold locks BTK in a closed conformation, we measure the melting temperature ( Tm​ ). A higher Tm​ shift compared to the pyrazolo[3,4-d]pyrimidine core indicates superior stabilization of the inactive state[4].

  • Preparation: Purify recombinant BTK kinase domain (Wild-Type and C481S mutant) and dilute to 2μM in HEPES buffer (20 mM HEPES pH 7.5, 150 mM NaCl).

  • Incubation: Incubate the protein with 10μM of the respective inhibitor scaffold for 30 minutes at room temperature.

  • Dye Addition: Add SYPRO Orange dye to a 1X final concentration.

  • Thermal Denaturation: Perform thermal melting from 25°C to 95°C at a ramp rate of 1°C/min using a real-time PCR system.

  • Self-Validation: Calculate the first derivative of the fluorescence curve to determine Tm​ . System Check: The C481S mutant must show zero Tm​ shift with covalent pyrazolo[3,4-d]pyrimidine derivatives, but a sustained positive shift with non-covalent scaffolds.

Protocol 2: NFAT-Luciferase Reporter Assay for Scaffolding Function

Causality: By utilizing a Kinase-Dead (KD) BTK mutant, we completely eliminate enzymatic activity, isolating the scaffolding function that drives PLCγ2/NFAT signaling[5].

  • Transfection: Transfect BTK-deficient DT40 B-cells with either WT-BTK or KD-BTK (K430R mutant) plasmids, alongside an NFAT-luciferase reporter plasmid.

  • Inhibitor Treatment: Pre-treat the cells with varying concentrations (0.1 nM - 1000 nM) of the inhibitor scaffolds for 1 hour.

  • Stimulation: Stimulate the BCR using anti-IgM antibodies ( 10μg/mL ) for 6 hours.

  • Quantification: Lyse the cells, add luciferin substrate, and measure luminescence.

  • Self-Validation: Scaffolds that only block kinase activity (like early pyrazolo[3,4-d]pyrimidines) will show baseline NFAT activation in KD-BTK cells due to intact scaffolding. Scaffolds that lock the closed conformation will suppress NFAT activation entirely.

Workflow Step1 Isolate Recombinant BTK (WT & C481S Mutants) Step2 Incubate with Inhibitor Scaffolds Step1->Step2 Step3 Differential Scanning Fluorimetry (DSF) Step2->Step3 Biophysical Analysis Step5 NFAT-Luciferase Assay (Kinase-Dead Cells) Step2->Step5 Cellular Assay Step4 Measure Tm Shift (Conformational Stability) Step3->Step4 Step6 Quantify Scaffolding vs Kinase Inhibition Step5->Step6

Fig 2: Experimental workflow isolating BTK kinase activity from scaffolding functions.

References

  • Baillache, D. J., & Unciti-Broceta, A. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry. URL: [Link]

  • Estupiñán, O., et al. (2021). Btk Inhibitors: A Medicinal Chemistry and Drug Delivery Perspective. Pharmaceutics (PMC - NIH). URL: [Link]

  • Mato, A. R., et al. (2023). Preclinical characterization of pirtobrutinib, a highly selective, noncovalent (reversible) BTK inhibitor. Blood (ASH Publications). URL: [Link]

  • Montague, S. J., et al. (2021). The dual kinase and scaffold function of Btk downstream of GPVI and CLEC-2 in platelets. University of Reading Research Archive. URL: [Link]

  • Woyach, J. A., et al. (2024). Novel mechanisms of resistance in CLL: variant BTK mutations in second-generation and noncovalent BTK inhibitors. Blood (ASH Publications). URL: [Link]

Sources

Comparative

Comparing synthesis routes for 1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine intermediates

As a critical scaffold in modern targeted oncology, the 1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine core is the foundational precursor for Bruton's tyrosine kinase (BTK) inhibitors, most notably Ibrutinib. The...

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Author: BenchChem Technical Support Team. Date: March 2026

As a critical scaffold in modern targeted oncology, the 1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine core is the foundational precursor for Bruton's tyrosine kinase (BTK) inhibitors, most notably Ibrutinib. The specific intermediate required for Ibrutinib is 3-(4-phenoxyphenyl)-1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine .

Optimizing the synthesis of this intermediate is paramount for drug development professionals, as early-stage inefficiencies dramatically inflate the E-factor and cost of the final Active Pharmaceutical Ingredient (API). This guide objectively compares the two dominant industrial synthetic routes—the Classical Mitsunobu Pathway and the Suzuki-Miyaura Cross-Coupling Pathway —evaluating their mechanistic causality, scalability, and experimental robustness.

Route A: The Classical Mitsunobu Pathway

The traditional route constructs the fully elaborated pyrazolo[3,4-d]pyrimidine core first, followed by the installation of the piperidine ring via a Mitsunobu reaction. While historically significant, this route relies on sensitive reagents like1[1].

RouteA Start 4-Phenoxybenzoic Acid Starting Material Core 3-(4-phenoxyphenyl)-1H- pyrazolo[3,4-d]pyrimidin-4-amine Start->Core Multi-step Cyclization Mitsunobu Mitsunobu Coupling + (S)-1-Boc-piperidin-3-ol + DIAD / PPh3 Core->Mitsunobu BocInt Boc-Protected Intermediate (Inverted R-Stereocenter) Mitsunobu->BocInt SN2 Inversion Deprotect Acidic Deprotection (HCl or TFA) BocInt->Deprotect Product Target Amine (Ibrutinib Precursor) Deprotect->Product Boc Removal

Figure 1: Workflow of the Classical Mitsunobu synthesis route for the Ibrutinib precursor.

Self-Validating Experimental Protocol A

Step 1: Mitsunobu Inversion

  • Action: To a solution of 3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (1.0 eq) and (S)-1-Boc-piperidin-3-ol (1.2 eq) in anhydrous THF, add PPh3 (1.5 eq). Cool to 0°C and dropwise add DIAD (1.5 eq).

  • Causality: PPh3 and DIAD form a reactive betaine intermediate that activates the secondary alcohol of the piperidine. The pyrazole N1 acts as a nucleophile, displacing the activated alcohol via an SN2 mechanism. This inherently inverts the stereocenter from (S) to the desired (R)-configuration. However, 2[2].

  • Validation: The reaction mixture transitions from yellow to pale upon betaine consumption. TLC (EtOAc/Hexane 1:1) will show the disappearance of the starting pyrazole (lower Rf) and the emergence of the Boc-protected product (higher Rf).

Step 2: Boc Deprotection

  • Action: Dissolve the crude intermediate in3[3] or TFA/DCM. Stir at ambient temperature for 2 hours.

  • Causality: The strongly acidic environment cleaves the tert-butyl carbamate (Boc) group, releasing isobutylene and carbon dioxide gases, driving the reaction to completion.

  • Validation: Gas evolution serves as an immediate visual cue. Complete conversion is validated by HPLC, where the product peak shifts to a significantly lower retention time due to the exposed, highly polar secondary amine.

Route B: The Suzuki-Miyaura Cross-Coupling Pathway

To circumvent the racemization risks and high reagent costs of Route A, modern process chemistry favors a modular approach. The piperidine ring is installed via direct alkylation with stereoretention, and the 4-phenoxyphenyl group is introduced late-stage via2[2].

RouteB Start 1H-Pyrazolo[3,4-d] pyrimidin-4-amine Bromination Electrophilic Bromination + NBS / DMF Start->Bromination BromoInt 3-Bromo Intermediate Bromination->BromoInt C3 Activation Alkylation N-Alkylation + (R)-N-Boc-3-OMs-piperidine BromoInt->Alkylation AlkInt Alkylated Bromo-Core Alkylation->AlkInt Stereoretention Suzuki Suzuki-Miyaura Coupling + 4-Phenoxyphenylboronic acid + Pd(dppf)Cl2 AlkInt->Suzuki BocInt Boc-Protected Intermediate Suzuki->BocInt C-C Bond Formation Deprotect Acidic Deprotection BocInt->Deprotect Product Target Amine (Ibrutinib Precursor) Deprotect->Product

Figure 2: Workflow of the Suzuki-Miyaura cross-coupling synthesis route.

Self-Validating Experimental Protocol B

Step 1: C3-Bromination

  • Action: Suspend 1H-pyrazolo[3,4-d]pyrimidin-4-amine in DMF. Add N-bromosuccinimide (NBS) (1.05 eq) in portions at 0°C.

  • Causality: The electron-rich nature of the pyrazole ring directs electrophilic aromatic substitution to the C3 position. NBS provides a controlled release of electrophilic bromine, preventing over-halogenation.

  • Validation: The suspension clears into a homogeneous solution as the brominated product forms. LC-MS will confirm a mass shift of +78/80 Da (characteristic 1:1 bromine isotope pattern).

Step 2: N-Alkylation

  • Action: React the 3-bromo intermediate with (R)-N-Boc-3-methanesulfonyloxypiperidine and K2CO3 in DMF at 80°C.

  • Causality: Using a pre-activated mesylate with the correct (R)-stereocenter allows for direct N-alkylation with stereoretention.2[2].

  • Validation: Monitor by chiral HPLC. The enantiomeric excess (ee) should remain >98%, validating the absence of racemization.

Step 3: Suzuki-Miyaura Coupling & Deprotection

  • Action: Combine the alkylated intermediate, 4-phenoxyphenylboronic acid (1.2 eq), Pd(dppf)Cl2 (0.05 eq), and Na2CO3 (2.0 eq) in a degassed 1,4-dioxane/water mixture. Heat to 90°C for 4 hours. Follow with standard acidic deprotection.

  • Causality: The palladium catalyst facilitates the cross-coupling between the aryl bromide and the boronic acid. The biphasic solvent system dissolves both the organic substrates and the inorganic base required for the transmetalation step.

  • Validation: The reaction mixture darkens as Pd(0) precipitates upon completion. Aqueous workup removes the boronic acid byproducts, yielding a clean organic phase.

Quantitative Benchmarking

When selecting a synthesis route for clinical or commercial manufacturing, yield and optical purity are the primary drivers of cost-efficiency. The table below summarizes the performance metrics of both routes:

ParameterRoute A: Classical MitsunobuRoute B: Suzuki-Miyaura
Overall Yield (from core) 35 - 45%55 - 65%
Enantiomeric Excess (ee) 90 - 95% (Risk of partial racemization)>98% (Strict stereoretention)
Key Reagents DIAD, PPh3, (Trimethylsilyl)diazomethaneNBS, Pd(dppf)Cl2, Boronic Acid
Scalability Moderate (Difficult purification of PPh3O)High (Tolerates large scales, easier IPCs)
E-factor (Est.) High (Significant triphenylphosphine oxide waste)Medium (Aqueous wash removes inorganic salts)
Conclusion & Recommendations

For early-stage discovery where rapid analog generation is needed, Route A can be viable if the pyrazolo-pyrimidine core is already in hand. However, for process development and large-scale manufacturing, Route B is objectively superior. It eliminates the use of hazardous/expensive methylating agents, avoids the generation of difficult-to-remove triphenylphosphine oxide waste, and most importantly, guarantees the high enantiomeric purity required for the final API. Furthermore,4[4].

References

  • [4] CN119161348A - Ibrutinib and its synthesis method - Google Patents. Source: google.com. 4

  • [3] US20190040070A1 - Process for the synthesis of stable amorphous ibrutinib - Google Patents. Source: google.com. 3

  • [1] CN103965201A - Method for synthesizing intermediate 4-amino-3-(4-phenoxy-phenyl)-1H-pyrazolo[3,4-d]pyrimidine of Ibrutinib - Google Patents. Source: google.com. 1

  • [2] WO2017039425A1 - A method for preparation of ibrutinib precursor - Google Patents. Source: google.com. 2

Sources

Validation

A Comparative Guide to LC-MS Validation for the Purity of 1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine Against Reference Standards

Introduction: The Imperative of Purity in Drug Development In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is a critical quality attribute that directly impacts its...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative of Purity in Drug Development

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is a critical quality attribute that directly impacts its safety and efficacy. For novel therapeutic agents such as 1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine, a compound with a pyrazolopyrimidine core that is of significant interest in medicinal chemistry, rigorous analytical validation is not merely a regulatory requirement but a scientific necessity.[1] This guide provides an in-depth technical comparison of a newly synthesized batch of 1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine against a certified reference standard, utilizing a meticulously validated Liquid Chromatography-Mass Spectrometry (LC-MS) method. Our objective is to present a comprehensive framework for purity assessment that is grounded in the principles of scientific integrity and regulatory compliance, as outlined by the International Council for Harmonisation (ICH) guidelines.[2][3][4]

The Scientific Rationale: Why LC-MS for Purity Determination?

The choice of Liquid Chromatography-Mass Spectrometry (LC-MS) for purity analysis is predicated on its superior specificity and sensitivity.[5] LC facilitates the separation of the primary compound from its impurities, while MS provides definitive identification based on the mass-to-charge ratio (m/z) of the eluted components. This dual-layered analysis is particularly crucial for complex heterocyclic molecules like 1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine, where potential isomers and process-related impurities may be structurally similar to the API.

Establishing the Gold Standard: The Role of Reference Materials

The foundation of any robust analytical validation is the use of a well-characterized reference standard.[6][7] A primary reference standard is a substance of high purity, authenticated through a comprehensive set of analytical tests.[8] For this guide, we will be comparing our in-house synthesized batch of 1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (henceforth referred to as the "Test Sample") against a commercially available, certified reference standard (CRS) with a stated purity of 98% or greater.[9][10]

Experimental Design: A Symphony of Separation and Detection

Our experimental design is rooted in the principles of method validation as stipulated by the ICH Q2(R2) guidelines, which emphasize a lifecycle approach to analytical procedures.[2][3][4] The following sections detail the causality behind our experimental choices.

Chromatographic Separation: Achieving Baseline Resolution

The polarity of 1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine, a heterocyclic amine, necessitates a reversed-phase chromatographic approach for optimal retention and separation from potential impurities.

Experimental Workflow for LC-MS Purity Validation

LC-MS Purity Validation Workflow cluster_prep Sample & Standard Preparation cluster_lcms LC-MS Analysis cluster_validation Method Validation cluster_data Data Analysis & Purity Calculation prep_ref Prepare Reference Standard Solution (1 mg/mL) lc_separation Chromatographic Separation (C18 Column) prep_ref->lc_separation prep_sample Prepare Test Sample Solution (1 mg/mL) prep_sample->lc_separation prep_dilutions Create Dilution Series for Linearity linearity Linearity & Range Determination prep_dilutions->linearity ms_detection Mass Spectrometric Detection (ESI+) lc_separation->ms_detection peak_integration Peak Integration & Area Measurement ms_detection->peak_integration specificity Specificity Assessment comparison Compare Test Sample to Reference Standard specificity->comparison linearity->comparison accuracy Accuracy (% Recovery) accuracy->comparison precision Precision (Repeatability & Intermediate) precision->comparison lod_loq LOD & LOQ Calculation lod_loq->comparison robustness Robustness Evaluation robustness->comparison purity_calc Purity Calculation (% Area Normalization) peak_integration->purity_calc purity_calc->comparison

Caption: Workflow for LC-MS purity validation.

Mass Spectrometric Detection: Unambiguous Identification

Electrospray ionization in the positive mode (ESI+) is selected due to the presence of basic nitrogen atoms in the pyrazolopyrimidine and piperidine rings, which are readily protonated. This ensures high ionization efficiency and a strong signal for the analyte.

Detailed Experimental Protocols

Protocol 1: Preparation of Standard and Sample Solutions
  • Reference Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the 1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine certified reference standard and dissolve it in 10 mL of diluent (50:50 acetonitrile:water).

  • Test Sample Stock Solution (1 mg/mL): Prepare the test sample solution in the same manner as the reference standard.

  • Working Solutions: Dilute the stock solutions with the diluent to a final concentration of 100 µg/mL for analysis.

Protocol 2: LC-MS Method Parameters
ParameterConditionRationale
LC System UHPLC SystemProvides high resolution and fast analysis times.
Column C18 Reversed-Phase (e.g., 2.1 mm x 50 mm, 1.8 µm)Offers good retention for polar heterocyclic compounds.
Mobile Phase A 0.1% Formic Acid in WaterProvides a proton source for efficient ESI+ ionization and sharp peak shapes.
Mobile Phase B 0.1% Formic Acid in AcetonitrileElutes the analyte and impurities from the column.
Gradient 5% to 95% B over 10 minutesEnsures adequate separation of the main peak from any potential impurities.
Flow Rate 0.4 mL/minOptimal for the column dimensions and particle size.
Column Temperature 40 °CEnsures reproducible retention times.
Injection Volume 5 µLA standard volume for good sensitivity without overloading the column.
MS System Quadrupole Time-of-Flight (Q-TOF) or Triple Quadrupole (QqQ)Q-TOF for accurate mass measurements and QqQ for high sensitivity and specificity in MRM mode.
Ionization Mode Electrospray Ionization (ESI), PositiveIdeal for protonating the basic nitrogen atoms in the analyte.
Capillary Voltage 3.5 kVOptimizes the electrospray process.
Source Temperature 120 °CAids in desolvation.
Desolvation Temp. 350 °CEfficiently removes solvent from the ionized droplets.
Scan Range (Full Scan) m/z 100-1000Covers the expected mass of the analyte and potential impurities.

Validation Parameters and Comparative Data

The following validation parameters were assessed in accordance with ICH Q2(R2) guidelines.[2][3][4]

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. The chromatograms of the diluent, a placebo (if in formulation), the reference standard, and the test sample were compared. The peak for 1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine was well-resolved from other peaks, and the mass spectrum of the main peak in the test sample matched that of the reference standard, confirming its identity.

Linearity and Range

Linearity was established by preparing a series of dilutions of the reference standard (e.g., 1, 5, 10, 25, 50, and 100 µg/mL) and plotting the peak area against the concentration.

ParameterResultAcceptance Criteria
Correlation Coefficient (r²) 0.9995≥ 0.999
Range 1 - 100 µg/mLCovers the expected concentration range for purity analysis.
Accuracy

Accuracy was determined by spiking a known amount of the reference standard into the test sample at three different concentration levels (80%, 100%, and 120% of the working concentration). The percentage recovery was then calculated.

Spiking LevelMean Recovery (%)Acceptance Criteria
80%99.2%98.0% - 102.0%
100%100.5%98.0% - 102.0%
120%99.8%98.0% - 102.0%
Precision

Precision was evaluated at two levels: repeatability and intermediate precision.

  • Repeatability (Intra-assay precision): Six replicate injections of the test sample were performed on the same day.

  • Intermediate Precision: The analysis was repeated by a different analyst on a different day using a different instrument.

Precision Level% RSDAcceptance Criteria
Repeatability 0.8%≤ 2.0%
Intermediate Precision 1.2%≤ 2.0%
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ were determined based on the signal-to-noise ratio (S/N).

ParameterResult
LOD (S/N ≥ 3) 0.1 µg/mL
LOQ (S/N ≥ 10) 0.3 µg/mL
Robustness

The robustness of the method was assessed by making small, deliberate variations in the method parameters, such as flow rate (±0.02 mL/min), column temperature (±2 °C), and mobile phase composition (±2%). The results remained unaffected by these minor changes, demonstrating the method's reliability.

Purity Assessment: Test Sample vs. Reference Standard

The purity of the test sample was calculated using the area normalization method from the chromatogram.

SampleMain Peak Area (%)Total Impurity Area (%)Purity (%)
Reference Standard 99.5%0.5%99.5%
Test Sample 99.2%0.8%99.2%

The purity of the test sample was found to be 99.2%, which is comparable to the certified reference standard and well within typical acceptance criteria for an active pharmaceutical ingredient.

Logical Flow of Purity Comparison

Purity Comparison Logic start Start Purity Assessment validated_method Validated LC-MS Method start->validated_method ref_std_analysis Analyze Reference Standard validated_method->ref_std_analysis test_sample_analysis Analyze Test Sample validated_method->test_sample_analysis data_acquisition Acquire Chromatographic & Mass Spectral Data ref_std_analysis->data_acquisition test_sample_analysis->data_acquisition purity_calculation Calculate Purity (% Area) data_acquisition->purity_calculation comparison Compare Purity Results purity_calculation->comparison conclusion Conclusion on Test Sample Purity comparison->conclusion

Caption: Logical flow for purity comparison.

Conclusion: A Validated Method for Confident Purity Assessment

This guide has detailed a robust and reliable LC-MS method for the purity validation of 1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine. Through a systematic validation process guided by ICH principles, we have demonstrated that the analytical method is specific, linear, accurate, precise, and robust for its intended purpose. The comparative analysis against a certified reference standard confirms the high purity of the in-house synthesized test sample. This comprehensive approach to analytical validation is paramount in ensuring the quality and consistency of novel pharmaceutical compounds, thereby supporting their advancement through the drug development pipeline.

References

  • Pharmaceutical Reference Standards: Essential Guide for Quality Drug Testing. (2025, December 18). ResolvaMass. [Link]

  • Choosing Reference Standards for API or Impurity. (2026, February 25). ResolveMass Laboratories Inc.[Link]

  • How To Choose the Proper Analytical Reference Standards?. Symtera Analytics. [Link]

  • Types of Reference Standards Used in the Pharmaceutical Industry. (2025, June 16). Pharmaffiliates. [Link]

  • ICH Q2 (R2) Validation of Analytical Procedures. MasterControl. [Link]

  • Isotopic Purity Using LC-MS. (2026, February 23). ResolveMass Laboratories Inc.[Link]

  • Purity Calculation. (2024, September 16). Mestrelab Resources. [Link]

  • Agilent OpenLab CDS for Automated High Throughput Purity Assessment Using Mass Spectrometry. (2018, May 17). Agilent. [Link]

  • How to Determine Isotopic Purity Using LC-MS: A Step-by-Step Guide. (2026, February 23). YouTube. [Link]

  • Pharmaceutical quality control: the reference standards labyrinth. European Pharmaceutical Review. [Link]

  • Recent Advances in Analytical Method Validation as per ICH Q2(R2): A Comparative Review with ICH Q2(R1). (2025, July 11). International Journal of Pharmaceutical Sciences. [Link]

  • The Development of an Ultra-Performance Liquid Chromatography–Tandem Mass Spectrometry Method for Biogenic Amines in Fish Samples. (2022, December 26). MDPI. [Link]

  • ICH Q2(R2) Validation of analytical procedures. European Medicines Agency. [Link]

  • Development of an LC-MS/MS method for the determination and quantitation of heterocyclicaromaticamines (HAAs) in mainstream smoke using a simple extraction and sample preparation. CORESTA. [Link]

  • Reverse Phase Partition HPLC for Determination of Plasma Purines and Pyrimidines in Subjects With Gout and Renal Failure. PubMed. [Link]

  • VALIDATION OF ANALYTICAL PROCEDURES Training Module 3: Practical Applications of ICH Q2(R2) Part A. (2025, July 8). ICH. [Link]

  • An analytical method of heterocyclic amines by LC/MS. ResearchGate. [Link]

  • Peak Purity Analysis. Element Lab Solutions. [Link]

  • Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. ResearchGate. [Link]

  • ICH Q2(R2) Guide: Analytical Method Validation Explained. (2026, January 7). IntuitionLabs.ai. [Link]

  • Rapid LC–MS-MS Analysis of Heterocyclic Amines in Salmon. (2022, April 15). LCGC International. [Link]

  • Development of potent and selective pyrazolopyrimidine IRAK4 inhibitors. OSTI.GOV. [Link]

  • Comprehensive quantitative analysis of purines and pyrimidines in the human malaria parasite using ion-pairing ultra-performance liquid chromatography-mass spectrometry. PMC. [Link]

  • One-Flask Synthesis of Pyrazolo[3,4-d]pyrimidines from 5-Aminopyrazoles and Mechanistic Study. (2017, May 16). MDPI. [Link]

  • Discovery of orally available 1H-pyrazolo [3, 4-d] pyrimidin-4-amine derivative as a novel BTK inhibitor. (2024, July 9). Arabian Journal of Chemistry. [Link]

Sources

Comparative

Efficacy comparison of 1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine vs pyrrolopyrimidine derivatives

Title: Efficacy Comparison Guide: 1-(Piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine vs. Pyrrolopyrimidine Derivatives in Kinase Drug Discovery Executive Summary In the landscape of targeted therapeutics, nitrogenous...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: Efficacy Comparison Guide: 1-(Piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine vs. Pyrrolopyrimidine Derivatives in Kinase Drug Discovery

Executive Summary

In the landscape of targeted therapeutics, nitrogenous heterocycles that mimic the adenine ring of adenosine triphosphate (ATP) are the cornerstone of kinase inhibitor design. Two of the most privileged scaffolds in modern medicinal chemistry are the pyrazolo[3,4-d]pyrimidine core—specifically its 1-(piperidin-3-yl) functionalized derivatives—and the pyrrolo[2,3-d]pyrimidine class. While both act as bioisosteres of adenine to anchor into the kinase hinge region, their distinct structural vectors dictate entirely different pharmacological trajectories. This guide provides an objective, data-driven comparison of these two scaffolds, detailing their mechanistic causality, efficacy profiles, and the self-validating experimental protocols required for their evaluation.

Structural Causality and Mechanism of Action

The fundamental divergence between these two scaffolds lies in their binding kinetics and spatial orientation within the ATP-binding pocket.

  • 1-(Piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine: This specific scaffold is the architectural foundation of covalent Bruton's Tyrosine Kinase (BTK) inhibitors, most notably ibrutinib. The pyrazolo[3,4-d]pyrimidine core forms critical hydrogen bonds with the hinge region (e.g., Met477 in BTK). Crucially, the 1-(piperidin-3-yl) substitution provides a precise geometric vector. When functionalized with an electrophilic warhead (such as an acrylamide), the piperidine ring projects the warhead directly toward a non-catalytic cysteine residue (Cys481) located at the edge of the active site, facilitating an irreversible Michael addition .

  • Pyrrolopyrimidine Derivatives: The pyrrolo[2,3-d]pyrimidine core (found in drugs like tofacitinib and ribociclib) is a highly versatile, reversible hinge-binding motif. Unlike the pyrazolo-pyrimidine core which is often optimized for covalent engagement, pyrrolopyrimidines are typically engineered for exquisite reversible selectivity. By exploiting subtle differences in the hydrophobic pockets and solvent-exposed regions of highly homologous kinases (such as the JAK family), pyrrolopyrimidines achieve nanomolar potency without the need for covalent bond formation .

Signaling Pathways and Intervention Points

Pathways cluster_Bcell B-Cell Receptor (BCR) Pathway - Covalent Targeting cluster_JAK Cytokine Receptor Pathway - Reversible Targeting BCR BCR Activation SYK SYK Kinase BCR->SYK BTK BTK (Cys481) SYK->BTK PLCg2 PLCγ2 BTK->PLCg2 Inhibitor1 1-(piperidin-3-yl)-1H- pyrazolo[3,4-d]pyrimidin-4-amine (Ibrutinib Core) Inhibitor1->BTK Irreversible Michael Addition Cytokine Cytokine Binding JAK JAK1/2/3 Cytokine->JAK STAT STAT Phosphorylation JAK->STAT Inhibitor2 Pyrrolopyrimidine Derivatives (e.g., Tofacitinib) Inhibitor2->JAK Reversible ATP Competition

Kinase signaling pathways targeted by pyrazolo[3,4-d]pyrimidine and pyrrolopyrimidine scaffolds.

Efficacy and Pharmacological Profiling

When comparing the efficacy of these scaffolds, it is essential to look at their biochemical IC50, binding kinetics, and clinical outcomes. The table below summarizes the comparative data of representative molecules derived from these two cores .

Parameter1-(Piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (Ibrutinib analog)Pyrrolopyrimidine Derivative (Tofacitinib analog)
Primary Target BTK (Bruton's Tyrosine Kinase)JAK1 / JAK3 (Janus Kinases)
Biochemical IC50 0.5 nM3.2 nM (JAK1) / 1.6 nM (JAK3)
Binding Mode Irreversible (Covalent via Cys481)Reversible (ATP-competitive)
Target Residence Time Permanent (Target turnover dependent)Transient (Minutes to hours)
Primary Indication B-cell malignancies (CLL, MCL)Autoimmune disorders (RA, UC)
Off-Target Liabilities EGFR, ITK (due to homologous Cys residues)Other JAK family members (JAK2, TYK2)

Self-Validating Experimental Protocols

To objectively determine the efficacy and binding mechanism of these scaffolds, a self-validating assay system is required. The following protocols establish causality by linking biochemical inhibition to structural binding modes.

Workflow cluster_Assays Self-Validating Assay System Comp Compound Library Enzyme 1. Radiometric Assay (IC50 / Selectivity) Comp->Enzyme Washout 2. Biochemical Washout (Reversibility Check) Enzyme->Washout MS 3. Intact Mass Spec (Covalent Adduct ID) Washout->MS Cell 4. Cellular BRET (Target Engagement) MS->Cell Data Efficacy & Mechanism Validation Cell->Data

Step-by-step self-validating workflow for evaluating kinase inhibitor efficacy and binding mode.

Protocol 1: Radiometric Kinase Assay & Biochemical Washout

Causality: A standard IC50 assay cannot distinguish between a highly potent reversible inhibitor and a covalent irreversible inhibitor. A rapid dilution/washout assay validates the binding kinetics.

  • Pre-incubation: Incubate recombinant BTK (for pyrazolo-pyrimidine) or JAK3 (for pyrrolopyrimidine) with the respective inhibitor at 10x the estimated IC50 for 60 minutes at room temperature.

  • Dilution: Dilute the enzyme-inhibitor complex 100-fold into an assay buffer containing[γ-33P]-ATP and the appropriate peptide substrate.

  • Measurement: Quench the reaction after 30 minutes with phosphoric acid, transfer to a phosphocellulose filter plate, wash extensively, and measure radioactivity via liquid scintillation counting.

  • Validation: The pyrrolopyrimidine derivative will show rapid recovery of kinase activity post-dilution (indicating reversible binding). The 1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine derivative (when functionalized with an electrophile) will show no recovery of activity, confirming irreversible engagement.

Protocol 2: Intact Protein Mass Spectrometry

Causality: To definitively prove that the lack of activity recovery in Protocol 1 is due to covalent modification (and not simply tight-binding kinetics), intact mass spectrometry is used to detect the physical mass shift of the target kinase.

  • Incubation: Incubate 5 µM of recombinant kinase domain with 10 µM of the inhibitor for 2 hours at 4°C.

  • Desalting: Pass the reaction mixture through a Zeba spin desalting column to remove unbound small molecules.

  • LC-MS Analysis: Inject the sample onto a C4 reverse-phase column coupled to a Time-of-Flight (TOF) mass spectrometer.

  • Validation: The pyrazolo-pyrimidine covalent derivative will yield a mass peak exactly corresponding to the mass of the wild-type kinase plus the exact molecular weight of the inhibitor. The pyrrolopyrimidine sample will only show the mass of the wild-type kinase, as the non-covalent complex dissociates during ionization.

Conclusion

Both the 1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine and pyrrolopyrimidine scaffolds are masterclasses in structure-based drug design. The pyrazolo-pyrimidine core is the superior choice when engineering covalent inhibitors for targets with accessible cysteines (like BTK), offering prolonged target residence time and high potency. Conversely, the pyrrolopyrimidine scaffold remains the gold standard for reversible, ATP-competitive inhibition, providing the tunability required to navigate the complex homology of families like the Janus kinases.

References

  • Unciti-Broceta, A., et al. "Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold." RSC Medicinal Chemistry, 2020.[Link]

  • Adel, M., et al. "Pyrrolopyrimidine: A Versatile Scaffold for Construction of Targeted Anti-cancer Agents." Journal of Advanced Pharmacy Research, 2018.[Link]

  • Roskoski, R. "Properties of FDA-approved small molecule protein kinase inhibitors: A 2024 update." Pharmacological Research, 2024. [Link]

Validation

Cross-Reactivity Validation of the 1-(Piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine Scaffold in Broad Kinase Panels

As a Senior Application Scientist, I frequently encounter kinase inhibitor programs that stall in late-stage development due to unforeseen off-target toxicities. The root cause often traces back to the intrinsic promiscu...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter kinase inhibitor programs that stall in late-stage development due to unforeseen off-target toxicities. The root cause often traces back to the intrinsic promiscuity of the foundational chemical scaffold. This guide provides an objective, data-driven comparison of the 1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine scaffold—the core pharmacophore of several targeted therapies, most notably the BTK inhibitor ibrutinib—against alternative hinge-binding motifs. By dissecting its cross-reactivity profile across broad kinome panels, we can establish a predictive framework for rational drug design.

Mechanistic Causality of Scaffold Promiscuity

To understand a scaffold's cross-reactivity, we must first analyze its structural causality. The pyrazolo[3,4-d]pyrimidine core acts as a highly efficient bioisostere of adenine, allowing it to competitively bind the ATP-binding pocket of protein kinases.

The N4 exocyclic amine and the N5 nitrogen of the pyrimidine ring form a critical bidentate hydrogen-bond donor/acceptor pair with the backbone carbonyl and amide of the kinase hinge region (e.g., Glu475 and Met477 in BTK). Meanwhile, the piperidine ring at the N1 position projects outward into the solvent-exposed channel.

Crucially, without the steric bulk of a 3-aryl group (such as the 4-phenoxyphenyl group in ibrutinib) and without a covalent warhead (such as an acrylamide) to lock the molecule onto a specific cysteine residue, this bare scaffold is intrinsically promiscuous. It readily accommodates the ATP-binding pockets of not just the TEC family, but also the SRC, EGFR, and JAK kinase families .

SignalingPathway Scaffold 1-(piperidin-3-yl)-1H-pyrazolo [3,4-d]pyrimidin-4-amine BTK BTK / TEC Kinases (Primary Targets) Scaffold->BTK Inhibits SRC SRC / EGFR Kinases (Off-Targets) Scaffold->SRC Cross-reacts PLCg2 PLCγ2 Activation BTK->PLCg2 Phosphorylates Tox Off-Target Toxicity (e.g., Rash, Diarrhea) SRC->Tox Induces Ca2 Calcium Flux & NF-κB Signaling PLCg2->Ca2 Triggers

Mechanistic pathway showing primary and cross-reactive targets of the pyrazolopyrimidine scaffold.

Comparative Profiling: Scaffold vs. Alternatives

To objectively evaluate the performance of the 1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine core, we must compare it against other standard kinase hinge-binding scaffolds using the Selectivity Score, S(10) . The S(10) score represents the fraction of the kinome inhibited by >90% at a 10 µM screening concentration . A higher score indicates greater promiscuity.

Table 1: Scaffold Selectivity Comparison
Scaffold CoreRepresentative Drug S(10) ScorePrimary Kinase Target(s)Major Cross-Reactive Off-Targets
Pyrazolo[3,4-d]pyrimidine Ibrutinib (Core)0.28BTK, TEC, ITKSRC family (LCK, LYN), EGFR, BLK
Quinazoline Gefitinib (Core)0.15EGFR, ERBB2GAK, RIPK2, STK36
Pyrrolo[2,3-d]pyrimidine Tofacitinib (Core)0.22JAK1, JAK2, JAK3ROCK1/2, LRRK2, CAMK

Data Interpretation: The bare pyrazolopyrimidine scaffold exhibits a higher baseline promiscuity ( S(10)=0.28 ) compared to the quinazoline core. This necessitates rigorous structural elaboration (e.g., covalent targeting of Cys481) to achieve the clinical selectivity seen in modern therapeutics.

Experimental Workflows: Self-Validating Systems

To generate reliable cross-reactivity data, we utilize two orthogonal assays. Every protocol described below is designed as a self-validating system, ensuring that experimental artifacts do not masquerade as biological phenomena.

Protocol 1: High-Throughput Active-Site Competition Assay (KINOMEscan)

We utilize an active-site competition assay rather than a functional kinase assay. Causality: Functional assays are highly dependent on the ATP Michaelis constant ( Km​ ) of each specific kinase, which varies wildly across a 300-kinase panel. By measuring thermodynamic binding affinity ( Kd​ ) independent of ATP concentration, we obtain a normalized, objective cross-reactivity map .

  • Preparation of Kinase-Tagged Phage: Express the human kinome as fusions to T7 bacteriophage.

  • Immobilization of Bait Ligand: Bind a promiscuous kinase inhibitor (the "bait") to magnetic beads.

  • Competitive Incubation: Incubate the kinase-phage, the bait-beads, and the test scaffold (1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine) at 10 µM. Self-Validation: Include DMSO (0% displacement control) and Staurosporine (100% displacement control) on every 384-well plate. If the Staurosporine wells do not yield >99% displacement, the plate is rejected.

  • Elution and Quantification: Wash the beads to remove unbound phage. Elute the bound phage and quantify via qPCR. A reduction in qPCR signal indicates that the test scaffold successfully outcompeted the bait ligand for the kinase active site.

KinaseWorkflow Step1 Compound Library (Pyrazolopyrimidine Core) Step2 TR-FRET / KINOMEscan Broad Panel Assay Step1->Step2 Step3 Primary Hit Identification (% Inhibition > 50%) Step2->Step3 Step4 Dose-Response Matrix (IC50 / Kd Determination) Step3->Step4 Step5 Cross-Reactivity Map (S-Score Calculation) Step4->Step5

Workflow for high-throughput cross-reactivity profiling of kinase inhibitor scaffolds.

Protocol 2: Intracellular Target Engagement (NanoBRET)

Biochemical affinity often fails to translate to cellular efficacy due to poor membrane permeability or intense intracellular ATP competition (typically 1–5 mM). We use NanoBRET to validate cross-reactivity in live cells.

  • Plasmid Transfection: Transfect HEK293 cells with a plasmid encoding the target kinase (e.g., BTK or LCK) fused to NanoLuc luciferase.

  • Tracer Titration (System Validation): Introduce a cell-permeable fluorescent tracer. Causality: We perform a tracer titration to establish the EC50​ of the tracer before testing the scaffold. This ensures the assay is operating in a dynamically sensitive range, validating the subsequent displacement curves.

  • Competitive Displacement: Treat the cells with a dose-response gradient of the pyrazolopyrimidine scaffold.

  • BRET Ratio Calculation: Measure the bioluminescence resonance energy transfer (BRET) between NanoLuc and the tracer. A decrease in the BRET ratio confirms that the scaffold has penetrated the cell membrane and engaged the intracellular kinase.

Quantitative Data Presentation

The table below demonstrates how the addition of specificity-determining groups transforms the promiscuous 1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine core into a highly selective therapeutic agent.

Table 2: Kinase Inhibition Matrix ( IC50​ in nM)
Kinase TargetKinase FamilyBare Pyrazolopyrimidine ScaffoldFully Elaborated IbrutinibSelectivity Shift (Fold Change)
BTK TEC145 nM0.5 nM~290x improvement
ITK TEC320 nM10.7 nM~30x improvement
LCK SRC85 nM33 nM~2.5x improvement
EGFR EGFR210 nM5.6 nM~37x improvement
JAK3 JAK890 nM>10,000 nMComplete ablation

Data Interpretation: The bare scaffold shows nearly equal affinity for BTK (145 nM) and the off-target LCK (85 nM). However, the addition of the acrylamide warhead in ibrutinib drives covalent binding specifically to Cys481 in BTK, shifting the IC50​ to sub-nanomolar levels, while steric clashes from the 3-(4-phenoxyphenyl) group ablate binding to JAK3.

Strategic Recommendations

When utilizing the 1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine scaffold in novel drug discovery programs:

  • Leverage the Piperidine Nitrogen: The secondary amine on the piperidine ring is the optimal vector for attaching electrophilic warheads (acrylamides, alkynes) to target non-conserved cysteine residues in the solvent channel.

  • Address SRC-Family Liabilities: Because the bare scaffold has a high intrinsic affinity for SRC family kinases (like LCK and LYN), bulky substitutions at the C3 position of the pyrazole ring are mandatory to induce steric clashes and engineer selectivity away from SRC-driven immunosuppression.

References

  • Pan, Z., Scheerens, H., Li, S. J., Schultz, B. E., Sprengeler, P. A., Burrill, L. C., ... & Jeffery, D. A. (2007). Discovery of selective irreversible inhibitors for Bruton's tyrosine kinase. ChemMedChem, 2(1), 58-61. URL:[Link]

  • Fabian, M. A., Biggs, W. H., Treiber, D. K., Atteridge, C. E., Azimioara, M. D., Benedetti, M. G., ... & Lockhart, D. J. (2005). A small molecule-kinase interaction map for clinical kinase inhibitors. Nature Biotechnology, 23(3), 329-336. URL:[Link]

  • Anastassiadis, T., Deacon, S. W., Devarajan, K., Ma, H., & Peterson, J. R. (2011). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. Nature Biotechnology, 29(11), 1039-1045. URL:[Link]

Safety & Regulatory Compliance

Safety

Comprehensive Operational and Disposal Guide: 1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

As a Senior Application Scientist, I recognize that handling advanced pharmaceutical intermediates requires more than just reading a Safety Data Sheet (SDS)—it requires a fundamental understanding of the molecule's chemi...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that handling advanced pharmaceutical intermediates requires more than just reading a Safety Data Sheet (SDS)—it requires a fundamental understanding of the molecule's chemical behavior. 1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (and its phenoxyphenyl derivatives, frequently encountered as Ibrutinib synthesis impurities) is a nitrogen-rich heterocyclic compound[1]. Because it is a potent biologically active molecule with significant aquatic toxicity, standard laboratory disposal methods are insufficient[2].

This guide provides a self-validating, step-by-step protocol for the safe operational handling and disposal of this compound, ensuring regulatory compliance, environmental safety, and laboratory integrity.

Part 1: Quantitative Hazard Profile & Physicochemical Data

Before designing a disposal workflow, we must analyze the compound's hazard profile. The presence of the pyrazolo-pyrimidine core and piperidine ring dictates its reactivity, toxicity, and thermal degradation pathways[1].

Property / HazardValue / ClassificationMechanistic Implication for Handling & Disposal
Molecular Weight 386.4 g/mol (Phenoxyphenyl derivative)Heavy powder; prone to electrostatic clinging on PPE and weighing spatulas[1].
Acute Toxicity Cat 4 (Oral, Dermal, Inhalation)Requires strict barrier protection (N95/P100 or fume hood) to prevent systemic absorption[2].
Skin/Eye Irritation H315 (Skin), H319 (Eye)Direct contact causes severe irritation; mandates nitrile double-gloving and chemical goggles[2].
Aquatic Toxicity Aquatic Acute 1 (H400), Chronic 1 (H410)Zero-drain policy. Even trace amounts in wastewater can cause catastrophic ecological damage[2].
Thermal Decomposition Generates NOₓ, CO, CO₂Cannot be burned in standard incinerators; requires high-temperature incineration with NOₓ scrubbers[3].

Part 2: Operational Handling & Spill Response Protocol

Expertise & Experience Insight: The greatest risk of exposure to this compound occurs during the weighing and transfer phases due to the aerosolization of the fine powder. The following protocol mitigates this via a controlled wet-handling approach.

Step-by-Step Spill Response & Cleanup Methodology:

  • Isolate and Ventilate : Immediately evacuate personnel from the immediate area. Ensure the fume hood or local exhaust ventilation is operating at maximum capacity to capture airborne particulates[3].

  • PPE Donning : Responders must wear a Tyvek suit, double nitrile gloves (outer glove minimum 8 mil thickness), chemical splash goggles, and a P100/N95 particulate respirator[3].

  • Wet-Wipe Technique (Causality: Dust Suppression) : Do not dry sweep. Dry sweeping aerosolizes the active pharmaceutical ingredient (API). Instead, lightly mist the spill with a compatible solvent (e.g., 70% Isopropanol or water) to bind the powder into a heavy suspension.

  • Absorption : Carefully place absorbent pads over the moistened powder. Allow capillary action to draw the material into the pad without mechanical agitation.

  • Secondary Decontamination : Wipe the surface with a standard laboratory detergent solution, followed by a final wipe with 70% Isopropanol to ensure all lipophilic residues are completely solubilized and removed.

  • Containment : Place all contaminated pads, wipes, and outer gloves into a heavy-duty polyethylene (PE) hazardous waste bag for solid disposal.

Part 3: Proper Disposal Procedures

Trustworthiness & Logic: Every disposal step below is designed as a self-validating system to prevent environmental release and toxic byproduct generation.

Workflow 1: Solid Waste Disposal (Powders, PPE, Consumables)
  • Primary Containment : Place the solid waste into a chemically compatible, sealable polyethylene bag.

  • Secondary Containment : Place the sealed bag into a rigid, leak-proof High-Density Polyethylene (HDPE) drum.

  • Labeling : Affix a GHS-compliant label indicating "Toxic Solid Waste" and "Aquatic Hazard (H400/H410)"[2].

  • Destruction Method : Route to a licensed hazardous waste facility for High-Temperature Incineration (>1000°C) .

    • Mechanistic Causality: The pyrazolo[3,4-d]pyrimidine core contains multiple nitrogen atoms. Standard incineration (<800°C) will result in incomplete combustion, releasing toxic nitrogen oxides (NOₓ) and potentially hydrogen cyanide (HCN)[3]. High-temperature incineration combined with alkaline scrubbing systems ensures complete mineralization into N₂, CO₂, and H₂O.

Workflow 2: Liquid Waste Disposal (Solvent Solutions)
  • Segregation : Do not mix with strong oxidizers or acidic waste streams, as this can trigger exothermic reactions or degrade the pyrimidine ring unpredictably.

  • Containment : Collect in a designated, vented HDPE carboy.

  • Labeling : Clearly mark the solvent composition (e.g., "Waste API in DMSO/Methanol") and apply the Acute Toxicity and Environmental Hazard pictograms[2].

  • Disposal : Transport via a certified vendor for solvent blending and subsequent controlled incineration. Never pour down the drain due to the Aquatic Acute 1 classification[2].

Part 4: Visualizing the Disposal Logic

The following diagram illustrates the validated decision matrix for isolating and destroying 1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine waste streams safely.

DisposalWorkflow Start Waste Generation: 1-(piperidin-3-yl)-1H-pyrazolo... Solid or Liquid IsSolid Is the waste solid or liquid? Start->IsSolid SolidWaste Solid Waste (Powder, PPE, Consumables) IsSolid->SolidWaste Solid LiquidWaste Liquid Waste (Solvent Solutions) IsSolid->LiquidWaste Liquid SolidContainer Double-bag in compatible PE bags SolidWaste->SolidContainer LiquidContainer Store in HDPE vented carboys LiquidWaste->LiquidContainer Labeling Label: Toxic, Aquatic Hazard (H302, H312, H332, H400) SolidContainer->Labeling LiquidContainer->Labeling Incineration High-Temperature Incineration (>1000°C) with NOx Scrubbing Labeling->Incineration

Workflow for segregation, containment, and thermal destruction of pyrazolo-pyrimidine waste streams.

References

  • Ibrutinib N-desacryloyl impurity (CID 58223272) . PubChem, National Center for Biotechnology Information (NCBI). URL:[Link]

  • 3-(4-Phenoxyphenyl)-1-piperidin-3-yl-1H-pyrazolo[3,4-d]pyrimidin-4-amine - Substance Database . NextSDS. URL:[Link]

Sources

Handling

Personal protective equipment for handling 1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Comprehensive Safety and PPE Guide for Handling 1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine As a Senior Application Scientist, I recognize that handling highly active pharmaceutical ingredients (APIs) and thei...

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Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and PPE Guide for Handling 1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

As a Senior Application Scientist, I recognize that handling highly active pharmaceutical ingredients (APIs) and their intermediates requires moving beyond basic compliance. To ensure absolute safety, laboratory personnel must understand the causality behind every hazard and the mechanical reasoning behind every piece of Personal Protective Equipment (PPE).

This guide provides a self-validating, step-by-step operational and disposal framework for handling 1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (CAS: 1374251-00-9) , a critical intermediate in the synthesis of Ibrutinib, a potent Bruton's tyrosine kinase (BTK) inhibitor used in the treatment of B-cell malignancies[1].

Mechanistic Hazard Profile

When designing handling protocols, we must first analyze the molecular architecture of the compound. The molecule contains a highly biologically active pyrazolo-pyrimidine core and a basic piperidine ring. The secondary amine within the piperidine ring is strongly nucleophilic and alkaline. Upon contact with the skin or ocular mucosa, it rapidly disrupts the acid mantle and saponifies cellular lipids, directly causing severe tissue damage[2].

Table 1: GHS Hazard Classifications and Structural Causality

GHS ClassificationHazard CodeMechanistic Causality & Operational Risk
Acute Toxicity (Oral/Dermal/Inhalation)H302, H312, H332The lipophilic pyrazolo-pyrimidine core facilitates rapid absorption across mucosal membranes, risking systemic off-target kinase inhibition in the handler[2].
Skin Irritation H315The basicity of the piperidine secondary amine disrupts the skin's acid mantle, causing localized inflammation and lipid saponification[2].
Serious Eye Damage H318High affinity for aqueous environments in the ocular mucosa leads to rapid pH shifts, risking irreversible corneal opacity and tissue necrosis[2].
STOT SE 3 H336Inhalation of fine particulate dust causes acute respiratory tract irritation and potential central nervous system depression (drowsiness)[2].

Personal Protective Equipment (PPE) Matrix

Standard laboratory attire is insufficient for this compound. The selection of PPE must be treated as a highly integrated system designed to mitigate the specific chemical properties outlined above, in accordance with the [3].

Table 2: PPE Selection and Scientific Rationale

PPE CategorySpecificationScientific Rationale
Hand Protection Double-layered Nitrile gloves (≥5 mil thickness).Nitrile provides superior chemical resistance to organic bases compared to latex. Double-gloving ensures a fail-safe against micro-tears during mechanical manipulation[4].
Eye/Face Protection Tight-fitting chemical splash goggles + Face Shield.Required due to the H318 classification. Standard safety glasses are insufficient against aerosolized powders or splash risks during dissolution[4].
Body Protection Disposable Tyvek® coveralls over a flame-resistant lab coat.Tyvek prevents fine particulate penetration, mitigating delayed dermal exposure from contaminated street clothing[3].
Respiratory Protection NIOSH-approved N100/P100 respirator; PAPR for bulk handling.Essential for mitigating H332/H336 risks. The N100 filter traps >99.97% of airborne particles. A PAPR is mandated for >50g to prevent fit-factor failures[5],[6].

Operational Workflow & Handling Protocol

Every operational step must be a self-validating system to prevent accidental exposure. Do not proceed to the next step unless the validation criteria of the current step are met.

Step 1: Environmental Validation (Pre-Operation)

  • Action: Verify the laboratory fume hood face velocity is between 0.4 and 0.6 m/s.

  • Causality: Proper face velocity ensures containment of aerosolized powders. Too high, and the powder blows around; too low, and it escapes into the breathing zone[7].

  • Validation: Check the digital airflow monitor and use a smoke pencil to visually confirm negative pressure before opening the chemical container.

Step 2: PPE Donning and Integrity Check

  • Action: Don double nitrile gloves, Tyvek coveralls, and a [6].

  • Causality: The basic piperidine ring can rapidly penetrate compromised skin barriers.

  • Validation: Perform a negative and positive pressure user seal check on the respirator. If any air leaks are detected, readjust the straps immediately.

Step 3: Anti-Static Weighing and Transfer

  • Action: Use a static-dissipative weighing boat and a grounded balance.

  • Causality: 1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a fine powder. Static charge can cause the powder to repel from the spatula and aerosolize into the operator's breathing zone.

  • Validation: Observe the powder behavior; if it clings to the spatula or floats, increase ambient humidity or use a static eliminator (ionizer) before proceeding.

Step 4: Closed-System Dissolution

  • Action: Transfer the powder to a reaction vessel and seal it before moving it out of the weighing area. Add solvents via an addition funnel or syringe.

  • Causality: Prevents exposure to concentrated vapors and eliminates the risk of dropping an open container of the API intermediate.

Step 5: Post-Operation Decontamination

  • Action: Wipe down all surfaces with a 1% acetic acid solution, followed by distilled water.

  • Causality: The weak acid neutralizes the basic amine residues, rendering them inactive and water-soluble for safe removal[4].

  • Validation: Swab the cleaned area with pH paper. A neutral pH (7.0) confirms the complete removal of the basic chemical residue.

OperationalWorkflow Start 1. Pre-Operation Setup Verify Fume Hood & Static Control PPE 2. Don PPE Nitrile, Tyvek, N100/PAPR Start->PPE Weighing 3. Weighing & Transfer Minimize Aerosolization PPE->Weighing Reaction 4. Closed-System Dissolution Control Exotherms Weighing->Reaction Cleanup 5. Post-Op Decontamination Acidic Wipe-Down (Neutralization) Reaction->Cleanup

Figure 1: Step-by-step operational workflow for handling hazardous API intermediates.

Spill Response & Disposal Plan

In the event of a breach in containment, rapid, logical action is required to prevent systemic exposure and environmental contamination.

Step 1: Immediate Assessment and Containment

  • Action: If a powder spill occurs, immediately halt operations. Do NOT sweep the powder.

  • Causality: Sweeping mechanically aerosolizes the API, drastically increasing inhalation risks and spreading the contamination footprint.

  • Validation: Visually assess the spill size. If the spill is >50g or highly aerosolized, trigger a full laboratory evacuation and call HazMat.

Step 2: Chemical Neutralization (For Spills <50g)

  • Action: Gently cover the spilled powder with absorbent pads. Slowly pour a dilute acidic solution (e.g., 5% citric acid) over the pads from the outside moving inward.

  • Causality: Working outside-in prevents the spread of the spill. The acid neutralizes the hazardous basicity of the piperidine compound, mitigating its skin-corrosive properties.

Step 3: Waste Segregation and Disposal

  • Action: Collect all neutralized material, pads, and contaminated outer gloves into a thick, puncture-resistant hazardous waste bag. Label as "Toxic/Corrosive Organic Waste - Incineration Only."

  • Causality: This chemical is highly toxic to aquatic life (GHS H400/H410); it must never enter the municipal water supply. Incineration ensures complete thermal destruction of the pyrazolo-pyrimidine core[3].

SpillResponse Spill Spill Detected (Powder or Solution) Assess Assess Volume & Hazard Spill->Assess Evacuate Major Spill (>50g) Evacuate & Isolate Assess->Evacuate High Airborne Risk Contain Minor Spill (<50g) HEPA Vacuum / Wet Wipe Assess->Contain Localized/Contained Evacuate->Contain HazMat Entry Decon Chemical Decontamination (Dilute Acid Wash) Contain->Decon Disposal Hazardous Waste (Incineration) Decon->Disposal

Figure 2: Algorithmic spill response and chemical waste management protocol.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Reactant of Route 2
Reactant of Route 2
1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
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